Tetrazine-Ph-acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKKTFIAUAYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tetrazine-Ph-Acid for Bioorthogonal Chemistry
Introduction
In the rapidly evolving fields of chemical biology and drug development, the need for precise and efficient molecular tools is paramount. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has become an indispensable technique.[1] At the forefront of bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[2][3][4] This reaction is noted for its exceptionally fast kinetics and high specificity.[2][3]
This guide focuses on a key reagent in this field: This compound (also referred to as 4-(1,2,4,5-tetrazin-3-yl)benzoic acid). This molecule contains the highly reactive tetrazine ring essential for the IEDDA reaction and a carboxylic acid functional group, which allows for its straightforward conjugation to a wide variety of biomolecules, including proteins, antibodies, and peptides, through stable amide bond formation.[2][] Its utility is particularly prominent in the construction of antibody-drug conjugates (ADCs), the development of PROTACs (PROteolysis TArgeting Chimeras), and advanced in vivo imaging applications.[2][6][7] This document provides a comprehensive overview of its properties, applications, and detailed protocols for its use.
Core Properties and Characteristics
This compound is a solid, typically red, crystalline compound. The defining features of the molecule are the phenyl group, which provides a degree of stability to the tetrazine ring, and the terminal carboxylic acid, which serves as a versatile chemical handle for conjugation.[]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and its performance in the IEDDA reaction. These parameters are crucial for designing and optimizing bioconjugation experiments.
| Property | Value | Notes |
| Chemical Formula | C10H8N4O2 | [8][9] |
| Molecular Weight | 216.2 g/mol | [8] |
| Purity | >95% - 98% (typically by HPLC) | [8][9] |
| Appearance | Red solid/crystalline powder | [8][9] |
| Solubility | Soluble in DMSO, DMF, THF, MeOH | [9][10] |
| Storage Conditions | -20°C, desiccated for long-term stability | [7][9][10] |
| Second-Order Rate Constant (k₂) with TCO | Up to ~30,000 M⁻¹s⁻¹ | This rapid kinetic profile allows for efficient labeling within minutes at low micromolar concentrations. The rate is among the fastest reported for bioorthogonal reactions.[9][11][12] |
| Optimal Reaction pH | 6.0 - 9.0 | The ligation is robust and efficient across a broad range of physiological pH values.[11][13][14] |
Key Applications in Research and Drug Development
The unique combination of rapid, specific reactivity and a versatile conjugation handle makes this compound a powerful tool for several advanced applications.
-
Antibody-Drug Conjugates (ADCs): this compound can be conjugated to an antibody after activation of its carboxyl group. The resulting tetrazine-functionalized antibody can then be precisely linked to a TCO-modified cytotoxic drug payload. This "pre-targeting" approach separates the tumor targeting and drug delivery steps, potentially improving the therapeutic window.[2][6]
-
PROTAC Synthesis: It serves as a linker component in the synthesis of PROTACs.[6][7] The tetrazine moiety allows for the efficient click-ligation of the two key ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase to induce protein degradation.[7]
-
Pretargeted Live-Cell and In Vivo Imaging: In pretargeting strategies, a TCO-modified targeting vector (e.g., an antibody) is administered first and allowed to accumulate at the target site and clear from circulation. Subsequently, a smaller, rapidly clearing tetrazine-linked imaging agent (e.g., a fluorophore or radiolabel) is administered, which quickly "clicks" to the pre-localized TCO-antibody, significantly enhancing the target-to-background signal ratio.[2][3][15]
-
Protein Labeling and Modification: The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on proteins, enabling site-specific or stochastic labeling for a variety of downstream applications, including fluorescence microscopy and functional studies.[11][16][17][18]
Reaction Mechanisms and Experimental Workflows
The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The core of this compound's utility is the IEDDA cycloaddition. The electron-deficient tetrazine (diene) reacts rapidly with an electron-rich or, more commonly, a strained dienophile like trans-cyclooctene (TCO). This reaction is irreversible and forms a stable dihydropyrazine (B8608421) product, releasing nitrogen gas (N₂) as the sole byproduct.[1]
General Workflow for Antibody-Drug Conjugate (ADC) Formation
This diagram illustrates a typical workflow for constructing an ADC using this compound in a pretargeting context. The process involves functionalizing the antibody and the drug separately before the final bioorthogonal ligation.
Detailed Experimental Protocols
Protocol: Labeling a Protein with this compound via Amine Coupling
This protocol details the covalent attachment of this compound to primary amines (e.g., surface-exposed lysine residues) on a target protein.
Materials and Reagents:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS or HEPES, pH 7.2-8.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[11]
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC in ultrapure water.[11]
-
Immediately before use, prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in ultrapure water.[11]
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (buffers containing Tris or glycine (B1666218) will interfere with the reaction).[10]
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 20- to 50-fold molar excess of this compound (relative to the protein) with an equimolar amount of both EDC and NHS/Sulfo-NHS.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step creates an amine-reactive NHS ester in situ.
-
-
Conjugation to Protein:
-
Add the activated tetrazine solution directly to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[11] The optimal molar ratio of tetrazine to protein should be determined empirically for each specific protein to achieve the desired degree of labeling (DOL).
-
-
Purification of Tetrazine-Labeled Protein:
-
Remove the excess, unreacted this compound and crosslinking reagents using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[10][11]
-
Collect the protein-containing fractions. The concentration can be determined via a BCA assay or by measuring absorbance at 280 nm. The incorporation of the tetrazine can be confirmed by measuring its characteristic absorbance (around 520-540 nm).[14]
-
Protocol: Bioorthogonal Ligation with a TCO-Functionalized Molecule
This protocol describes the "click" reaction between the newly synthesized tetrazine-labeled protein and a TCO-modified molecule (e.g., a fluorophore, small molecule drug, or peptide).
Procedure:
-
Prepare Solutions:
-
Dissolve the purified tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[10]
-
Prepare a stock solution of the TCO-functionalized molecule in an appropriate solvent (e.g., DMSO).
-
-
Ligation Reaction:
-
Add a 1.5- to 5-fold molar excess of the TCO-modified molecule to the solution of the tetrazine-labeled protein.[10][11]
-
Incubate the reaction for 30-60 minutes at room temperature.[10][11] The reaction is typically very fast and often complete within this timeframe.[11] For live-cell labeling, incubation can occur directly in the cell culture medium.
-
-
Purification (Optional):
-
If necessary, remove any unreacted TCO-modified molecule using a desalting column or dialysis, especially if the small molecule could interfere with downstream assays.[10]
-
Conclusion
This compound is a cornerstone reagent in the field of bioorthogonal chemistry. Its combination of high stability, rapid and specific reactivity with TCO partners, and a versatile carboxylic acid handle makes it an invaluable tool for researchers in basic science and translational medicine.[2][] The ability to efficiently construct complex biomolecular conjugates under physiological conditions enables sophisticated applications in drug delivery, diagnostics, and cellular imaging, driving innovation and discovery.[2][] Careful consideration of the quantitative parameters and adherence to optimized protocols, as outlined in this guide, will ensure its successful implementation in a wide range of experimental contexts.
References
- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 17. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 18. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid (Tetrazine-Ph-acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid, a key reagent in the field of bioconjugation and drug development. This document details its chemical structure, reactivity, stability, and solubility, supported by quantitative data and experimental protocols. Furthermore, this guide presents visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of its application.
Core Chemical Properties
4-(1,2,4,5-tetrazin-3-yl)benzoic acid, commonly referred to as Tetrazine-Ph-acid, is a bifunctional molecule featuring a highly reactive tetrazine ring and a carboxylic acid handle for further functionalization.[1] Its unique properties make it an invaluable tool for "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1]
Physicochemical Data
A summary of the key physicochemical properties of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1380500-92-4 | [1] |
| Molecular Formula | C₁₀H₈N₄O₂ | [1] |
| Molecular Weight | 216.20 g/mol | [1] |
| Appearance | Pink to red solid | [1] |
| Purity | >95% (HPLC) | [1] |
| Solubility | Soluble in DMSO, DMF, THF, MeOH | [1] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [1] |
Reactivity and Kinetics
The hallmark of this compound is its exceptionally fast reaction kinetics in iEDDA reactions with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO). This bioorthogonal reaction is characterized by its high specificity and efficiency under physiological conditions.[1][2]
The reactivity of the tetrazine ring is influenced by the electronic nature of its substituents. Electron-withdrawing groups tend to increase the rate of the iEDDA reaction, while electron-donating groups decrease it. The hydrogen substitution on the tetrazine ring of this particular compound contributes to its high reactivity.[1]
| Reaction | Dienophile | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |
| iEDDA Cycloaddition | trans-cyclooctene (TCO) | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C | [2] |
Stability
The stability of tetrazine derivatives is a critical consideration for their application in biological systems. Generally, there is a trade-off between reactivity and stability; more reactive tetrazines tend to be less stable in aqueous environments. Tetrazines with electron-donating substituents are generally more stable than those with electron-withdrawing groups.[1]
| Medium | Conditions | Stability | Reference(s) |
| PBS (pH 7.4) | 37°C, 14 hours | Generally stable, with some degradation observed for electron-withdrawing substituted tetrazines. | [1] |
| Fetal Bovine Serum (FBS) | 37°C, 10 hours | Less stable than in PBS; stability correlates with the electronic properties of the substituents. | [1] |
Experimental Protocols
Synthesis of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid
This protocol is adapted from the literature for the synthesis of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid.[1]
Materials:
-
4-cyanobenzoic acid
-
Formamidine (B1211174) acetate
-
Hydrazine (B178648) hydrate
-
Sulfur
-
Sodium nitrite (B80452) (NaNO₂)
-
Acetic acid
-
Solvents for purification (e.g., for HPLC)
Procedure:
-
A mixture of 4-cyanobenzoic acid, formamidine acetate, hydrazine hydrate, and elemental sulfur is reacted at room temperature for approximately 22 hours.
-
The resulting dihydrotetrazine intermediate is then oxidized by the addition of sodium nitrite in acetic acid at 0°C for 30 minutes.
-
The crude product is purified by washing with ethanol and filtration. Further purification can be achieved using high-performance liquid chromatography (HPLC).
Characterization:
-
¹H NMR (500 MHz, DMSO-d₆): δ 10.66 (s, 1H), 8.62 (d, J = 8.5 Hz, 2H), 8.22 (d, J = 8.0 Hz, 2H).[1]
-
¹³C NMR (125 MHz, DMSO-d₆): δ 166.58, 164.98, 158.16, 135.62, 134.22, 130.11, 127.88.[1]
-
HRMS (ESI): m/z calculated for [C₉H₅N₄O₂]⁻: 201.0418; found: 201.0416.[1]
General Protocol for Tetrazine-TCO Bioconjugation
This protocol provides a general workflow for the conjugation of a tetrazine-functionalized molecule (e.g., this compound activated as an NHS ester) to a TCO-modified protein.
Materials:
-
TCO-modified protein
-
Tetrazine-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the TCO-modified protein is in a suitable buffer, such as PBS at pH 7.4. If the buffer contains primary amines, a buffer exchange is necessary.
-
Tetrazine-NHS Ester Preparation: Prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the Tetrazine-NHS ester solution to the TCO-modified protein solution. The molar ratio of tetrazine to protein should be optimized but is typically in the range of 1.05 to 1.5 molar equivalents.
-
Incubation: Incubate the reaction mixture at room temperature with gentle mixing. The reaction is typically rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Remove the excess, unreacted tetrazine using a spin desalting column.
Visualizations
Experimental Workflow: Pre-targeted Live Cell Imaging
This workflow illustrates a two-step "pre-targeting" strategy for live-cell imaging, which minimizes background fluorescence from unbound probes.
Signaling Pathway: PROTAC-mediated Protein Degradation
This compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Tetrazine-Ph-acid
This technical guide provides a comprehensive overview of the synthesis and purification of Tetrazine-Ph-acid, a critical reagent in bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document details experimental protocols, quantitative data, and logical workflows to ensure successful preparation and application of this versatile molecule.
This compound is an alkyl chain-based PROTAC linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] As a click chemistry reagent, it features a tetrazine group that readily participates in inverse electron demand Diels-Alder (iEDDA) reactions with molecules containing strained dienophiles like trans-cyclooctene (B1233481) (TCO).[1] This bioorthogonal reaction is characterized by its rapid kinetics and high specificity, making it ideal for applications in complex biological environments. The molecular formula for this compound is C10H8N4O2, with a molecular weight of 216.2 g/mol .[2] Commercially available this compound typically has a purity of 98%.[2]
Synthesis of this compound
Experimental Protocol: Synthesis
Materials and Reagents:
-
4-cyanobenzoic acid
-
3-mercaptopropionic acid
-
Sodium nitrite (B80452) (NaNO2)
-
Hydrochloric acid (HCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Formation of the Dihydrotetrazine Intermediate:
-
In a round-bottom flask, dissolve 4-cyanobenzoic acid (1 equivalent) in a minimal amount of a suitable organic solvent like dichloromethane (DCM).
-
Add 3-mercaptopropionic acid (3 equivalents) to the solution.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add hydrazine hydrate (1 equivalent) dropwise to the reaction mixture while stirring under an inert atmosphere.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Oxidation to this compound:
-
Once the formation of the dihydrotetrazine intermediate is complete, cool the reaction mixture in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO2, 2-3 equivalents) to the mixture.
-
Acidify the reaction by the dropwise addition of hydrochloric acid (2 M) until the solution becomes acidic (pH ~2-3). A color change to bright pink or red is indicative of tetrazine formation.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any residual catalyst. A multi-step purification strategy is often necessary to achieve high purity.
Experimental Protocol: Purification
1. Column Chromatography:
-
The crude product is first subjected to silica gel column chromatography.
-
A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the desired compound.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure.
2. Recrystallization or High-Performance Liquid Chromatography (HPLC):
-
For achieving higher purity, the product obtained from column chromatography can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, preparative reverse-phase HPLC can be employed for final purification. A gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid (TFA) is a common mobile phase.
-
The purified product is then lyophilized to remove the HPLC solvents, yielding the final product as a solid.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a structurally similar benzoic acid-substituted tetrazine, which can be considered indicative for the synthesis of this compound.
| Parameter | Value | Reference |
| Reaction Time | 90 minutes (at 80°C) | [3] |
| Yield | 3% | [3] |
| Purity (Commercial) | 98% | [2] |
Characterization Data
The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the phenyl ring and potentially the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbon atoms of the tetrazine ring, the phenyl ring, and the carboxyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
| UV-Vis Spectroscopy | Characteristic absorbance maxima for the tetrazine chromophore (typically around 520-540 nm). |
Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the synthesis, purification, and application of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Inverse electron demand Diels-Alder (iEDDA) reaction.
References
The Core Mechanism of Tetrazine-Ph-Acid: A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Tetrazine-Ph-acid, a critical component in the landscape of bioorthogonal chemistry and targeted therapeutics. This document provides a detailed examination of its chemical reactivity, applications in drug delivery and targeted protein degradation, and the experimental protocols necessary for its implementation in a research setting.
Introduction: The Role of this compound in Bioorthogonal Chemistry
This compound is an alkyl chain-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] Its primary function lies in its ability to participate in "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][4] This highly efficient and specific reaction occurs between the tetrazine moiety and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) group.[1][2][4] The bioorthogonal nature of this reaction—meaning it can proceed within a complex biological environment without interfering with native biochemical processes—makes this compound an invaluable tool for in vivo applications.[5][6]
The key advantage of the tetrazine-TCO ligation is its exceptionally fast reaction kinetics and the formation of a stable dihydropyridazine (B8628806) product with the release of nitrogen gas as the only byproduct.[7] This "click-to-release" strategy is leveraged to activate prodrugs, release therapeutic payloads at specific sites, or assemble molecular complexes within living systems.[8][9][10]
Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction
The fundamental mechanism of action of this compound is the iEDDA cycloaddition reaction. This process involves the [4+2] cycloaddition of the electron-deficient tetrazine ring with an electron-rich dienophile, such as TCO.
Upon reaction, a dihydropyridazine intermediate is formed, which can then undergo tautomerization.[9][11] This rearrangement is often the key step for the release of a tethered cargo molecule, particularly in "click-to-release" applications. The rate and efficiency of this release can be significantly influenced by the pH of the surrounding environment.
The Role of pH and Acid Catalysis
Mechanistic studies have revealed a profound sensitivity of the post-ligation release mechanism to pH.[8] Acidic conditions can enhance the rate of tautomerization of the dihydropyridazine intermediate, thereby accelerating the release of the cargo.[8][9] This property is particularly advantageous for targeted drug delivery to the acidic tumor microenvironment.[9] Tetrazines functionalized with a carboxylic acid group, such as this compound, can act as intramolecular catalysts, further promoting this acid-enhanced release.[8][9] This intramolecular acid catalysis can lead to a more rapid and complete release of the active molecule compared to non-acid-functionalized tetrazines.[8]
Application in PROTACs for Targeted Protein Degradation
A primary application of this compound is in the construction of PROTACs.[1][2][4] PROTACs are bifunctional molecules that consist of a ligand for an E3 ubiquitin ligase and a ligand for a target protein, connected by a linker.[1] By bringing the target protein into proximity with the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound serves as a component of the linker, facilitating the conjugation of the two ligand moieties.
Quantitative Data on Tetrazine-TCO Ligation Kinetics
The reaction kinetics of the iEDDA reaction are a critical parameter for in vivo applications. The second-order rate constants (k₂) for the reaction between various tetrazines and TCO have been determined, highlighting the rapid nature of this bioorthogonal ligation. High rate constants are a strong indicator of successful pretargeting in vivo.[12]
| Tetrazine Scaffold | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene | Aqueous | 37 | 73,000 | [12] |
| Mono-aryl-s-tetrazine | trans-cyclooctene | PBS (pH 7) | 22 | 880 ± 10 | [13] |
| Dimethyl-tetrazine | axial TCO derivative | Not Specified | Not Specified | 0.54 | [11] |
| Dipyridyl-tetrazine | axial TCO derivative | Not Specified | Not Specified | 57.70 | [11] |
Note: The specific rate constant for this compound was not explicitly found in the provided search results, but the data for structurally similar tetrazines indicate a range of reactivities dependent on their substituents.
Experimental Protocols
General Protocol for Protein Labeling via Tetrazine-TCO Ligation
This protocol describes the general steps for conjugating a tetrazine-labeled protein with a TCO-functionalized molecule.[7][14]
Materials:
-
Tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[14]
-
TCO-modified molecule of interest.
-
Anhydrous DMSO.
-
Desalting column (e.g., NAP-5 or PD-10) or dialysis equipment for purification.[14][15]
Procedure:
-
Reagent Preparation:
-
Ligation Reaction:
-
Add a 1.5- to 5-fold molar excess of the TCO-modified molecule stock solution to the solution of the tetrazine-labeled protein.[14] The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[14] The reaction is typically very fast and can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance between 510 and 550 nm.[7]
-
-
Purification:
-
If necessary, purify the resulting conjugate to remove unreacted TCO-molecule using a desalting column or dialysis.[14]
-
For Desalting Column:
-
-
Characterization:
-
Analyze the purified conjugate by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm successful ligation.[14]
-
Conclusion
This compound represents a sophisticated chemical tool with a well-defined mechanism of action centered on the inverse-electron-demand Diels-Alder reaction. Its utility in constructing PROTACs and other targeted drug delivery systems is underscored by the bioorthogonality and rapid kinetics of its ligation chemistry. The influence of pH on the post-ligation release of cargo molecules offers an additional layer of control, enabling environment-specific activation. The experimental protocols provided herein offer a foundation for the practical application of this compound in research and development, paving the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. broadpharm.com [broadpharm.com]
- 8. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Tetrazine-Ph-acid bioorthogonal reactivity
An In-Depth Technical Guide to Tetrazine-Ph-acid Bioorthogonal Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone technology.[1][2] Its exceptional reaction kinetics and high specificity make it an invaluable tool for in vivo imaging, drug delivery, and diagnostics.[1][3][4] The choice of the tetrazine derivative is critical, as substituents on the tetrazine ring significantly influence reactivity, stability, and hydrophilicity.[1][5] this compound is a specific derivative that contains a phenyl group and a carboxylic acid functionality, offering a versatile platform for bioorthogonal applications. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with this compound and related tetrazine derivatives.
Core Concepts: The Tetrazine-TCO Ligation
The foundation of tetrazine linker chemistry lies in the iEDDA reaction, a [4+2] cycloaddition between an electron-deficient tetrazine (diene) and an electron-rich, strained trans-cyclooctene (dienophile).[6][7] This reaction is exceptionally rapid and selective, proceeding efficiently under physiological conditions without the need for a catalyst.[2][6][7] The reaction is a two-step process initiated by the cycloaddition, which is followed by a retro-Diels-Alder reaction that releases dinitrogen gas as the sole byproduct, irreversibly driving the reaction forward.[2][7]
Reaction mechanism of the Tetrazine-TCO ligation.
Key Characteristics of Tetrazine Derivatives
The reactivity and stability of the tetrazine core are heavily influenced by its substituents.
-
Reactivity : Electron-withdrawing groups attached to the tetrazine ring increase the rate of the iEDDA reaction by lowering the energy of the LUMO of the tetrazine.[5] Conversely, electron-donating groups slow down the cycloaddition.[5] Hydrogen-substituted tetrazines often exhibit faster kinetics than predicted, suggesting that sterics also play a significant role.[5]
-
Stability : The stability of tetrazines in aqueous media is a critical factor for in vivo applications.[8] Generally, tetrazines with electron-donating groups are more stable, while those with strong electron-withdrawing groups show lower stability.[5][9] Some highly reactive tetrazines can degrade in biological media over time.[1][8]
-
The Role of the Phenyl and Acid Groups : In this compound, the phenyl group provides a scaffold for further functionalization. The carboxylic acid moiety offers a convenient handle for conjugation to amine-containing biomolecules via standard EDC/NHS chemistry.[10] The acidic group can also enhance water solubility. Furthermore, acid-functionalized tetrazines have been shown to enhance and accelerate "click-to-release" applications, particularly in acidic environments.[11]
Quantitative Data Summary
The following tables summarize key performance indicators for various tetrazine derivatives based on available experimental data.
Table 1: Comparison of Second-Order Rate Constants (k₂) for the Reaction of Tetrazine Derivatives with TCO
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| H-Tetrazine | TCO | up to 30,000 | PBS, 37°C | [1][5] |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C | [1] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water | [1][2] |
| Phenyl-Tetrazine | TCO | ~1,000 | Not specified | [1] |
| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C | [1] |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz) | TCO-OH | 210 | PBS, pH 7.4, 37°C | [1] |
| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified |[1][3] |
Note: The reactivity of this compound is expected to be in a similar range to other phenyl-substituted tetrazines. The specific dienophile and reaction conditions significantly impact the rate constant.
Table 2: Stability of Tetrazine Derivatives in Biological Media
| Tetrazine Derivative | Conditions | Stability | Reference |
|---|---|---|---|
| Alkyl substituted tetrazines | PBS, pH 7.4, 37°C | High stability (>96% remaining after 10h) | [5] |
| Hydrogen substituted tetrazines | PBS, pH 7.4, 37°C | Good balance of stability and reactivity | [5] |
| Electron-withdrawing group tetrazines | PBS, pH 7.4, 37°C | Lower stability | [5] |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37°C | Unstable (60-85% degraded after 12h) | [9][12] |
| Pyridyl and Phenyl tetrazines | 1:9 DMSO/PBS, 37°C | More stable (>75% remaining after 12h) | [9][12] |
| Dipyridyl-substituted tetrazine | Cell lysate, 37°C | Highly susceptible to degradation (100% degradation after 24h) |[8] |
Applications in Research and Drug Development
The unique properties of the tetrazine ligation have led to its widespread adoption in various fields.
Bioconjugation and Protein Labeling
This compound and its derivatives are commonly used for the site-specific labeling of proteins and other biomolecules.[13][14][15] This is typically achieved by first modifying the biomolecule with a TCO group, followed by the addition of the tetrazine-conjugated payload. The carboxylic acid on this compound allows for its activation as an NHS-ester for straightforward conjugation to primary amines on a protein.[10]
Experimental workflow for protein bioconjugation.
PROTACs and Targeted Drug Delivery
This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[16] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[16] The tetrazine moiety allows for the modular construction of PROTACs via click chemistry. In targeted drug delivery, tetrazine linkers enable the construction of antibody-drug conjugates (ADCs) and nanoparticle-based systems where the drug is released at a specific site.[6][]
"Click-to-Release" Prodrug Activation
A powerful application of tetrazine chemistry is in the design of "click-to-release" prodrugs.[3][6] In this strategy, a therapeutic agent is inactivated by being attached to a TCO or tetrazine moiety.[6] The active drug is released only upon the administration of the complementary bioorthogonal partner.[6] This allows for precise spatiotemporal control over drug activation, minimizing off-target effects.[18] Acid-functionalized tetrazines can enhance the release kinetics, especially at lower pH values characteristic of the tumor microenvironment.[11]
Conceptual diagram of "click-to-release" prodrug activation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are generalized protocols for key experiments involving tetrazine derivatives.
Protocol 1: Activation of a Protein with TCO-NHS Ester
Objective: To introduce a TCO moiety onto a protein for subsequent reaction with a tetrazine.
Materials:
-
Protein of interest (1-10 mg/mL)
-
TCO-NHS ester
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
Procedure:
-
Prepare Protein: Dissolve the protein in Conjugation Buffer. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[7]
-
Prepare TCO-NHS Ester: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10]
-
Conjugation: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.[10] Incubate for 30-60 minutes at room temperature with gentle mixing.[7][10]
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.[10]
-
Purification: Remove excess, unreacted TCO and quenching reagents using a desalting column equilibrated with PBS.[10]
Protocol 2: Labeling of a Protein with Methyltetrazine-Acid (B608996)
Objective: To conjugate an activated tetrazine to a protein containing primary amines.
Materials:
-
Amine-containing protein (1-10 mg/mL)
-
Methyltetrazine-acid
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching and Purification materials as in Protocol 1.
Procedure:
-
Prepare Reagents: Prepare fresh 10 mM stock solutions of Methyltetrazine-acid, EDC, and Sulfo-NHS in Activation Buffer or water.[10]
-
Activate Methyltetrazine-Acid: In a microcentrifuge tube, combine the methyltetrazine-acid with EDC and Sulfo-NHS in Activation Buffer. A common molar ratio is 1:2:4 (acid:EDC:Sulfo-NHS). Incubate at room temperature for 15-30 minutes to form the NHS-ester.[10]
-
Prepare Protein: Dissolve the protein in Conjugation Buffer as described in Protocol 1.[10]
-
Conjugation: Add the activated methyltetrazine-acid solution to the protein solution. A 10-20 fold molar excess of the activated tetrazine to the protein is a good starting point. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
Quench and Purify: Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the tetrazine-labeled protein.[10]
Protocol 3: Tetrazine-TCO Ligation
Objective: To perform the final click reaction between a tetrazine-labeled molecule and a TCO-labeled molecule.
Materials:
-
Tetrazine-labeled protein (from Protocol 2)
-
TCO-labeled molecule (e.g., from Protocol 1 or a small molecule)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Ensure both the tetrazine-labeled and TCO-labeled components are in the Reaction Buffer.
-
Reaction: Mix the two components. A slight molar excess (1.05-1.5 equivalents) of one reactant can be used to drive the reaction to completion.[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[10] The reaction is often rapid and can be complete within this timeframe.[10][15]
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[7]
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method (e.g., size-exclusion chromatography).
Protocol 4: Kinetic Analysis by Stopped-Flow Spectrophotometry
Objective: To quantify the second-order rate constant (k₂) of a tetrazine-TCO reaction.
Materials:
-
Tetrazine derivative
-
TCO derivative
-
Reaction Buffer: PBS, pH 7.4
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO).[1][5]
-
Prepare Reaction Solutions: Dilute the stock solutions in the Reaction Buffer to the final desired concentrations. To ensure pseudo-first-order conditions, the TCO derivative should be in at least a 10-fold excess over the tetrazine.[1]
-
Equilibrate: Load the tetrazine and TCO solutions into the separate syringes of the stopped-flow instrument and allow them to equilibrate to the desired temperature (e.g., 37°C) for at least 10 minutes.[5]
-
Measurement: Rapidly mix the two solutions in the instrument's observation cell. Monitor the reaction by following the decrease in the tetrazine's absorbance at its λmax (typically 515-540 nm) over time.[5][9]
-
Data Analysis: Fit the resulting absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs).
-
Calculate k₂: Repeat the experiment at several different concentrations of the excess reactant (TCO). Plot the obtained k_obs values against the TCO concentration. The slope of the resulting linear fit will be the second-order rate constant (k₂).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 18. mdpi.com [mdpi.com]
Stability of Tetrazine-Functionalized Benzoic Acid in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction involving tetrazines has become a cornerstone of bioorthogonal chemistry, enabling precise molecular manipulations in complex biological systems. Among the diverse array of tetrazine derivatives, those functionalized with a phenyl-acid moiety, such as 4-(1,2,4,5-tetrazin-3-yl)benzoic acid, offer a valuable combination of properties for bioconjugation, drug delivery, and molecular imaging. The carboxylic acid group can enhance aqueous solubility and provides a convenient handle for further chemical modifications.[1] However, the successful application of these molecules is critically dependent on their stability in aqueous environments. This technical guide provides an in-depth analysis of the aqueous stability of tetrazine-phenyl-acid derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts.
Core Concepts of Tetrazine Stability
The stability of the 1,2,4,5-tetrazine (B1199680) ring is intrinsically linked to its electronic properties. The electron-deficient nature of the tetrazine core, which is fundamental to its rapid reactivity with electron-rich dienophiles, also makes it susceptible to degradation in aqueous media.[2] A key principle governing tetrazine stability is the influence of substituents on the ring's electron density.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the tetrazine ring, such as pyridyl, pyrimidyl, and to a certain extent, a carboxylic acid, generally decrease the stability of the tetrazine.[2][3] This is because they further enhance the electrophilicity of the ring, making it more prone to nucleophilic attack by water or other nucleophiles present in the solution.[2]
-
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the tetrazine ring, such as alkyl groups, tend to increase its stability.[2][4] By making the ring less electron-deficient, they reduce its susceptibility to nucleophilic degradation.
Quantitative Stability Data
The stability of tetrazine derivatives is often quantified by their half-life (t₁/₂) in a given aqueous medium. The following tables summarize available quantitative and qualitative data on the stability of tetrazine-phenyl-acid and related derivatives.
Table 1: Stability of a Mono-substituted Tetrazine Bearing a Benzoic Acid
| Compound | Solvent System | Half-life (t₁/₂) | Temperature | Reference |
| Mono-substituted tetrazine with benzoic acid (Tetrazine 4) | 50% DMSO/H₂O | 15.8 hours | Not Specified | [5][6] |
Table 2: General Stability of Phenyl Tetrazines in Aqueous Buffer
| Compound Type | Substituent Nature | % Remaining after 12h in PBS (pH 7.4) | Temperature | Reference |
| Phenyl tetrazines | Neutral/Weakly donating | > 75% | 37 °C | [3][7] |
Table 3: pH-Dependent Stability of Tetrazines
| pH Range | General Stability | Rationale |
| < 6.5 | Good | Lower concentration of hydroxide (B78521) ions, which act as nucleophiles. |
| 6.5 - 7.5 | Optimal | A good balance for many bioconjugation reactions where stability is sufficient for the reaction to proceed. |
| > 7.5 | Moderate to Low | Increased concentration of hydroxide ions accelerates degradation through nucleophilic attack.[2] |
It is important to note that a phenyl group is generally considered to be a neutral or weakly electron-donating substituent, which contributes to the relatively good stability of phenyl tetrazines.[3][7] However, the addition of a carboxylic acid group to the phenyl ring introduces an electron-withdrawing character, which is expected to reduce the stability compared to an unsubstituted phenyl tetrazine. The extent of this destabilization will depend on the pH of the solution, as the carboxylic acid group (-COOH) deprotonates to a carboxylate (-COO⁻) at pH values above its pKa. The carboxylate is a less electron-withdrawing group than the carboxylic acid.
Experimental Protocols
Accurate assessment of tetrazine stability is crucial for the design and interpretation of experiments. The most common method for monitoring tetrazine degradation is UV-Vis spectroscopy, owing to the characteristic visible absorbance of the tetrazine ring.
Protocol 1: General Procedure for Monitoring Tetrazine Stability by UV-Vis Spectroscopy
This protocol describes a general method for quantifying the degradation of a tetrazine derivative in a buffered aqueous solution over time.
Materials:
-
Tetrazine-Ph-acid derivative
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffers of desired pH values (e.g., phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 9.4)
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes or 96-well clear flat-bottom plates
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO.
-
Prepare Buffer Solutions: Prepare a series of aqueous buffers at the desired pH values. Ensure the buffers are equilibrated to the desired experimental temperature (e.g., 37 °C).
-
Initiate the Stability Study: Dilute the tetrazine stock solution into each pre-warmed buffer to a final concentration that provides a clear absorbance reading in the 515-540 nm range (typically 0.1-0.2 mM).[2] The final concentration of DMSO should be kept low (e.g., ≤1%) to minimize its effect on the stability.
-
Monitor Absorbance: Immediately after dilution, measure the initial absorbance (A₀) of each solution at the λmax of the tetrazine. Continue to measure the absorbance (Aₜ) at regular time intervals (e.g., every hour) for a duration sufficient to observe significant degradation (e.g., 24-48 hours). The measurements should be taken at a constant temperature.
-
Data Analysis:
-
Calculate the percentage of tetrazine remaining at each time point using the formula: % Remaining = (Aₜ / A₀) * 100.
-
Plot the percentage of remaining tetrazine as a function of time.
-
Determine the half-life (t₁/₂) by identifying the time it takes for the concentration of the tetrazine to decrease by 50%. For first-order degradation kinetics, the half-life can be calculated from the degradation rate constant (k) using the formula: t₁/₂ = ln(2) / k. The rate constant can be obtained from the slope of a plot of ln([Tetrazine]) versus time.
-
Visualizations
Degradation Pathway
The degradation of tetrazines in aqueous solution is believed to proceed primarily through nucleophilic attack, particularly by hydroxide ions in basic conditions.
Caption: A simplified schematic of the proposed degradation pathway of this compound in aqueous solution via nucleophilic attack.
Experimental Workflow
The workflow for a typical stability study involves several key steps, from sample preparation to data analysis.
Caption: A flowchart illustrating the key steps in a typical experimental workflow for assessing the stability of a tetrazine derivative.
pH and Stability Relationship
The stability of this compound is influenced by the pH of the solution, which affects both the concentration of nucleophiles and the electronic properties of the molecule.
Caption: A diagram illustrating the interplay of pH, the ionization state of the carboxylic acid, and the concentration of hydroxide ions on the stability of this compound.
References
- 1. 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | 1345866-65-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. zenodo.org [zenodo.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Tetrazine Ligation Chemistry
Audience: Researchers, scientists, and drug development professionals.
Tetrazine ligation has rapidly become a cornerstone of bioorthogonal chemistry, providing a powerful toolkit for the precise and efficient modification of biomolecules in complex biological systems.[1][2][3] Its exceptional reaction speed, high specificity, and biocompatibility have propelled its use in a wide array of applications, from live-cell imaging and diagnostics to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[3][4][5] This technical guide offers a comprehensive overview of the core principles, quantitative data, experimental protocols, and key applications of tetrazine ligation chemistry.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
Tetrazine ligation is a bioorthogonal "click chemistry" reaction, meaning it occurs selectively within a living system without interfering with native biochemical processes.[2][3][6] The chemical foundation of this ligation is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][3][7]
This reaction involves a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (which acts as the diene) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][3][8] The mechanism proceeds in two key steps:
-
[4+2] Cycloaddition: The tetrazine and the dienophile rapidly react to form a highly unstable tricyclic intermediate.[1]
-
Retro-Diels-Alder Reaction: This intermediate then undergoes an irreversible retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂).[1]
The release of nitrogen gas is a significant thermodynamic driving force, rendering the reaction irreversible and forming a stable dihydropyridazine (B8628806) product.[1][6] This clean and efficient process requires no catalyst, avoiding the cellular toxicity associated with methods like copper-catalyzed click chemistry.[9][10]
Mechanism of the Tetrazine-TCO IEDDA reaction.
Quantitative Data Presentation
The defining feature of tetrazine ligation is its exceptionally rapid kinetics, which can be tuned based on the electronic properties of the tetrazine and the ring strain of the dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally accelerate the reaction.[11][12]
Table 1: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Reactions
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Tetrazine Ligation (IEDDA) | Tetrazine + TCO | Up to 10⁶ [9][12] | Extremely fast, catalyst-free, biocompatible, irreversible.[7][9][10] |
| Tetrazine + Norbornene | ~1 - 10³ [13] | Fast, catalyst-free, stable ligation product.[13][14] | |
| Tetrazine + Cyclopropene | Variable, can be very fast | Minimal bioorthogonal handle, suitable for genetic encoding.[5][15] | |
| Strain-Promoted Azide-Alkyne (SPAAC) | Azide + Strained Alkyne | ~10⁻³ - 1 | Catalyst-free but generally slower than tetrazine ligation. |
| Copper-Catalyzed Azide-Alkyne (CuAAC) | Azide + Terminal Alkyne | ~10² - 10⁴ | Fast but requires a cytotoxic copper catalyst, limiting in vivo use. |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ | The first bioorthogonal reaction, but kinetics are slow for many in vivo applications.[7] |
Table 2: Typical Reaction Parameters for Tetrazine-TCO Ligation
| Parameter | Value | Notes |
| Reaction pH | 6.0 - 9.0[9][16] | The reaction is robust across a wide range of physiological pH values.[9] |
| Temperature | 4°C to 37°C[4][16] | Proceeds efficiently at both room temperature and physiological temperatures. Lower temperatures may require longer incubation.[16] |
| Solvent | Aqueous buffers (e.g., PBS), organic solvents[9][17] | Highly versatile and compatible with both biological media and common organic solvents.[9] |
| Reaction Time | 30 minutes to 2 hours[4][6][16] | The rapid kinetics allow for short reaction times, even at low reactant concentrations.[4][17] |
| Molar Excess | 1.1 to 10 equivalents[12][16] | A slight molar excess of one reactant is often used to drive the reaction to completion.[12] |
| Ligation Efficiency | > 95%[18] | The reaction is highly efficient, typically proceeding to near-quantitative yields.[18] |
Applications in Drug Development and Research
The unique attributes of tetrazine ligation have made it an invaluable tool across numerous scientific disciplines.
-
Antibody-Drug Conjugates (ADCs): Tetrazine chemistry allows for site-specific conjugation, enabling the production of homogenous ADCs with a well-defined drug-to-antibody ratio (DAR).[4][18] This precision improves therapeutic efficacy and safety profiles compared to traditional stochastic conjugation methods.[4][18]
-
Pretargeted Imaging and Therapy: A powerful two-step strategy where a TCO-modified antibody is first administered to accumulate at a target site (e.g., a tumor).[7] Subsequently, a smaller, fast-clearing tetrazine-labeled imaging agent (for PET or SPECT) or therapeutic agent is administered, which rapidly "clicks" onto the antibody.[7][12][19] This approach significantly enhances target-to-background signal and reduces off-target toxicity.[7][12]
-
"Click-to-Release" Prodrug Activation: This innovative strategy uses tetrazine ligation to trigger the release of a therapeutic agent.[20][21] A drug is "caged" with a TCO moiety, rendering it inactive. Upon administration of a tetrazine, the ligation reaction occurs, followed by a self-immolative cleavage that releases the active drug, providing spatiotemporal control over drug activation.[20][21][22]
-
Nanoparticle and Hydrogel Functionalization: Tetrazine ligation is used to modify the surface of nanoparticles for targeted drug delivery and to crosslink polymers to form biocompatible hydrogels for tissue engineering and 3D cell culture.[20][23]
Workflow for pretargeted imaging using Tetrazine-TCO ligation.
Conceptual diagram of "click-to-release" prodrug activation.
Experimental Protocols
Detailed methodologies are crucial for the successful application of tetrazine ligation. The following are generalized protocols for common procedures.
Protocol 1: Protein Activation with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO moiety.[11][12]
-
Protein Preparation: The protein of interest should be in an amine-free buffer (e.g., PBS, pH 7.4-8.0). If the buffer contains primary amines like Tris, a buffer exchange into PBS is required using a spin desalting column.[11]
-
TCO-NHS Ester Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of the TCO-NHS ester in an anhydrous solvent like DMSO or DMF.[12]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[12][16] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[9][11]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 10 minutes.[12]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[12]
Protocol 2: Protein Activation with Tetrazine-NHS Ester
This protocol is analogous to Protocol 1 for labeling a protein with a tetrazine moiety.[9][11]
-
Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.0) as described above.[11]
-
Tetrazine-NHS Ester Preparation: Prepare a stock solution of the methyl-tetrazine-NHS ester in anhydrous DMSO or DMF.[11]
-
Labeling Reaction: To 100 µg of protein in PBS, add 5 µL of 1 M NaHCO₃. Add the desired molar quantity (e.g., 20 nmol) of the tetrazine-NHS ester.[9][11]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[9][11]
-
Purification: Purify the tetrazine-activated protein using a spin desalting column.[9]
Protocol 3: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines the final ligation step to conjugate the two activated proteins.[6][9]
-
Reaction Setup: Mix the purified TCO-activated protein and the tetrazine-activated protein in PBS, typically in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[6][12]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle rotation. Incubation time can range from 30 minutes to 2 hours.[4][6]
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by observing the disappearance of its absorbance peak (typically 510-550 nm) using a spectrophotometer.[6][9]
-
Purification: Once the reaction is complete, the resulting protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography (SEC).[4][6]
-
Storage: Store the final conjugate at 4°C or as appropriate for the specific proteins.[6]
Experimental workflow for protein-protein conjugation.
Protocol 4: Determining the Second-Order Rate Constant (k₂)
This protocol describes a general method to quantify reaction kinetics using spectrophotometry.[6]
-
Materials: A tetrazine derivative solution of known concentration, a TCO derivative solution of known concentration (both in a suitable buffer like PBS), and a spectrophotometer. A stopped-flow instrument is recommended for very fast reactions.[6]
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically 510-550 nm). Equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).[6]
-
Data Acquisition: Mix equal volumes of the tetrazine and TCO solutions of known concentrations in a cuvette and immediately begin recording the absorbance at the tetrazine's λmax over time.
-
Data Analysis: The disappearance of the tetrazine is monitored. The data can be fitted to a second-order rate equation. A plot of 1/[Tetrazine] versus time will yield a linear plot where the slope is equal to the second-order rate constant (k₂).[6]
Conclusion
Tetrazine ligation stands out as a premier bioorthogonal reaction due to its unmatched kinetics, specificity, and biocompatibility.[3][6] It has provided robust solutions for long-standing challenges in bioconjugation, targeted drug delivery, and in vivo imaging.[3][20][24] For researchers, scientists, and drug development professionals, mastering this chemistry opens the door to creating more precise diagnostics, safer and more effective therapeutics, and innovative tools for exploring complex biological systems. The continued evolution of novel tetrazines and dienophiles promises to further expand the remarkable utility of this powerful chemical ligation.[5][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Expanding room for tetrazine ligations in the in vivo chemistry toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Tetrazine-Ph-acid in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful strategy for selectively eliminating disease-causing proteins. The design and synthesis of these heterobifunctional molecules are critical to their success, with the linker component playing a pivotal role in dictating the efficacy and pharmacokinetic properties of the final PROTAC. This technical guide delves into the application of Tetrazine-Ph-acid, a versatile linker building block, in the synthesis of PROTACs, providing a comprehensive overview of its properties, detailed experimental protocols, and the underlying principles of its utility.
Core Concepts: The Role of this compound in PROTAC Assembly
PROTACs are comprised of three key components: a ligand that binds to a target protein (the protein of interest, or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is not merely a spacer but a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]
This compound stands out as a valuable tool in PROTAC synthesis due to its incorporation of a tetrazine group. This moiety participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of bioorthogonal click chemistry.[1][3][4] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently under mild conditions without interfering with biological processes.[5][6][7]
The general strategy for incorporating this compound into a PROTAC involves a modular, two-step approach. First, the carboxylic acid group of this compound is coupled to an amine-functionalized ligand for either the POI or the E3 ligase via standard amide bond formation. The resulting tetrazine-functionalized intermediate is then reacted with the other ligand, which has been pre-functionalized with a TCO group, through the iEDDA cycloaddition to yield the final PROTAC.[8] This modularity allows for the separate synthesis and purification of the key components, streamlining the overall synthetic process.[8]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.
| Property | Value | Reference |
| Molecular Formula | C10H8N4O2 | [9] |
| Molecular Weight | 216.2 g/mol | [9] |
| Appearance | Solid | [9] |
| Purity | Typically ≥98% | [9] |
| Reactivity | Contains a tetrazine group for iEDDA reactions with TCO and a carboxylic acid for amide bond formation. | [1][] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involved in the synthesis of PROTACs using this compound. These protocols are based on established procedures for similar tetrazine-containing linkers and can be adapted as needed.[8]
Amide Coupling of this compound to an Amine-Functionalized Ligand
This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to a ligand (either for the POI or E3 ligase) bearing a primary or secondary amine.
Materials:
-
This compound
-
Amine-functionalized ligand (e.g., POI-NH2 or E3-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
LC-MS for reaction monitoring
-
Reverse-phase preparative HPLC for purification
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vessel.
-
To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-functionalized ligand to the activated this compound mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the tetrazine-functionalized ligand.
-
Confirm the identity and purity of the product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
TCO-Tetrazine Ligation to Form the Final PROTAC
This protocol outlines the inverse electron demand Diels-Alder cycloaddition between the tetrazine-functionalized ligand and a TCO-functionalized partner ligand.
Materials:
-
Tetrazine-functionalized ligand (from Protocol 1)
-
TCO-functionalized ligand (e.g., TCO-POI or TCO-E3)
-
Suitable solvent (e.g., DMF or DMSO)
-
LC-MS for reaction monitoring
-
Reverse-phase preparative HPLC for purification
Procedure:
-
Dissolve the TCO-functionalized ligand (1.0 equivalent) in a suitable solvent such as DMF or DMSO.
-
To this solution, add the tetrazine-functionalized ligand (1.0 to 1.2 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS, observing the disappearance of the reactants and the appearance of the desired PROTAC product peak.
-
Once the reaction is complete, purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final PROTAC using HRMS and NMR to confirm its identity and purity.
PROTAC-Mediated Protein Degradation: A Visualized Pathway
The ultimate goal of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the key steps in this process.
Caption: Signaling pathway of PROTAC-induced targeted protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC is a systematic process that involves synthesis, purification, and biological evaluation. The following diagram outlines a typical workflow.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Quantitative Data for PROTAC Evaluation
The successful development of a PROTAC is contingent on rigorous quantitative evaluation. The following tables summarize key parameters that should be assessed.
Table 1: Synthesis and Characterization
| Parameter | Typical Range/Method | Purpose |
| Yield (Amide Coupling) | 40-80% | To assess the efficiency of the first key synthetic step. |
| Yield (TCO Ligation) | >90% | To confirm the high efficiency of the click chemistry reaction. |
| Purity (Final PROTAC) | >95% (by HPLC) | To ensure the biological assays are performed with a pure compound. |
| Identity Confirmation | HRMS, ¹H & ¹³C NMR | To verify the chemical structure of the synthesized PROTAC. |
Table 2: Key Parameters for PROTAC Evaluation
| Parameter | Description | Typical Assay | Desired Outcome |
| Binding Affinity (POI) | The strength of the interaction between the PROTAC and the target protein. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Low nM to µM Kd |
| Binding Affinity (E3 Ligase) | The strength of the interaction between the PROTAC and the E3 ligase. | SPR, ITC | Low nM to µM Kd |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell Western | Low nM range |
| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western | >80% |
| Degradation Rate (t1/2) | The time required to degrade 50% of the target protein. | Time-course Western Blot | Rapid degradation kinetics |
| Cellular Viability (IC50) | The concentration of PROTAC that inhibits cell growth by 50%. | MTT, CellTiter-Glo | Potent activity against target cancer cells |
| Selectivity | The ability of the PROTAC to degrade the target protein over other proteins. | Proteomics (e.g., mass spectrometry-based) | High selectivity for the intended target |
Conclusion
This compound is a powerful and versatile building block for the synthesis of PROTACs. Its ability to participate in the highly efficient and bioorthogonal inverse electron demand Diels-Alder reaction with TCO-functionalized molecules provides a robust and modular approach to constructing these complex therapeutic agents. The detailed protocols and evaluation parameters provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the potential of this compound in the design and synthesis of novel protein degraders. The continued exploration of such innovative chemical tools will undoubtedly accelerate the development of the next generation of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Tetrazine-Ph-NHCO-C3-NHS ester | CAS#:1244040-64-9 | Chemsrc [chemsrc.com]
- 7. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Solubility of Tetrazine-Ph-Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tetrazine-Ph-acid and related tetrazine-carboxylic acid derivatives, which are pivotal reagents in the field of bioconjugation and click chemistry. An understanding of their solubility in both organic and aqueous environments is crucial for the successful design and execution of experiments in drug discovery, chemical biology, and materials science. This document outlines available solubility data, presents detailed experimental protocols for solubility determination, and describes a typical workflow for the application of these compounds in bioconjugation.
Quantitative Solubility Data
The solubility of tetrazine-acid derivatives is highly dependent on the specific nature of the substituent on the tetrazine ring and the overall molecular structure. While "this compound" is a specific reagent, its solubility properties can be inferred from data on analogous compounds. The following table summarizes the available quantitative and qualitative solubility data for various tetrazine-acid derivatives.
| Compound Name | Solvent(s) | Reported Solubility | Molar Concentration (mM) | Conditions | Reference |
| Methyltetrazine-acid | DMSO | 100 mg/mL | 434.37 | Requires sonication | |
| Tetrazine PEG acid | Water, Chloroform, DMSO | 5 mg/mL | Varies with PEG length | Clear solution | [1] |
| Tetrazine acid | DMSO, DMF, THF, MeOH | Soluble | Not specified | Not specified | [2][3] |
| Carboxy-functionalized tetrazine | Not specified | Poorly soluble | Not specified | Not specified | [4] |
| Tetrazine carboxylic acids (10a and 10b) | DPBS | Not soluble | Not specified | pH 7.4 | |
| Tetrazine carboxylic acids (10a and 10b) | Acetonitrile | Not soluble | Not specified | Not specified | [5] |
Note: The hygroscopic nature of DMSO can influence solubility.[6]
Experimental Protocols
Detailed methodologies are essential for the accurate determination of solubility and for the successful application of tetrazine-acid compounds in experimental workflows.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method [6]
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
-
Materials:
-
This compound or its derivative
-
Solvent of interest (e.g., DMSO, PBS)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the tetrazine compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge the samples at high speed or filter the solution to remove all undissolved solid.
-
Quantification: Prepare a series of standard solutions of the tetrazine compound with known concentrations. Analyze the filtered supernatant and the standard solutions using HPLC or UV-Vis spectrophotometry. The tetrazine chromophore allows for straightforward UV-Vis quantification.
-
Data Analysis: Construct a calibration curve from the analytical response of the standard solutions. Determine the concentration of the tetrazine compound in the saturated supernatant by interpolating its analytical response on the calibration curve.
-
Expression of Solubility: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL, g/L, or mol/L).
-
Protocol 2: General Protein Labeling with this compound via Amide Coupling
This protocol describes the activation of a protein with this compound to prepare it for a subsequent bioorthogonal reaction.
-
Materials:
-
Protein of interest with available primary amines (e.g., lysine (B10760008) residues)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting columns (e.g., PD-10)
-
-
Procedure:
-
Activation of this compound: Dissolve this compound, EDC, and NHS/Sulfo-NHS in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) to create an activated NHS ester. A molar excess of EDC and NHS is typically used.
-
Protein Preparation: Prepare a solution of the protein in the reaction buffer.
-
Conjugation Reaction: Add the activated Tetrazine-Ph-NHS ester solution to the protein solution. The final concentration of the organic solvent should typically be kept below 10% to maintain protein stability.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column.[7]
-
Mandatory Visualization
The following diagrams illustrate key workflows involving tetrazine-acid derivatives.
Caption: High-level overview of a two-part ADC synthesis workflow.[8]
Caption: Workflow for pretargeted in vivo imaging.[9]
References
- 1. nanocs.net [nanocs.net]
- 2. Tetrazine acid [nanocs.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
basic principles of click chemistry with tetrazines
An In-depth Technical Guide to the Core Principles of Click Chemistry with Tetrazines
Introduction
In the landscape of bioconjugation and chemical biology, tetrazine click chemistry has emerged as a preeminent tool for researchers, scientists, and drug development professionals.[1] This technology is centered on the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[1][2] Its prominence stems from an unparalleled combination of exceptionally rapid kinetics, high specificity, and biocompatibility, which allows for precise molecular coupling in complex biological systems without the need for cytotoxic catalysts.[2][3][4] These features make it ideal for a vast array of applications, including live-cell imaging, diagnostics, the development of antibody-drug conjugates (ADCs), and targeted drug delivery systems.[2][5][6]
Core Principles: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The foundation of tetrazine click chemistry is the bioorthogonal iEDDA reaction.[2] The term "bioorthogonal" signifies that the reaction proceeds selectively within a living system without interfering with native biochemical processes.[1][2]
Reaction Mechanism: The reaction involves a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and a strained, electron-rich alkene or alkyne (most commonly TCO) serves as the dienophile.[2][7] The process occurs in two main steps:
-
Cycloaddition: The tetrazine and TCO undergo a concerted [4+2] cycloaddition, forming a highly unstable bicyclic intermediate.[1][8]
-
Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas.[2][7] This step is thermodynamically driven and results in the formation of a stable dihydropyridazine (B8628806) product, creating a covalent linkage between the two molecules.[1][2]
The energetics of the iEDDA reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Photophysical Properties of Tetrazine-Ph-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Introduction to Tetrazine Photophysics
The 1,2,4,5-tetrazine (B1199680) moiety is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with strained dienophiles, such as trans-cyclooctenes (TCO). A key feature of many tetrazine derivatives is their ability to act as "fluorogenic" probes. In their native state, when conjugated to a fluorophore, the tetrazine ring often quenches the fluorophore's emission. This quenching effect is alleviated upon reaction with a dienophile, leading to a significant increase in fluorescence intensity, a phenomenon often referred to as "turn-on" fluorescence.[1][2] This property is highly advantageous for biological imaging applications as it minimizes background signal from unreacted probes, enabling no-wash imaging of live cells.[3]
The quenching mechanism of the tetrazine ring can be attributed to processes such as Förster Resonance Energy Transfer (FRET) or Dexter-type electron exchange, which are dependent on the spectral overlap between the tetrazine and the attached fluorophore.[4][5] The efficiency of this quenching, and consequently the fluorescence turn-on ratio, is influenced by the specific fluorophore, the linker chemistry, and the substitution pattern on the tetrazine ring.[4][5]
Tetrazine-Ph-acid , with the chemical formula C10H8N4O2, is a derivative used in bioconjugation and as a linker in technologies like PROTACs.[1][6] While its reactivity in iEDDA reactions is documented, specific photophysical data such as quantum yield, extinction coefficient, and precise excitation and emission maxima are not extensively reported in publicly available literature. Researchers utilizing this compound are encouraged to perform the characterization experiments detailed in this guide.
Quantitative Photophysical Data
As of the date of this publication, specific quantitative photophysical data for unconjugated this compound is not available in the peer-reviewed literature or supplier technical data sheets. The inherent function of many small tetrazine molecules is not to be fluorescent themselves, but to act as reactants or quenchers.
For the purpose of illustration, the following table summarizes photophysical properties of various fluorogenic xanthene tetrazine dyes, as reported by Wieczorek et al. (2016).[5] This data provides a general expectation for the behavior of tetrazine-fluorophore conjugates.
| Dye | λ Abs (nm) | λ Em (nm) | ε max (M⁻¹ cm⁻¹) | Φf (unreacted) | Turn-on (x-fold) |
| Fl-5-Tz | 495 | 521 | 57,000 | 0.0037 | 72 |
| Fl-6-Tz | 500 | 524 | 68,000 | 0.0031 | 109 |
| OG-5-Tz | 505 | 528 | 65,000 | 0.0041 | 81 |
| OG-6-Tz | 510 | 533 | 72,000 | 0.0053 | 91 |
| Rh-5-Tz | 553 | 576 | 71,000 | 0.0049 | 43 |
| Rh-6-Tz | 558 | 581 | 75,000 | 0.0045 | 39 |
| SiRh-5-Tz | 647 | 665 | 81,000 | 0.0042 | 19 |
| SiRh-6-Tz | 652 | 670 | 85,000 | 0.0048 | 15 |
| MeSiRh-5-Tz | 657 | 675 | 92,000 | 0.0051 | 12 |
Table adapted from Wieczorek et al., Chem. Sci., 2016, 7, 6069-6078.[5] Φf denotes the relative fluorescence quantum yield of the unreacted dyes. Turn-on is the fluorescence increase upon reaction with TCO in PBS (pH 7.4).[5]
Experimental Protocols
Measurement of Absorption and Emission Spectra
This protocol outlines the procedure for determining the absorption and fluorescence emission/excitation spectra of a tetrazine compound.
Materials:
-
Spectrophotometer (e.g., Shimadzu UV2700)
-
Fluorometer (e.g., Horiba Fluoromax-4C)
-
1 cm path length quartz cuvettes
-
Solvent of choice (e.g., DMSO, PBS pH 7.4)
-
This compound
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions from the stock solution in the final measurement solvent (e.g., PBS) to concentrations suitable for absorbance and fluorescence measurements (typically in the low micromolar range). For absorbance, aim for a maximum absorbance (Amax) between 0.1 and 1.0. For fluorescence, use more dilute solutions (Amax < 0.1) to avoid inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Use the spectrophotometer to record the absorption spectrum of the sample solution from approximately 300 nm to 700 nm.
-
Use a cuvette containing only the solvent as a blank for background correction.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Emission Spectrum Measurement:
-
Transfer the dilute sample solution to a fluorescence cuvette.
-
Set the excitation wavelength on the fluorometer to the λmax determined from the absorption spectrum.
-
Scan the emission wavelengths over a range that covers the expected fluorescence (e.g., from λmax + 20 nm to 800 nm).
-
Record the emission spectrum and identify the wavelength of maximum emission (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength on the fluorometer to the λem determined from the emission spectrum.
-
Scan the excitation wavelengths over a range that covers the expected absorption (e.g., 300 nm to λem - 20 nm).
-
The resulting excitation spectrum should be similar in shape to the absorption spectrum if the sample is pure.[7]
-
Relative Fluorescence Quantum Yield (Φf) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common method for its determination is the relative method, which involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[8][9]
Materials:
-
Fluorometer with corrected emission spectra capabilities
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
Quantum yield standard (e.g., Rhodamine 101 in ethanol, Φf = 0.915)[10]
-
This compound
-
Solvents for sample and standard
-
Volumetric flasks and micropipettes
Procedure:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. Ensure the standard is well-characterized and its quantum yield in the chosen solvent is known.
-
Prepare Solutions:
-
Prepare a series of five to six dilute solutions of both the test sample (this compound) and the standard in their respective solvents.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.[8]
-
-
Measure Absorbance:
-
Record the absorption spectrum for each solution.
-
Note the absorbance value at the chosen excitation wavelength (λex). The same λex must be used for both the sample and the standard.
-
-
Measure Fluorescence:
-
Record the fluorescence emission spectrum for each solution using the same λex.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the sample and the standard.
-
The fluorometer should be set to provide corrected emission spectra to account for the wavelength-dependent efficiency of the detector.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λex.
-
The plot should yield a straight line passing through the origin. Determine the gradient (slope) of this line for both the sample (GradX) and the standard (GradST).
-
-
Calculate Quantum Yield:
-
Calculate the quantum yield of the sample (ΦX) using the following equation:[8]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Signaling Pathways and Applications
This compound itself is not directly involved in intracellular signaling pathways. Instead, its utility lies in its application as a tool to study these pathways. Through bioorthogonal ligation, this compound can be used to attach probes, drugs, or other molecules to specific biological targets that have been pre-labeled with a dienophile.
A common application is in "click-to-release" systems for drug delivery.[8] In such a system, a drug is caged with a TCO moiety, rendering it inactive. A tetrazine derivative, such as an antibody-tetrazine conjugate, can be administered, which circulates and localizes to a target tissue (e.g., a tumor). The subsequent iEDDA reaction between the tetrazine and the TCO-caged drug releases the active therapeutic agent specifically at the target site, minimizing systemic toxicity. The profound pH sensitivity of some tetrazine-TCO reactions can be exploited to enhance and accelerate this release in the acidic tumor microenvironment.[8][11]
Conclusion
This compound is a valuable reagent in the field of bioorthogonal chemistry. While its own fluorescence properties are not the primary reason for its use, understanding the principles of tetrazine-mediated fluorescence quenching is crucial for the design of fluorogenic probes. This guide provides the necessary background and detailed experimental protocols for researchers to characterize the photophysical properties of this compound and similar compounds. The provided workflows and diagrams serve as a practical resource for implementing these techniques in the laboratory. The continued development of novel tetrazine derivatives and a deeper understanding of their photophysics will undoubtedly expand their application in biological research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrazine-Acid | 1380500-92-4 [chemicalbook.com]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes [mdpi.com]
- 5. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03879D [pubs.rsc.org]
- 6. Tetrazine-Acid, 1380500-92-4 | BroadPharm [broadpharm.com]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. chem.uci.edu [chem.uci.edu]
- 9. edinst.com [edinst.com]
- 10. Fluorescent Liquid Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.kuleuven.be [chem.kuleuven.be]
A Technical Guide to the Lewis Acid-Catalyzed Synthesis of 1,2,4,5-Tetrazines
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bioorthogonal chemistry has underscored the importance of 1,2,4,5-tetrazines as powerful tools for a myriad of applications, from in vivo imaging and drug delivery to materials science.[1][2][3][4] However, the broader adoption of these versatile heterocyclic compounds has historically been hampered by synthetic methodologies that are often low-yielding and lack general applicability, particularly for alkyl-substituted and asymmetric tetrazines.[1][5] A significant advancement in this area has been the development of Lewis acid-catalyzed methods, which offer a more efficient and versatile route to a wide range of tetrazine derivatives.[1][3][6] This technical guide provides an in-depth overview of the Lewis acid-catalyzed synthesis of 1,2,4,5-tetrazines, focusing on key methodologies, experimental protocols, and quantitative data to support researchers in this dynamic field.
Introduction to Lewis Acid Catalysis in Tetrazine Synthesis
The classical Pinner and "Pinner-like" syntheses of 1,2,4,5-tetrazines from nitriles and hydrazine (B178648) often suffer from low yields, especially when dealing with unactivated aliphatic nitriles.[1][5][7] The discovery that Lewis acids, particularly divalent transition metal salts such as those of nickel(II) and zinc(II), can effectively catalyze this transformation represents a paradigm shift in tetrazine synthesis.[1][6][8] These catalysts are believed to function by coordinating to the nitrile, thereby activating it towards nucleophilic attack by hydrazine.[1][9] This catalytic approach not only significantly improves yields but also broadens the substrate scope to include previously challenging aliphatic and asymmetric tetrazines.[1][6]
Core Reaction and Proposed Mechanism
The Lewis acid-catalyzed synthesis of 1,2,4,5-tetrazines is typically a one-pot reaction involving the condensation of two nitrile molecules with two molecules of hydrazine, followed by oxidation of the resulting 1,2-dihydro-1,2,4,5-tetrazine intermediate. The overall transformation is depicted below:
Caption: General scheme for Lewis acid-catalyzed tetrazine synthesis.
The proposed mechanism, while not fully elucidated, is generally agreed upon to proceed through the following key steps. The Lewis acid (LA) activates the nitrile, facilitating the nucleophilic attack of hydrazine to form an amidrazone intermediate. Two molecules of the amidrazone then condense to form a linear intermediate which subsequently cyclizes and is oxidized to the final 1,2,4,5-tetrazine (B1199680) product.
Caption: Proposed mechanism for Lewis acid-catalyzed tetrazine formation.
Key Lewis Acid Catalysts and Their Performance
A survey of various Lewis acids has shown that divalent nickel and zinc salts, particularly their triflate (OTf) and iodide salts, are among the most effective catalysts for this transformation.[1][10] The choice of counter-ion can influence the catalyst's solubility and Lewis acidity, thereby affecting the reaction yield.[1]
Synthesis of Symmetric Tetrazines
For the synthesis of symmetric 3,6-disubstituted-1,2,4,5-tetrazines, a single nitrile precursor is used. The following table summarizes the performance of different Lewis acid catalysts in the synthesis of 3,6-dibenzyl-1,2,4,5-tetrazine from benzyl (B1604629) cyanide and hydrazine.[1]
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ni(OTf)₂ | Neat Hydrazine | 60 | 12 | ~95 |
| Zn(OTf)₂ | Neat Hydrazine | 60 | 12 | 70 |
| NiI₂ | Neat Hydrazine | 60 | 12 | 93 |
| NiCl₂ | Neat Hydrazine | 60 | 12 | 73 |
| ZnI₂ | Neat Hydrazine | 60 | 12 | 68 |
| None | Neat Hydrazine | 60 | 12 | 0 |
Data sourced from Yang et al., 2012.[1][10]
Synthesis of Asymmetric Tetrazines
The synthesis of asymmetric 3,6-disubstituted-1,2,4,5-tetrazines is more challenging but can be achieved by using a mixture of two different nitriles.[1][6] The reaction of an aromatic nitrile with acetonitrile (B52724) in the presence of a Lewis acid catalyst and hydrazine can produce 3-aryl-6-methyl-1,2,4,5-tetrazines in moderate to good yields.[1]
| Aromatic Nitrile | Catalyst (5 mol%) | Yield (%) |
| 4-Cyanobenzoic acid | Ni(OTf)₂ | 70 |
| 4-Cyanobenzaldehyde | Ni(OTf)₂ | 65 |
| 4-Bromobenzonitrile | Ni(OTf)₂ | 60 |
| 4-Methoxybenzonitrile | Ni(OTf)₂ | 40 |
Data for the synthesis of 3-aryl-6-methyl-1,2,4,5-tetrazines. Sourced from Yang et al., 2012.[1]
Furthermore, monosubstituted tetrazines can be synthesized in high yields by the condensation of a nitrile with a formamidine (B1211174) salt in the presence of a Lewis acid catalyst.[1][6][9] This method has been shown to significantly improve yields compared to uncatalyzed reactions.[9] For instance, the synthesis of an asymmetric tetrazine with a carboxylic acid handle for bioconjugation achieved yields as high as 75% with as little as 0.005 equivalents of nickel triflate.[9][11]
| Catalyst (equivalents) | Yield (%) |
| Ni(OTf)₂ (0.05) | 75 |
| Ni(OTf)₂ (0.01) | 74 |
| Ni(OTf)₂ (0.005) | 72 |
Data for the synthesis of 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoic acid. Sourced from Alge et al., 2013.[9][11]
Experimental Protocols
The following are generalized experimental protocols for the Lewis acid-catalyzed synthesis of symmetric and asymmetric 1,2,4,5-tetrazines.
General Procedure for the Synthesis of Symmetric 3,6-Disubstituted-1,2,4,5-tetrazines
Caption: Experimental workflow for symmetric tetrazine synthesis.
-
Reaction Setup: In a nitrogen-flushed, oven-dried vial, combine the nitrile (1.0 mmol), the Lewis acid catalyst (e.g., Ni(OTf)₂, 0.05 mmol, 5 mol%), and anhydrous hydrazine (5.0 mmol, 5 equivalents).
-
Reaction: Seal the vial and heat the reaction mixture at 60 °C for 12-24 hours.
-
Workup and Oxidation: After cooling to room temperature, carefully add the reaction mixture to a solution of sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., acetic acid or dilute HCl) at 0 °C to oxidize the dihydrotetrazine intermediate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired 3,6-disubstituted-1,2,4,5-tetrazine.
General Procedure for the Synthesis of Asymmetric 3,6-Disubstituted-1,2,4,5-tetrazines
-
Reaction Setup: In a nitrogen-flushed, oven-dried vial, combine the first nitrile (1.0 mmol), the second nitrile or formamidine salt (5.0 mmol, 5 equivalents), the Lewis acid catalyst (e.g., Ni(OTf)₂, 0.05 mmol, 5 mol%), and anhydrous hydrazine (5.0 mmol, 5 equivalents).[12]
-
Reaction: Seal the vial and heat the reaction mixture at 60-80 °C for 12-24 hours.
-
Workup and Oxidation: Follow the same workup and oxidation procedure as described for the symmetric synthesis.
-
Extraction and Purification: Follow the same extraction and purification procedure as described for the symmetric synthesis. Note that the purification of asymmetric tetrazines may be more challenging due to the potential formation of symmetric byproducts.
Scope and Limitations
The Lewis acid-catalyzed method has significantly expanded the accessibility of 1,2,4,5-tetrazines.[1][2] A wide range of functional groups on the nitrile precursors are tolerated, enabling the synthesis of tetrazines bearing handles for further derivatization.[6] However, there are some limitations to consider. The use of anhydrous hydrazine, which is hazardous, is often required for optimal results.[5][6] Additionally, some functional groups that are sensitive to nucleophilic attack or reduction by hydrazine may not be compatible with this methodology.[6]
Conclusion
The development of Lewis acid-catalyzed synthesis has been a transformative advance for the production of 1,2,4,5-tetrazines. This approach provides a robust and high-yielding route to a diverse array of both symmetric and asymmetric tetrazines from readily available nitriles and hydrazine. The use of catalysts like Ni(OTf)₂ and Zn(OTf)₂ has proven to be particularly effective. The methodologies and data presented in this guide are intended to provide researchers with the necessary information to successfully implement this powerful synthetic strategy in their own work, thereby facilitating further innovations in the many fields where tetrazines are poised to make a significant impact.
References
- 1. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Method Of Synthesizing Tetrazines - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Facile and efficient Lewis acid catalyzed synthesis of an asymmetric tetrazine useful for bio-orthogonal click chemistry applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Degradation Pathways of Tetrazine-Ph-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Tetrazine-Ph-acid, a key reagent in bioorthogonal chemistry. Understanding the stability and degradation of this molecule is critical for its effective application in drug development, chemical biology, and materials science. This document details the primary degradation mechanisms, presents quantitative stability data, outlines experimental protocols for assessing degradation, and visualizes the key pathways and workflows.
Core Concepts in this compound Stability
The stability of the 1,2,4,5-tetrazine (B1199680) ring is paramount for its successful application. The degradation of this compound is primarily influenced by the electronic properties of its substituents, the pH of the medium, and the presence of nucleophiles. The phenyl group, being a substituent on the tetrazine core, influences its reactivity and stability. Generally, electron-donating groups on the tetrazine ring enhance stability but decrease reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions, while electron-withdrawing groups have the opposite effect[1].
The principal degradation pathways for this compound in aqueous and biological environments are:
-
Hydrolysis: The tetrazine ring is susceptible to hydrolysis, particularly under basic conditions. This process involves the nucleophilic attack of hydroxide (B78521) ions on the electron-deficient tetrazine core, leading to ring-opening and subsequent degradation. The degradation of tetrazine-containing compounds is highly pH-dependent, with significantly lower persistence in alkaline water compared to acidic or neutral conditions[2]. For instance, the acaricide clofentezine, a tetrazine derivative, undergoes base-catalyzed hydrolysis[2].
-
Reaction with Nucleophiles: In biological systems, the primary degradation route involves the reaction with endogenous nucleophiles. Cellular thiols, such as glutathione (B108866) (GSH) and cysteine residues in proteins, are potent nucleophiles that can react with the electron-deficient tetrazine ring, leading to its degradation[3]. The reaction with GSH is a significant consideration for in-cell applications of tetrazine-based compounds[3].
Quantitative Stability Data
The stability of phenyl-substituted tetrazines has been evaluated under various conditions. The following tables summarize key quantitative data from the literature, providing a comparative view of their stability.
Table 1: Stability of Phenyl-Substituted Tetrazines in Aqueous Buffer
| Tetrazine Derivative | Buffer Condition | Temperature (°C) | Incubation Time (h) | Remaining Tetrazine (%) | Reference |
| 3-phenyl-s-tetrazine | 1:9 DMSO/PBS (pH 7.4) | 37 | 12 | > 75% | [4][5] |
| 3-phenyl-6-methyl-s-tetrazine | 1:9 DMSO/PBS (pH 7.4) | 37 | 12 | > 75% | [4][5] |
Table 2: Half-life of Tetrazine Derivatives at Different pH Values
| Tetrazine Derivative | pH | Half-life | Reference |
| Clofentezine | 4.0 | 49.3 - 60.2 days | [2] |
| Clofentezine | 7.0 | 9.9 - 12.3 days | [2] |
| Clofentezine | 9.2 | 0.5 - 2.7 days | [2] |
| Dimethyltetrazine | 7.4 (PBS) | ~14 hours (50% hydrolyzed) | [6] |
| Dipyridyl-tetrazine | 7.4 (PBS) | 9.6 hours | [6] |
Degradation Pathways and Mechanisms
The degradation of this compound can proceed through several pathways, as illustrated in the diagrams below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of Tetrazines in Drug-Activation Chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tetrazine-Ph-acid Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, which allows for specific and efficient chemical reactions to be carried out in complex biological environments.[1] Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), stands out due to its exceptionally fast reaction kinetics and high specificity.[2][3] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it an ideal tool for labeling proteins and other biomolecules.[1][4]
Tetrazine-Ph-acid is a key reagent in this methodology. It contains a tetrazine moiety for the bioorthogonal reaction and a carboxylic acid group that can be activated to form a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of a protein.[] This allows for the covalent attachment of the tetrazine "handle" to a protein of interest. The tetrazine-labeled protein can then be specifically conjugated to any molecule containing a TCO group, such as fluorescent dyes, imaging agents, or therapeutic payloads.[6][7] This modular approach provides precise control over the site and stoichiometry of labeling, which is critical for applications in drug development, diagnostics, and fundamental research.[8]
Principle of the Reaction
The this compound protein labeling strategy is a two-step process:
-
Protein Modification (Amine Coupling): The carboxylic acid of this compound is first activated to form a highly reactive intermediate (e.g., an N-hydroxysuccinimide [NHS] ester). This activated tetrazine reagent is then reacted with the target protein. The NHS ester readily couples with primary amines on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[9]
-
Bioorthogonal Ligation (Tetrazine-TCO Click Chemistry): The resulting tetrazine-labeled protein is then reacted with a molecule functionalized with a trans-cyclooctene (TCO) group. The tetrazine and TCO moieties undergo a rapid and irreversible IEDDA cycloaddition reaction, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.[3][10][11]
Reaction Kinetics and Quantitative Data
The kinetics of the tetrazine-TCO ligation are exceptionally fast, with second-order rate constants (k₂) that can reach up to 10⁷ M⁻¹s⁻¹.[1] The reaction rate is influenced by the electronic properties of both the tetrazine and the TCO. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[10]
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) for Tetrazine-TCO ligation | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [2][3] |
| Second-Order Rate Constant (k₂) for Tetrazine-TCO ligation | 23,800 ± 400 M⁻¹s⁻¹ | 25% Acetonitrile/PBS | [12] |
| Typical Protein Concentration | 1-10 mg/mL | PBS or HEPES buffer (amine-free) | [4] |
| Molar Excess of Activated this compound | 10- to 50-fold | For amine coupling | [4] |
| Molar Excess of TCO-reagent | 1.5- to 5-fold | For tetrazine ligation | [4] |
| Reaction Time for Amine Coupling | 1-2 hours | Room Temperature | [4][9] |
| Reaction Time for Tetrazine Ligation | 30-60 minutes | Room Temperature | [1][4] |
Experimental Protocols
Protocol 1: Activation of this compound and Protein Labeling
This protocol describes the in-situ activation of the carboxylic acid on this compound using EDC and Sulfo-NHS, followed by conjugation to primary amines on a target protein.
Materials and Reagents:
-
Protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5; 0.1 M MES buffer, pH 4.5-5.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis cassettes
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Buffers containing Tris or glycine (B1666218) will interfere with the reaction.
-
Adjust the protein concentration to 1-5 mg/mL.[9]
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9]
-
Freshly prepare stock solutions of EDC and Sulfo-NHS in water or reaction buffer.
-
-
In-situ Activation and Conjugation Reaction:
-
Add a 20-fold molar excess of the this compound stock solution to the protein solution.[9]
-
Immediately add a 40-fold molar excess of EDC and a 40-fold molar excess of Sulfo-NHS from their freshly prepared stock solutions.[9]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification of Tetrazine-Labeled Protein:
-
Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[9]
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the characteristic absorbance of the tetrazine moiety (typically between 510 and 550 nm).[1]
-
Confirm the conjugation and assess purity using SDS-PAGE (a mobility shift may be observed) and mass spectrometry.
-
Protocol 2: Ligation of Tetrazine-Labeled Protein with a TCO-Modified Molecule
This protocol describes the bioorthogonal reaction between the tetrazine-labeled protein and a TCO-functionalized molecule.
Materials:
-
Tetrazine-labeled Protein (from Protocol 1)
-
TCO-functionalized molecule (e.g., TCO-PEG-fluorophore)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification (Optional):
-
If necessary, remove the excess TCO-reagent by desalting or dialysis. For many in vitro applications, purification may not be required due to the high efficiency and biocompatibility of the reaction.[4]
-
-
Analysis:
-
Confirm the final conjugate by SDS-PAGE (which may show a further mobility shift) and mass spectrometry.
-
Applications in Drug Development
The precise and versatile nature of tetrazine-based bioconjugation makes it a powerful tool in drug development:
-
Antibody-Drug Conjugates (ADCs): Tetrazine linkers enable the site-specific attachment of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs with improved therapeutic windows.[8]
-
Prodrug Activation: Tetrazine linkers are used to design "click-to-release" prodrug systems. In this strategy, a therapeutic agent is inactivated by capping it with a TCO or tetrazine moiety. The active drug is released upon administration of the complementary bioorthogonal partner, allowing for spatiotemporal control over drug activation.[8][12]
-
Targeted Drug Delivery: Tetrazine-functionalized nanoparticles can be used for targeted drug delivery. The external tetrazine trigger provides precise control over the timing and location of drug release.[8]
-
Pretargeted Imaging: In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is administered, which "clicks" to the antibody, providing a high-contrast image.[10][11]
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Mechanism of Tetrazine-TCO Ligation.
Caption: Logical relationship in targeted drug delivery using tetrazine linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Site-Specific Antibody Conjugation with Tetrazine-Phenyl-Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of antibodies using a Tetrazine-Phenyl-Acid linker. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). The use of a Tetrazine-Phenyl-Acid linker allows for the stable and specific attachment of various payloads, such as cytotoxic drugs for Antibody-Drug Conjugates (ADCs) or imaging agents, to an antibody.[1][2][3]
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, particularly in oncology.[1] ADCs combine the antigen-targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule.[3] A critical component in the design of an effective ADC is the linker that connects the antibody to the payload. Tetrazine-based linkers have emerged as a powerful tool in bioconjugation due to their exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1]
The protocol outlined below involves a two-stage process. First, the antibody is functionalized with the Tetrazine-Phenyl-Acid linker via amide bond formation with primary amines, such as those on lysine (B10760008) residues. Subsequently, the tetrazine-modified antibody is reacted with a TCO-modified payload in a highly efficient and specific click reaction.[2]
Advantages of Tetrazine Ligation in ADC Development
-
Exceptional Reaction Kinetics: The IEDDA reaction between a tetrazine and a TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation at low concentrations.[1][4]
-
High Specificity and Orthogonality: The reaction is highly selective and does not interfere with other functional groups present in biological systems, ensuring precise control over the conjugation site.[1]
-
Biocompatibility: The conjugation reaction proceeds under mild, physiological conditions (pH 7.2-7.5), preserving the structural and functional integrity of the antibody and the payload.[1][2]
-
Versatility: This modular approach allows for a "pre-targeting" strategy where the modified antibody is administered first, followed by the TCO-modified payload, which can reduce systemic toxicity.[1]
Quantitative Data
The efficiency of the tetrazine-TCO ligation is a key parameter in ADC development. The following tables summarize important quantitative data related to this bioconjugation method.
Table 1: Second-Order Rate Constants for Tetrazine-TCO Ligation
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Methyltetrazine | TCO | Up to 30,000 | [1] |
| Various Tetrazine Scaffolds | TCO | > 70 (in 1,4-dioxane) | [5] |
| Various Tetrazine Scaffolds | TCO-PEG₄ | > 39,000 (in DPBS) | [5] |
| Tetrazine | Styrene | Not specified, but effective | [6] |
| Aminopyruvate-modified protein | Tetrazine | 0.625 | [7] |
Table 2: Stability of Tetrazine Derivatives
| Tetrazine Derivative | Conditions | Stability | Reference |
| Dimethyltetrazine | Phosphate-buffered saline (PBS) | ~50% hydrolysis in 14 hours | [8][9] |
| Dipyridyl-tetrazine | PBS | Half-life of 9.6 hours | [8][9] |
| Alkyl- or Pyridinyl-substituted | PBS at 37°C | >85% maintained for 10 hours | [8][9] |
| Electron-rich Phenyl Tetrazines | 1:9 DMSO/PBS at 37°C | >75% remaining after 12 hours | [10][11] |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS at 37°C | 60-85% degraded after 12 hours | [10][11] |
Experimental Workflow and Logical Relationships
The overall workflow for generating a site-specific antibody conjugate using Tetrazine-Phenyl-Acid consists of two main stages: antibody modification and payload conjugation.
Caption: High-level overview of the two-stage ADC synthesis workflow.[3]
Detailed Experimental Protocols
Protocol 1: Antibody Preparation
It is crucial to ensure the antibody is in an amine-free buffer to prevent competition during the conjugation reaction.
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into an amine-free buffer such as Phosphate Buffered Saline (PBS), pH 7.2-7.5.[2]
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS.
Protocol 2: Conjugation of Tetrazine-Phenyl-Acid to the Antibody
This protocol utilizes EDC and Sulfo-NHS to activate the carboxylic acid of the Tetrazine-Phenyl-Acid, forming an amine-reactive NHS ester.
Materials:
-
Antibody in amine-free buffer (Protocol 1)
-
Tetrazine-Phenyl-Acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting spin columns
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Tetrazine-Phenyl-Acid in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
-
Activation of Tetrazine-Phenyl-Acid:
-
Conjugation to Antibody:
-
Add the activated Tetrazine-NHS ester solution to the prepared antibody solution. A molar excess of 5- to 20-fold of the tetrazine reagent over the antibody is typically recommended to drive the reaction.[12][13]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody aggregation.[14]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
-
Purification:
Caption: Experimental workflow for antibody modification with Tetrazine-Phenyl-Acid.
Protocol 3: Ligation with a TCO-Modified Payload
This final step involves the bioorthogonal "click" reaction between the tetrazine-modified antibody and a TCO-modified molecule.
Materials:
-
Purified Tetrazine-Modified Antibody (Protocol 2)
-
TCO-modified payload (e.g., TCO-drug, TCO-fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Reagent Preparation: Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO) to prepare a stock solution.[14]
-
Click Reaction:
-
Combine the tetrazine-modified antibody and the TCO-modified payload in the reaction buffer. A 1.5 to 5-fold molar excess of the TCO-payload is typically recommended.[2][13]
-
The final antibody concentration should be in the range of 1-5 mg/mL.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[1][4][13] The reaction is generally rapid.
-
-
Final Purification: Remove the excess TCO-payload using a desalting spin column or SEC to obtain the purified ADC.[1][2]
Characterization of the Antibody-Drug Conjugate
After synthesis, the ADC should be thoroughly characterized to determine its key properties.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using techniques such as:
-
Purity and Aggregation: Size-exclusion chromatography (SEC) can be used to assess the purity of the ADC and detect the presence of aggregates.
-
In Vitro Cytotoxicity: Cell-based assays are essential to evaluate the potency and specificity of the ADC.[13]
Troubleshooting
Table 3: Common Issues and Solutions in Tetrazine Conjugation
| Issue | Possible Cause | Suggested Solution | Reference |
| Low Labeling Efficiency | Incomplete activation of the carboxylic acid. | Ensure EDC/Sulfo-NHS are fresh and used in appropriate molar excess. | [12] |
| Suboptimal pH for the amine coupling reaction. | Maintain the reaction pH between 7.2 and 8.5. | [12] | |
| Presence of competing primary amines in the buffer. | Perform thorough buffer exchange of the antibody into an amine-free buffer. | [2] | |
| Degradation of the tetrazine moiety. | Prepare tetrazine stock solutions fresh in anhydrous DMSO. Avoid harsh pH conditions (>8.5) and reducing agents.[14][15] | [14][15] | |
| Antibody Aggregation | High concentration of organic solvent (e.g., DMSO). | Keep the final DMSO concentration below 10% (v/v). | [14] |
| Improper storage or handling of the antibody. | Follow recommended storage conditions for the specific antibody. | ||
| Low Yield in Click Reaction | Inactivation of the TCO group. | Ensure proper storage of the TCO-payload. TCO can be sensitive to oxidation. | [15] |
| Insufficient incubation time or reactant concentration. | Increase the incubation time or the molar excess of the TCO-payload. | [14] |
Conclusion
Site-specific antibody conjugation using Tetrazine-Phenyl-Acid linkers provides a robust and efficient method for the development of homogenous and well-defined antibody-drug conjugates. The rapid kinetics and high specificity of the tetrazine-TCO ligation offer significant advantages over traditional conjugation chemistries.[1] By following the detailed protocols and considering the troubleshooting guidelines presented here, researchers can effectively leverage this powerful technology for the creation of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Tetrazine-Ph-Acid in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazine-Ph-acid is a versatile chemical tool employed in bioorthogonal chemistry, a field that involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] Specifically, this compound participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that is exceptionally fast, highly specific, and biocompatible.[2] This reaction occurs between an electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO).[1][3] The rapid kinetics and high specificity of the tetrazine-TCO ligation make it an ideal tool for a variety of live-cell imaging applications, including protein tracking, visualization of cellular structures, and pre-targeted imaging strategies.[4][5][6]
The core utility of this compound in this context lies in its ability to be conjugated to other molecules of interest, such as fluorophores or antibodies, via its carboxylic acid group.[7][] This allows for the creation of customized probes for specific imaging experiments. The phenyl group provides a stable scaffold for the tetrazine ring.
Principle of the Method
The application of this compound in live-cell imaging is centered around the bioorthogonal and often fluorogenic reaction with a TCO-tagged molecule of interest.[7] The general workflow involves two main approaches:
-
Direct Labeling: A this compound conjugate (e.g., a tetrazine-fluorophore) is introduced to cells that have been metabolically or genetically engineered to express a TCO-containing biomolecule. The subsequent iEDDA reaction leads to the covalent labeling of the target.
-
Pre-targeting: A TCO-modified molecule, such as an antibody, is first administered to label a specific cellular target.[4] After unbound antibody is washed away, a tetrazine-fluorophore probe is added, which then rapidly reacts with the TCO-tagged antibody, enabling targeted imaging with minimal background fluorescence.[4][5]
A key advantage of many tetrazine-fluorophore conjugates is their "turn-on" fluorescence, where the fluorescence is quenched in the unbound state and significantly increases upon reaction with a TCO, leading to a high signal-to-noise ratio.[4][9]
Quantitative Data
The efficiency of the tetrazine-TCO ligation is a critical factor for its application in live cell imaging, especially when dealing with low concentrations of target molecules. The second-order rate constant (k₂) is a key parameter for quantifying the reaction speed.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Tetrazine and trans-cyclooctene (TCO) | ~1,000 - 30,000 | Varies with specific derivatives and conditions.[10][11] |
| General Tetrazine and TCO | 2,000 | 9:1 methanol/water.[1][10] |
| ATTO-tetrazines and TCO | up to 1,000 | Aqueous media.[10] |
| Tetrazine and norbornene | ~1 | Aqueous media.[1] |
| Tetrazine and vinylboronic acids | up to 27 | 5% MeOH in PBS.[12] |
Table 1: Reaction Kinetics of Tetrazine-Dienophile Pairs. The data highlights the exceptionally fast kinetics of the tetrazine-TCO reaction compared to other dienophiles.
| Parameter | Value | Notes |
| Molecular Formula | C₁₀H₈N₄O₂ | [13] |
| Molecular Weight | 216.2 g/mol | [13] |
| Purity | Typically >95% | [] |
| Storage | -20°C, desiccated | [10] |
Table 2: Physicochemical Properties of this compound.
| Parameter | Typical Range | Considerations |
| Tetrazine-Fluorophore Probe Concentration | 1 - 20 µM | Higher concentrations can increase background signal, while lower concentrations may require longer incubation times.[7] |
| TCO-functionalized Molecule Concentration | Varies | Dependent on the expression level of the target protein or the concentration of the labeled antibody used.[7] |
| Incubation Time | 5 - 120 minutes | Shorter times are often sufficient due to the rapid reaction kinetics.[3][4][7] |
| Incubation Temperature | 37°C | Standard cell culture conditions.[7] |
Table 3: General Experimental Parameters for Live Cell Imaging.
Experimental Protocols
Protocol 1: Preparation of a Tetrazine-Fluorophore Probe
This protocol describes the conjugation of this compound to an amine-containing fluorophore using standard carbodiimide (B86325) chemistry.
Materials:
-
This compound[]
-
Amine-reactive fluorophore (e.g., Alexa Fluor™ 488 Cadaverine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[10]
-
N-hydroxysuccinimide (NHS)[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4[10]
Procedure:
-
Activation of this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[10]
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.[10]
-
In a microcentrifuge tube, combine a 1.2 to 1.5-fold molar excess of this compound with a 1.5-fold molar excess of both EDC and NHS relative to the amount of the amine-reactive fluorophore.
-
Incubate the activation reaction for 15-30 minutes at room temperature.[10]
-
-
Conjugation to Fluorophore:
-
Dissolve the amine-reactive fluorophore in Conjugation Buffer.
-
Add the activated this compound solution to the fluorophore solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the Tetrazine-Fluorophore conjugate using an appropriate method, such as HPLC or a spin desalting column, to remove unconjugated reactants.
-
Characterize the final product by mass spectrometry and spectrophotometry.
-
Protocol 2: Live-Cell Imaging using a Pre-targeting Approach
This protocol details the labeling of a specific cell surface protein using a TCO-modified antibody followed by a tetrazine-fluorophore.
Materials:
-
Cells expressing the target surface protein
-
Glass-bottom imaging dish
-
Cell culture medium
-
TCO-modified antibody targeting the protein of interest
-
Tetrazine-Fluorophore probe (from Protocol 1 or commercially available)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Cell Culture:
-
Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.[4]
-
-
Antibody Incubation (Pre-targeting):
-
Dilute the TCO-modified antibody in pre-warmed cell culture medium containing 1% BSA to the desired working concentration (typically 1-10 µg/mL).[4]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator.[4]
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[4]
-
-
Tetrazine-Fluorophore Labeling:
-
Final Wash and Imaging:
Visualizations
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: Workflow for pre-targeted in vivo imaging.[2]
Caption: Component relationships in bioorthogonal labeling.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for In Vivo Pre-targeting with Tetrazine-Ph-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo pre-targeting is a sophisticated strategy designed to enhance the efficacy and safety of targeted therapies and diagnostic imaging. This approach decouples the targeting of a disease site by a slow-circulating vector, such as a monoclonal antibody (mAb), from the delivery of a fast-clearing payload, like a radionuclide or a small molecule drug. The core of this strategy lies in the use of bioorthogonal chemistry, a class of reactions that occur rapidly and selectively within living systems without interfering with native biochemical processes.
The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, most notably trans-cyclooctene (B1233481) (TCO), has emerged as the gold standard for in vivo pre-targeting due to its exceptionally fast reaction kinetics and high specificity.[1][2] This application note focuses on the use of Tetrazine-Ph-acid, a key building block for this powerful technology. The phenyl group provides stability to the tetrazine core, while the carboxylic acid moiety allows for straightforward conjugation to targeting vectors, typically via amide bond formation with primary amines (e.g., lysine (B10760008) residues) on antibodies.[3]
This document provides a comprehensive overview of the application of this compound in in vivo pre-targeting, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying principles and workflows.
Principle of Tetrazine-TCO Pre-targeting
The pre-targeting strategy using this compound and TCO involves a two-step process:
-
Pre-targeting Step: A monoclonal antibody, functionalized with a TCO moiety (TCO-mAb), is administered to the subject. The TCO-mAb is allowed to circulate, accumulate at the target site (e.g., a tumor), and clear from non-target tissues and circulation over a period of 24 to 72 hours.[4][5]
-
Payload Delivery Step: A small, fast-clearing molecule carrying the payload (e.g., a diagnostic radionuclide or a therapeutic agent) and conjugated to a tetrazine, derived from this compound, is injected. The tetrazine rapidly and specifically "clicks" with the TCO-modified antibody at the target site, leading to a high local concentration of the payload with minimal off-target exposure.[6][7]
This approach offers several advantages over conventional antibody-drug conjugates (ADCs) or radioimmunoconjugates:
-
Improved Safety: By using a fast-clearing payload, the radiation dose to healthy tissues is significantly reduced.[8]
-
Enhanced Efficacy: Higher tumor-to-background ratios can be achieved, leading to better imaging contrast and potentially more effective therapy.[5][8]
-
Versatility: The modular nature of this system allows for the use of a single TCO-mAb with various tetrazine-payloads for different applications (e.g., imaging and therapy).
Quantitative Data Summary
The following tables summarize typical quantitative data from in vivo pre-targeting studies using the tetrazine-TCO ligation.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| TCO-modified CC49 mAb and ¹¹¹In-labeled Tetrazine | 13,090 ± 80 | PBS, 37°C | [1] |
| TCO and Dimethylcarbamate-tetrazine | 3.14 ± 0.10 | Acetonitrile, 20°C | [9] |
| sTCO-acid and Dimethylcarbamate-tetrazine | 23,800 ± 400 | 25% MeCN/PBS | [9] |
| TCO and various Tetrazine derivatives | >50,000 | DPBS, 37°C | [5][8] |
Table 2: Representative Biodistribution Data for Tetrazine-TCO Pre-targeting in a Murine Xenograft Model
Data presented as mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation at 1 hour post-injection of the radiolabeled tetrazine.
| Organ/Tissue | Pre-targeting with TCO-mAb (%ID/g) | Control (No TCO-mAb) (%ID/g) | Reference |
| Tumor | 6.4 ± 1.2 | 1.1 ± 0.3 | [10] |
| Blood | 1.5 ± 0.4 | 1.8 ± 0.5 | [7] |
| Liver | 2.1 ± 0.6 | 2.5 ± 0.7 | [7] |
| Kidneys | 3.5 ± 0.9 | 4.0 ± 1.1 | [7] |
| Muscle | 0.8 ± 0.2 | 0.9 ± 0.3 | [5] |
| Bone | 1.2 ± 0.3 | 1.5 ± 0.4 | [7] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of this compound to a monoclonal antibody via primary amines using carbodiimide (B86325) chemistry to form a stable amide bond.[3]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting spin columns or size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into PBS using a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Activation of this compound:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and sulfo-NHS in ultrapure water immediately before use.
-
In a microcentrifuge tube, combine the this compound solution with EDC and sulfo-NHS. A molar ratio of 1:2:4 (this compound:EDC:sulfo-NHS) is a good starting point.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution. A 10-20 fold molar excess of the activated tetrazine relative to the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purify the antibody-tetrazine conjugate from excess reagents using a desalting spin column or SEC equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the tetrazine (around 520 nm) and the antibody (280 nm) using UV-Vis spectroscopy.
-
Protocol 2: In Vivo Pre-targeting and Imaging
This protocol provides a general framework for an in vivo pre-targeting study in a tumor-bearing mouse model.[6]
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous xenografts)
-
TCO-modified monoclonal antibody (TCO-mAb)
-
Radiolabeled tetrazine probe (e.g., ¹¹¹In-DOTA-Tetrazine or ⁶⁴Cu-NOTA-Tetrazine)
-
Saline solution (0.9% NaCl)
-
Imaging system (e.g., SPECT/CT or PET/CT)
Procedure:
-
Administration of TCO-mAb:
-
Inject the TCO-mAb (typically 100 µg) intravenously (i.v.) into the tumor-bearing mice.[4]
-
Allow the TCO-mAb to accumulate at the tumor and clear from circulation for 24-72 hours. The optimal time interval should be determined empirically.
-
-
Administration of Radiolabeled Tetrazine:
-
After the predetermined lag time, inject the radiolabeled tetrazine probe (typically 5-10 MBq) i.v. into the same mice.[5]
-
-
Imaging:
-
Acquire images at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, 24 hours) using the appropriate imaging modality.
-
-
Biodistribution Analysis (Optional):
-
At the end of the imaging study, euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[6]
-
Visualizations
Caption: Experimental workflow for in vivo pre-targeting using TCO-modified antibodies and tetrazine-payloads.
Caption: Mechanism of in vivo pre-targeting via tetrazine-TCO ligation at the tumor site.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Tetrazine-Phenyl-Carboxylic Acid TCO Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tetrazine-TCO ligation is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific formation of a stable covalent bond between a tetrazine and a trans-cyclooctene (B1233481) (TCO). This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently in aqueous environments without the need for a catalyst.[1][2] The sole byproduct of this ligation is nitrogen gas, ensuring a clean and straightforward reaction.[1][2]
This application note provides a detailed protocol for the use of Tetrazine-Phenyl-Carboxylic Acid (Tetrazine-Ph-acid), a versatile building block for bioconjugation. The carboxylic acid moiety allows for straightforward conjugation to amine-containing biomolecules, such as proteins and peptides, through standard amide coupling chemistries. This enables the site-specific incorporation of the tetrazine handle for subsequent ligation with a TCO-modified molecule.
Reaction Principle
The Tetrazine-TCO ligation proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO. This is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine (B8628806) product.[3] The reaction rate is influenced by the substituents on both the tetrazine and TCO moieties. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can enhance the reaction rate.[2][4]
Quantitative Data
The second-order rate constants (k₂) for Tetrazine-TCO ligations are among the fastest known for bioorthogonal reactions, allowing for efficient conjugation even at low concentrations.[1][2] The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by spectrophotometry, observing the decrease in absorbance between 510 and 550 nm.[1][2]
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |
| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | TCO | > 70 (in 1,4-dioxane, 25°C) | [5] |
| 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | TCO | Not explicitly stated, but expected to be high | [6] |
| General Tetrazine-TCO pairs | TCO | up to 1 x 10⁶ | [1] |
| Pyrimidyl-phenyl-Tz | TCO | > 39,000 (in DPBS, 37°C) | [5] |
| Bis(pyridyl)-Tz | TCO | > 39,000 (in DPBS, 37°C) | [5] |
Experimental Protocols
Protocol 1: Activation of Tetrazine-Phenyl-Carboxylic Acid and Conjugation to a Protein
This protocol describes the activation of the carboxylic acid group of this compound using EDC/NHS chemistry and its subsequent conjugation to a primary amine on a protein.
Materials:
-
Tetrazine-Phenyl-Carboxylic Acid
-
Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 1-10 mg/mL
-
Activation Buffer: MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 100 mg/mL solutions of EDC and Sulfo-NHS in water.[7]
-
-
Activate this compound:
-
Conjugate to Protein:
-
Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the activated tetrazine to the protein is a good starting point, but the optimal ratio should be determined empirically.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quench Reaction:
-
Purification:
-
Remove excess, unreacted tetrazine and quenching reagents using a desalting column equilibrated with PBS.[7]
-
Protocol 2: TCO Ligation with Tetrazine-Modified Protein
This protocol describes the "click" reaction between the tetrazine-labeled protein and a TCO-containing molecule.
Materials:
-
Tetrazine-labeled protein (from Protocol 1)
-
TCO-containing molecule (e.g., TCO-PEG-NHS ester functionalized molecule)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Ensure both the tetrazine-labeled protein and the TCO-containing molecule are in the Reaction Buffer.
-
-
Ligation Reaction:
-
Incubation:
-
Monitoring (Optional):
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess unreacted TCO-reagent using size-exclusion chromatography.[9]
-
Visualizations
Caption: Mechanism of the Tetrazine-TCO Ligation.
Caption: Workflow for Protein Conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols for Peptide Modification with Tetrazine-Ph-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the modification of peptides using Tetrazine-Ph-Acid and its derivatives. The core of this methodology lies in the bioorthogonal reaction between a tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is characterized by its exceptionally fast reaction kinetics and high specificity, allowing for the precise and efficient labeling of peptides and other biomolecules in complex biological environments without the need for a catalyst.[1][2][3]
The use of a tetrazine-containing amino acid, such as (S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid, which is structurally analogous to this compound, enables the incorporation of the tetrazine handle directly into a peptide sequence during solid-phase peptide synthesis (SPPS).[4][5][6] This approach offers site-specific modification and can be used to create peptides with enhanced biological activity.[4][5][6] Alternatively, a this compound can be conjugated to a pre-existing peptide that has been functionalized with a TCO group.
These methods are pivotal in various applications, including:
-
Drug Development: Creating antibody-drug conjugates (ADCs) and other targeted therapeutics.
-
Cellular Imaging: Labeling peptides with fluorescent probes for in vitro and in vivo imaging.[3]
-
Diagnostics: Developing novel diagnostic agents and biosensors.
Reaction Mechanism and Workflow
The fundamental reaction is the iEDDA cycloaddition between the tetrazine ring and the TCO group. This reaction is highly efficient and forms a stable dihydropyridazine (B8628806) product, releasing nitrogen gas as the only byproduct.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling | Semantic Scholar [semanticscholar.org]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporation of Tetrazine-Ph-acid into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a leading bioorthogonal chemistry tool.[1] This reaction's rapid, tunable kinetics and high specificity make it ideal for various applications in complex biological environments, including imaging, diagnostics, and therapeutics.[1][2][3] Incorporating tetrazine moieties into oligonucleotides allows for the precise, covalent labeling of nucleic acids for these advanced applications.
This document provides detailed protocols for incorporating a phenyl-tetrazine acid (Tetrazine-Ph-acid) into oligonucleotides via post-synthetic conjugation, subsequent purification, and use in bioorthogonal reactions. Phenyl-substituted tetrazines are noted for their enhanced stability in aqueous media compared to more electron-deficient derivatives.[4][5]
Overall Workflow
The process begins with the synthesis of an amine-modified oligonucleotide, followed by conjugation with an activated this compound NHS ester. The resulting conjugate is then purified and analyzed before its use in downstream bioorthogonal ligation reactions.
Caption: Overall workflow for creating and using Tetrazine-modified oligonucleotides.
Application Note 1: Synthesis via Post-Synthetic Conjugation
The most common method for incorporating tetrazine into oligonucleotides is through post-synthetic modification. This involves synthesizing an oligonucleotide with a primary amine group, which then reacts with an N-hydroxysuccinimide (NHS) ester-activated tetrazine.[6][7] This approach forms a stable amide bond. An amino modifier can be placed at the 5', 3', or an internal position of the oligonucleotide.[7]
Caption: Reaction of an amine-modified oligo with a this compound NHS ester.
Protocol 1: Conjugation of Amine-Oligo with this compound NHS Ester
This protocol is adapted from methods describing the reaction of amine-modified oligonucleotides with NHS esters.[8]
1. Materials:
-
Amine-modified oligonucleotide (lyophilized)
-
This compound NHS Ester (e.g., Methyltetrazine-PEG4-NHS Ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate or MOPS buffer, pH 7.5-8.5
-
Anhydrous Dimethylformamide (DMF)
-
Nuclease-free water
2. Procedure:
-
Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in the reaction buffer to a final concentration of 0.1–1.5 mM.[8]
-
Prepare Tetrazine Reagent: Dissolve the this compound NHS Ester in DMF to create a 100 mM stock solution.[8]
-
Reaction Setup: Add a 5-fold molar excess of the tetrazine stock solution to the oligonucleotide solution.[8] Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Monitoring (Optional): The reaction can be monitored by RP-HPLC. If the reaction is incomplete after 2 hours, another 5-fold excess of the tetrazine reagent can be added.[8]
-
Quenching (Optional): The reaction can be quenched by adding a buffer like Tris to consume any unreacted NHS ester.
-
Purification: Proceed immediately to purification by RP-HPLC (see Protocol 2).
| Parameter | Value / Condition | Reference |
| Oligo Concentration | 0.1 - 1.5 mM | [8] |
| Tetrazine Reagent | 5x molar excess (or more) | [8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 7.5-8.5 | [8] |
| Temperature | Room Temperature (20-25°C) | - |
| Incubation Time | 2 - 4 hours | [8] |
Table 1: Summary of typical conjugation reaction conditions.
Application Note 2: Purification and Quality Control
Purification is a critical step to remove unreacted tetrazine reagent, the unconjugated oligonucleotide, and any reaction byproducts.[1] Reverse-phase HPLC (RP-HPLC) is highly effective for this purpose, as the hydrophobic tetrazine moiety causes the labeled oligonucleotide to be retained longer on the column than the unlabeled, more hydrophilic starting material.[1][9]
Caption: Workflow for the purification and analysis of Tetrazine-Oligonucleotides.
Protocol 2: RP-HPLC Purification
This protocol is a general guideline for purifying tetrazine-labeled oligonucleotides.[1][10]
1. Materials & Equipment:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column
-
Solvent A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water
-
Solvent B: Acetonitrile
-
Vacuum concentrator
2. Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.
-
Sample Injection: Inject the crude reaction mixture onto the column.
-
Elution: Apply a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 50% Solvent B over 30-40 minutes. The successfully conjugated, hydrophobic oligonucleotide will elute later than the unconjugated, more hydrophilic starting material.
-
Fraction Collection: Collect fractions throughout the gradient, monitoring the absorbance at 260 nm (for the oligonucleotide) and ~520 nm (for the tetrazine).[8]
-
Analysis: Analyze collected fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product.
-
Solvent Removal: Pool the pure fractions and remove the solvent using a vacuum concentrator.[1]
-
Desalting (if necessary): If TEAA is incompatible with downstream applications (e.g., in live cells), perform a salt exchange.[9]
-
Storage: Resuspend the purified, lyophilized oligonucleotide in nuclease-free water or an appropriate buffer and store at -20°C.[6]
| Parameter | Recommended Setting |
| Stationary Phase | Reverse-Phase C18 Column |
| Mobile Phase A | 0.1 M TEAA, pH ~7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear, e.g., 5-50% B over 30 min |
| Detection | 260 nm (DNA) & ~520 nm (Tetrazine) |
Table 2: General RP-HPLC purification parameters.
Application Note 3: Stability and Handling
Tetrazine stability is a key consideration. While the tetrazine-TCO ligation is rapid, the tetrazine moiety itself can be susceptible to degradation in aqueous environments, particularly those with electron-withdrawing substituents.[4][11] Phenyl-substituted tetrazines offer a good balance of reactivity and improved stability.[4]
| Tetrazine Derivative | Stability Condition | % Remaining after 12h | Reference |
| Dipyridyl-s-tetrazine | 1:9 DMSO/PBS, 37°C | 15 - 40% | [4][5] |
| Phenyl-tetrazine | 1:9 DMSO/PBS, 37°C | > 75% | [4][5] |
| Methyl-tetrazine | Physiological Media | High Stability | [8] |
Table 3: Comparative stability of different tetrazine derivatives in aqueous buffer.
Storage Recommendations:
-
Lyophilized: Dried oligonucleotides should be stored at -20°C in a nuclease-free environment and are stable for years.[6]
-
In Solution: Reconstituted oligonucleotides are stable at 4°C for up to two weeks. For long-term storage, aliquots should be kept at -20°C or lower, where they are stable for at least six months.[6] Avoid multiple freeze-thaw cycles.
Application Note 4: Bioorthogonal Ligation with Strained Alkenes
Tetrazine-modified oligonucleotides react rapidly with strained alkenes like trans-cyclooctene (B1233481) (TCO) via an iEDDA cycloaddition.[3] This reaction is highly selective and proceeds efficiently in complex biological media without the need for a catalyst.[7]
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Protocol 3: General Ligation Reaction
This protocol describes a typical fluorogenic ligation experiment where two oligonucleotide probes, one with a tetrazine-quencher and the other with a dienophile, hybridize to a target template, inducing the reaction.[2][8]
1. Materials:
-
Purified Tetrazine-Oligonucleotide Probe (e.g., with a quenched fluorophore)
-
Dienophile-Oligonucleotide Probe (e.g., TCO or cyclopropene-modified)
-
Target DNA/RNA template
-
Hybridization Buffer: 50 mM MOPS, 250 mM NaCl, pH 7.5[8]
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the tetrazine-probe, dienophile-probe, and the target template in hybridization buffer. A common ratio is 1:1:1.[8]
-
Incubation: Incubate at a temperature suitable for hybridization (e.g., room temperature or 37°C). The reaction is often complete within minutes.[12][13]
-
Analysis: Monitor the reaction by observing the increase in fluorescence (if using a fluorogenic probe) or by analyzing the products via HPLC or gel electrophoresis.[8]
| Reaction Pair | Second-Order Rate Constant (k₂) | Notes | Reference |
| Tetrazine + TCO | >1000 M⁻¹s⁻¹ | Extremely fast kinetics, ideal for in vivo use. | [3][13] |
| Tetrazine + Cyclopropene | Moderate to Fast | Small, stable dienophile. | [2][8] |
| Dipyridyl-Tetrazine + TCO | 57.7 M⁻¹s⁻¹ | Fast, but lower release yield in some prodrugs. | [14] |
| Dimethyl-Tetrazine + TCO | 0.54 M⁻¹s⁻¹ | Slower, but higher release yield in prodrugs. | [14] |
Table 4: Representative kinetics for iEDDA reactions.
Summary of Quantitative Data
| Parameter | Metric | Value | Reference |
| Synthesis Yield | Final nmol from 50 nmol scale | ~2 nmol | [7] |
| Final nmol from 200 nmol scale | ~5 nmol | [7] | |
| Final nmol from 1 µmol scale | ~16 nmol | [7] | |
| Purity | Post-HPLC | >95% achievable | [9] |
| Stability | Phenyl-Tetrazine (12h, 37°C) | >75% remains | [4][5] |
| Dipyridyl-Tetrazine (12h, 37°C) | 15-40% remains | [4][5] | |
| Ligation Kinetics (k₂) | Tetrazine + TCO | >1000 M⁻¹s⁻¹ | [3][13] |
Table 5: Consolidated quantitative data for Tetrazine-Oligonucleotide synthesis and application.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine PEG5 Oligo Modification [biosyn.com]
- 7. Tetrazine-PEG5-NHS Oligo Modifications from Gene Link [genelink.com]
- 8. Rapid oligonucleotide-templated fluorogenic tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method of Oligonucleotide Purification [biosyn.com]
- 10. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrazine-Ph-acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazine-Ph-acid is a versatile bioorthogonal probe that has emerged as a powerful tool in fluorescence microscopy, particularly for live-cell imaging and in vivo studies. This molecule contains a tetrazine moiety, which undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This "click chemistry" reaction is characterized by its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for toxic catalysts.
A key advantage of the tetrazine-TCO ligation is its fluorogenic nature. Many tetrazine-fluorophore conjugates exhibit quenched fluorescence that is significantly enhanced upon reaction with a TCO-modified target. This "turn-on" mechanism provides a high signal-to-noise ratio, minimizing background from unreacted probes and enabling no-wash imaging protocols. The carboxylic acid group on the phenyl ring of this compound provides a convenient handle for conjugation to a wide range of molecules, including fluorophores, proteins, and antibodies, further expanding its utility in biological research.
These application notes provide an overview of the chemical properties of this compound, detailed protocols for its use in fluorescence microscopy, and quantitative data to aid in experimental design.
Chemical Properties and Bioorthogonal Reaction
This compound participates in one of the fastest known bioorthogonal reactions, the iEDDA reaction with TCO. This reaction is highly specific and does not interfere with native cellular processes. The stability of the tetrazine ring is a crucial factor for its successful application. Generally, tetrazines are more stable at neutral to slightly acidic pH (around 6.0-7.5). Basic conditions (pH > 8.5) and the presence of strong reducing agents can lead to degradation. Electron-donating groups on the tetrazine ring tend to enhance stability but may result in slower reaction kinetics, while electron-withdrawing groups can increase reactivity but may decrease stability in aqueous solutions. Phenyl-substituted tetrazines, such as this compound, offer a good balance of reactivity and stability for many biological applications.
Data Presentation
Table 1: Physicochemical and Photophysical Properties of this compound and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |
| 4-(1,2,4,5-tetrazin-3-yl)benzoic acid (this compound) | C₉H₆N₄O₂ | 202.17 | ~520-540 | Not reported | Not reported | Primarily a reactive handle; photophysical properties are determined by the conjugated fluorophore. |
| 3-phenyl-1,2,4,5-tetrazine | C₈H₆N₄ | 158.16 | ~540 | Not reported | Not reported | Parent compound for the phenyl-tetrazine class. |
| Representative Tetrazine-Fluorophore Conjugate (e.g., XFD568 Tetrazine) | Not applicable | Not applicable | 579 | 91,300 | High | Provides bright and stable fluorescence for imaging.[1] |
| Representative Tetrazine-Fluorophore Conjugate (e.g., Fl-6-Tz) | Not applicable | Not applicable | 495 | 55,000 | 0.0033 (quenched) | Exhibits significant fluorescence turn-on upon reaction.[2] |
Table 2: Second-Order Rate Constants (k₂) for the Reaction of Phenyl-Tetrazine Derivatives with trans-Cyclooctene (TCO)
| Tetrazine Derivative | TCO Derivative | k₂ (M⁻¹s⁻¹) | Conditions |
| 3-phenyl-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C |
| 4-(1,2,4,5-tetrazin-3-yl)benzoic acid | TCO | Not specifically reported, but expected to be in a similar range to 3-phenyl-1,2,4,5-tetrazine | - |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | 820 | PBS, 37°C |
| 3-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazine | TCO | 5,300 | PBS, 37°C |
| 3-(p-methoxyphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | 210 | PBS, 37°C |
Table 3: Fluorescence Turn-On Ratios of Fluorogenic Tetrazine Probes
| Tetrazine Probe | Fold Fluorescence Enhancement (upon reaction with TCO) | Emission λmax (nm) |
| Tetramethyl BODIPY-Tetrazine (phenyl linked) | up to 1600 | Not specified |
| Coumarin-based HELIOS probes | 2500 to 11,000 | 455 - 502 |
| Fl-6-Tz | 109 | 517 |
| DiPyTet with axial TCO | 9 to 91 | 478 - 605 |
Experimental Protocols
Protocol 1: General Workflow for Live-Cell Imaging using a Pre-targeting Strategy
This protocol outlines a two-step labeling approach where a TCO-modified antibody is first used to label a specific cellular target, followed by imaging with a this compound-fluorophore conjugate.
Caption: Pre-targeting workflow for live-cell imaging.
Materials:
-
Cells expressing the target of interest
-
Glass-bottom imaging dishes
-
Cell culture medium
-
TCO-modified primary antibody against the target
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
This compound conjugated to a suitable fluorophore (Tetrazine-Fluorophore)
-
Fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.
-
-
Antibody Incubation (Pre-targeting):
-
Prepare the antibody solution by diluting the TCO-modified antibody to the desired working concentration (typically 1-10 µg/mL) in pre-warmed cell culture medium containing 1% BSA.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator.[3]
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[3]
-
-
Tetrazine-Fluorophore Labeling:
-
Prepare the labeling solution by diluting the Tetrazine-Fluorophore probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Add the labeling solution to the cells and incubate for 5-15 minutes at 37°C.[3]
-
-
Final Wash and Imaging:
-
Remove the Tetrazine-Fluorophore solution and wash the cells twice with pre-warmed cell culture medium.
-
Replace with fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen fluorophore. Maintain physiological conditions (37°C, 5% CO₂) during imaging.
-
Protocol 2: Conjugation of this compound to an Amine-Containing Fluorophore
This protocol describes the conjugation of this compound to a fluorophore containing a primary amine via carbodiimide (B86325) chemistry.
References
- 1. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tetrazine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Tetrazine click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool in chemical biology and drug development.[1] This technology is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction, a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (B1233481) (TCO).[1][2] The exceptional speed, high specificity, and ability to proceed in complex biological environments without the need for a cytotoxic catalyst make this reaction ideal for a wide range of applications, including live-cell imaging, drug delivery, and in vivo studies.[1][2][3]
The reaction's remarkably rapid kinetics set it apart from other prominent click reactions, allowing for efficient labeling and conjugation even at the low reactant concentrations typically found in biological systems.[1] The tetrazine and its dienophile partner are highly specific for each other and do not react with naturally occurring functional groups, ensuring clean and precise labeling.[1][2] The reaction is irreversible and produces only nitrogen gas as a byproduct, resulting in a stable linkage.[1]
Core Principles of the Tetrazine IEDDA Reaction
The inverse-electron-demand Diels-Alder reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. The high ring strain of TCO and the electron-deficient nature of the tetrazine ring system drive the reaction forward with remarkable speed, often without the need for a catalyst.[4] The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[2][4] This process is irreversible and forms a covalent bond.[4]
Data Presentation
The reaction kinetics of the Tetrazine-TCO ligation are influenced by the electronic properties of both the tetrazine and the TCO. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can significantly increase the reaction rate.[2][5]
Table 1: Key Kinetic Data for Tetrazine-Dienophile Pairs
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol | [6] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol | [6] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 2.3 | Methanol | [6] |
| 3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine | Norbornene | 8.5 x 10⁻³ | Not Specified | [6] |
| Dipyridal tetrazine | trans-cyclooctene (TCO) | 2000 ± 400 | 9:1 Methanol/Water | [7] |
| Various Tetrazines | trans-cyclooctene (TCO) | 1 - 10⁶ | Water (25°C) | [5][8] |
Table 2: General Reaction Parameters for TCO-Tetrazine Ligation
| Parameter | Value/Condition | Key Considerations | Reference |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | The specific rate is influenced by substituents on both the TCO and tetrazine. | [3] |
| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 6-9, room temperature. Also compatible with organic solvents. | The reaction is catalyst-free, avoiding cytotoxicity associated with copper-catalyzed click chemistry. | [3][9][10] |
| Reactant Stability | TCO and tetrazine moieties exhibit good stability in aqueous media. | TCOs can be sensitive to thiols and UV light. Some reactive tetrazines can degrade in aqueous media. | [3][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tetrazine click chemistry. Below are protocols for key experiments.
Protocol 1: Activation of a Protein with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.[2]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[3]
-
TCO-PEGx-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Spin desalting columns[3]
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS using a spin desalting column.[3]
-
TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[2][12]
-
Labeling Reaction: To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃.[2][10] Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[3] The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[2][3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[3]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[3]
Protocol 2: Activation of a Protein with Tetrazine-NHS Ester
This protocol outlines the labeling of a protein with a tetrazine moiety.[2]
Materials:
-
Protein of interest
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)[2]
-
Phosphate Buffered Saline (PBS), pH 7.4[2]
-
1 M Sodium Bicarbonate (NaHCO₃)[2]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Spin desalting columns[2]
Procedure:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1.[2]
-
Tetrazine-NHS Ester Preparation: Prepare a stock solution of the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[2]
-
Labeling Reaction: To 100 µg of protein 2 in 100 µl of PBS, add 5 µl of 1M NaHCO₃.[10] Add 20 nmol of methyl-tetrazine-PEG8-NHS ester to the mixture.[1][10]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[1][10]
-
Purification: Purify the tetrazine-activated protein using a spin desalting column.[1]
Protocol 3: Protein-Protein Conjugation via Tetrazine-TCO Ligation
This protocol details the final ligation step to conjugate the activated proteins.
Materials:
-
TCO-activated Protein (from Protocol 1)
-
Tetrazine-activated Protein (from Protocol 2)
-
Phosphate Buffered Saline (PBS), pH 7.4[2]
Procedure:
-
Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in a compatible reaction buffer.[3]
-
Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-labeled protein is often recommended.[2][3]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[3] For reactions at 4°C, a longer incubation time may be necessary.[3] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic pink/red color or by measuring the decrease in absorbance between 510 and 550 nm.[2][9][10]
-
Analysis: The progress can be monitored by techniques such as SDS-PAGE or size-exclusion chromatography.[1]
-
Storage: Store the final conjugate at 4°C.[3]
Protocol 4: Quantifying Reaction Kinetics using UV-Vis Spectrophotometry
This protocol describes how to quantify the reaction kinetics of a tetrazine-TCO ligation using spectrophotometry.[1]
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)[1]
-
TCO derivative stock solution (e.g., 20 mM in DMSO)[1]
-
Reaction buffer (e.g., PBS, pH 7.4)[1]
-
UV-Vis Spectrophotometer[13]
-
Quartz cuvettes[13]
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the tetrazine and TCO derivatives in the desired reaction buffer at known concentrations.[13] The TCO concentration should be in at least 10-fold excess to ensure pseudo-first-order kinetics.[1]
-
Reaction Initiation: In a quartz cuvette, mix equal volumes of the stock solutions of the tetrazine and TCO to achieve the desired final concentrations.[13] Start the spectrophotometer measurement immediately.[13]
-
Data Acquisition: Monitor the decrease in absorbance of the tetrazine at its λmax (typically around 520 nm) over time.[13] Record absorbance values at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).[13]
-
Data Analysis:
-
For a second-order reaction with 1:1 stoichiometry, plot the reciprocal of the concentration of the tetrazine (1/[Tetrazine]) against time. The slope of the resulting linear plot will be the second-order rate constant (k₂).[13]
-
For pseudo-first-order conditions, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).[1] Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the TCO derivative: k₂ = k_obs / [TCO].[1]
-
Visualizations
The following diagrams illustrate key aspects of tetrazine click chemistry.
Applications in Drug Development
The unique characteristics of tetrazine click chemistry have led to its widespread adoption in drug development and biomedical research.
-
Antibody-Drug Conjugates (ADCs): The specificity and biocompatibility of this reaction are ideal for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.[3]
-
Live-Cell Imaging and In Vivo Studies: The catalyst-free nature of the reaction allows for the labeling and tracking of biomolecules in living cells and organisms without perturbing their native functions.[3]
-
Prodrug Activation: Tetrazine-responsive bioorthogonal "click-to-release" reactions can be used for the selective activation of prodrugs in living systems.[14] This strategy has been applied to the development of novel cancer therapies.[14]
-
Pretargeted Imaging and Therapy: In a pretargeting approach, a targeting molecule (e.g., an antibody) functionalized with one part of the click chemistry pair is administered first, followed by a smaller, radiolabeled molecule with the complementary reactive group.[15] This strategy can improve tumor-to-background ratios in imaging and therapy.[15]
Conclusion
Tetrazine click chemistry has revolutionized the field of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility. For researchers, scientists, and drug development professionals, this technology provides a versatile and powerful tool for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics. The continued development of new tetrazine and dienophile derivatives will undoubtedly expand the scope and utility of this remarkable chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Tetrazine-TCO Bioorthogonal Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctene (B1233481) (TCO) has become a leading bioorthogonal ligation strategy in chemical biology, drug development, and molecular imaging.[1] This "click chemistry" reaction is distinguished by its exceptionally rapid kinetics, high specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[1][2] The reaction's foundation is a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO.[3] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas, the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) linkage.[1][3]
The versatility and robustness of the Tetrazine-TCO ligation have made it an invaluable tool for applications requiring precise molecular conjugation in complex biological systems, such as live-cell imaging, pretargeted drug delivery, and the construction of antibody-drug conjugates (ADCs).[2][4]
Reaction Mechanism
The Tetrazine-TCO ligation proceeds via a two-step mechanism:
-
Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition: The reaction initiates with a rapid cycloaddition between the electron-poor tetrazine (diene) and the strained TCO (dienophile) to form an unstable tricyclic intermediate.[3]
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas.[3] This step is the thermodynamic driving force for the reaction's completion.[3] The final product is a stable dihydropyridazine, which can then tautomerize and oxidize to a pyridazine.[3]
Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.
Quantitative Data
The reaction rate of the Tetrazine-TCO ligation is quantified by the second-order rate constant (k₂). This value is highly dependent on the specific structures of both the tetrazine and the TCO derivative.
Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-TCO Pairs
This table provides a comparison of reaction kinetics for different tetrazine and TCO derivatives, allowing for the selection of appropriate reagents based on the required reaction speed.
| Tetrazine Derivative | TCO Derivative | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| 3,6-diphenyl-s-tetrazine | TCO | 19.1 (± 1) | MeOH, 25°C | [5] |
| 3,6-diphenyl-s-tetrazine | d-TCO | 520 (± 3) | MeOH, 25°C | [5] |
| 3,6-diphenyl-s-tetrazine | s-TCO | 3,100 | MeOH, 25°C | [5] |
| 3,6-dipyridyl-s-tetrazine | d-TCO (water-soluble) | 366,000 (± 15,000) | Water, 25°C | [5] |
| 3,6-dipyridyl-s-tetrazine | s-TCO (water-soluble) | 3,300,000 (± 40,000) | Water, 25°C | [5][6] |
| H-phenyl-Tz | TCO-PEG₄ | >39,000 | DPBS, 37°C | [7] |
| Pyrimidyl-phenyl-Tz | TCO-PEG₄ | >39,000 | DPBS, 37°C | [7] |
| Bis(pyridyl)-Tz | TCO-PEG₄ | >39,000 | DPBS, 37°C | [7] |
| Dimethylcarbamate-tetrazine | TCO | 3.14 (± 0.10) | Acetonitrile, 20°C | [8] |
| Dimethylcarbamate-tetrazine | sTCO-acid | 23,800 (± 400) | 25% MeCN/PBS | [8] |
| Mono-substituted aryl-Tz (Ph) | TCO | 100 | 1,4-dioxane, 25°C | [9] |
| Mono-substituted aryl-Tz (2Pyr) | TCO | 620 | 1,4-dioxane, 25°C | [9] |
d-TCO: dioxolane-fused TCO; s-TCO: cyclopropane-fused TCO
Table 2: Stability of Tetrazine Derivatives
The stability of the tetrazine moiety under physiological conditions is crucial for in vivo applications.
| Tetrazine Derivative | Conditions | Stability/Half-life | Reference |
| Dimethyltetrazine | PBS | ~50% hydrolyzed within 14 hours | [8] |
| Dipyridyl-tetrazine | PBS | Half-life of 9.6 hours | [8] |
| Alkyl- or pyridinyl-substituted tetrazines | PBS, 37°C | >85% maintained for 10 hours | [8] |
| DHP₂ (dihydropyridazine-substituted) | Extended stability (>10 h) | Outperforms highly reactive 2Pyr₂ | [9] |
Applications in Research and Drug Development
The unique characteristics of the Tetrazine-TCO reaction have led to its widespread adoption in various biomedical applications.[4]
Antibody-Drug Conjugates (ADCs)
Tetrazine linkers facilitate the site-specific conjugation of cytotoxic drugs to antibodies, enabling the production of homogeneous ADCs with a uniform drug-to-antibody ratio (DAR).[2] In a pretargeting approach, a TCO-modified antibody is administered first to accumulate at the tumor site. A subsequently administered tetrazine-linked drug then rapidly reacts with the antibody at the target, minimizing systemic toxicity and enhancing the therapeutic window.[2]
Prodrug Activation ("Click-to-Release")
This strategy involves inactivating a therapeutic agent by capping it with a TCO or tetrazine moiety.[2][8] The active drug is released only upon administration of the complementary bioorthogonal partner, allowing for precise spatiotemporal control over drug activation.[2][8] For example, a drug linked to a TCO group can be released by a systemically administered tetrazine.[2] The Robillard group pioneered this approach, where the IEDDA cycloaddition is followed by an elimination reaction that liberates the caged molecule.[6][8]
Molecular Imaging and Diagnostics
In pretargeted imaging, a TCO-labeled targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target tissue while clearing from circulation. A radiolabeled or fluorescently-tagged tetrazine is then administered, which rapidly "clicks" to the TCO-tagged molecule, providing a high-contrast image of the target area.[2][10] This approach is particularly advantageous in nuclear medicine as it minimizes radiation exposure to non-targeted tissues.[6]
Caption: Workflow for pretargeted in vivo imaging.
Bioconjugation
The reaction is widely used for the precise labeling of biomolecules, including proteins, peptides, nucleic acids, and lipids, without affecting their function.[11][12] This is crucial for a variety of applications, from creating diagnostic assays to developing complex biologics and engineering cell surfaces.[11]
Experimental Protocols
Detailed methodologies are essential for the successful implementation of Tetrazine-TCO chemistry.
Protocol 1: General Protein Labeling with TCO-NHS Ester
This protocol describes the modification of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.4)[13]
-
TCO-PEGn-NHS ester[14]
-
Anhydrous DMSO or DMF[14]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[14]
-
Spin desalting column[14]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.[13]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[13]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[13]
-
Incubation: Incubate for 60 minutes at room temperature or 2 hours on ice with gentle mixing.[13][15]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[13][14]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column.[13][14] The TCO-labeled protein is now ready for ligation.
Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug, or another protein)
-
Reaction buffer (e.g., PBS, pH 7.4)[13]
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and dilute it into the reaction buffer.[13]
-
Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.1 to 2.0-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[13][16]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[13][16] For less reactive pairs or lower concentrations, the incubation time can be extended (e.g., up to 2 hours at room temperature or overnight at 4°C).[13]
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by spectrophotometry, observing the decrease in absorbance around 520 nm.[13]
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine using standard methods like size exclusion chromatography or dialysis.[13]
Caption: Experimental workflow for protein-protein conjugation.
Protocol 3: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow Spectrophotometry
This protocol is used to measure the kinetics of fast Tetrazine-TCO reactions by monitoring the disappearance of the tetrazine's UV-Vis absorbance.[17]
Methodology:
-
Reagent Preparation: Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stocks in the desired reaction buffer (e.g., PBS, pH 7.4).[17] To ensure pseudo-first-order kinetics, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration.[17]
-
Instrument Setup: Equilibrate a stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C). Set the instrument to monitor the absorbance at the λmax of the tetrazine (typically 510-550 nm).[17]
-
Measurement: Load the tetrazine and TCO solutions into the separate syringes of the instrument. Initiate the reaction by rapidly mixing the two solutions.[17]
-
Data Acquisition: Record the decrease in tetrazine absorbance over time.
-
Data Analysis: Fit the absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative (the reactant in excess).[1]
Troubleshooting Guide
| Problem | Potential Cause | Solution | Reference |
| Low or No Labeling with NHS Ester | Hydrolysis of NHS ester due to moisture. | Allow reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO/DMF immediately before use. | [13] |
| Buffer contains primary amines (e.g., Tris, glycine). | Perform the labeling reaction in an amine-free buffer like PBS. | [13] | |
| Low Ligation Efficiency | Steric hindrance between biomolecules. | Incorporate a flexible PEG spacer in the TCO or tetrazine linker to improve accessibility. | [13] |
| Incorrect stoichiometry. | Optimize the molar ratio; a slight excess (1.5-2 fold) of one reactant can drive the reaction to completion. | [13] | |
| Low reactant concentrations. | Increase the concentration of one or both reactants if possible. Alternatively, increase the incubation time. | [12] | |
| Tetrazine Instability | Degradation of the tetrazine in aqueous buffer. | Use a more stable tetrazine derivative (see Table 2). Prepare tetrazine solutions fresh and use promptly. | [8] |
Conclusion
The Tetrazine-TCO ligation is a powerful and versatile tool in biomedical research and drug development.[2] Its unparalleled combination of speed, specificity, and biocompatibility enables precise chemical modifications in complex biological systems.[1][4] The continued development of new tetrazine and TCO derivatives with fine-tuned reactivity and stability profiles will further expand the scope and utility of this remarkable bioorthogonal reaction.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Tetrazine Derivatives in Pre-targeted PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrazine derivatives, such as Tetrazine-Ph-acid, in pre-targeted Positron Emission Tomography (PET) imaging studies. This approach leverages the highly efficient and bioorthogonal inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).
Introduction
Pre-targeted PET imaging is a two-step strategy designed to overcome the limitations of directly radiolabeled targeting vectors like antibodies, which often exhibit slow pharmacokinetics.[1] In this approach, a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a radiolabeled tetrazine derivative with rapid pharmacokinetics is injected, which then "clicks" with the TCO-modified molecule at the target, enabling high-contrast imaging.[2][3] The fast reaction kinetics of the tetrazine-TCO ligation make it ideal for use with short-lived PET isotopes like Fluorine-18.[1][4]
Key Advantages of the Tetrazine-TCO System:
-
Biocompatibility: The reaction proceeds efficiently at physiological pH and temperature without the need for toxic catalysts.[5]
-
Exceptional Kinetics: The IEDDA reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, allowing for efficient in vivo ligation even at low concentrations.[1][5]
-
High Selectivity: Tetrazines and TCO are highly selective for each other, minimizing off-target reactions with biological molecules.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing different radiolabeled tetrazine derivatives for pre-targeted PET imaging.
Table 1: Radiolabeling of Tetrazine Derivatives
| Radiotracer | Isotope | Precursor | Radiochemical Yield (RCY) | Molar Activity (Am) | Reference |
| Al[¹⁸F]NOTA-labeled tetrazine | ¹⁸F | NOTA-PEG11-Tz | >95% | Not Reported | [2] |
| ⁶⁴Cu-Tz-PEG7-NOTA | ⁶⁴Cu | Tz-PEG7-NOTA | >90% | Not Reported | [2] |
| ⁶⁴Cu-Tz-SarAr | ⁶⁴Cu | Tz-SarAr | >90% | Not Reported | [2] |
| [⁶⁸Ga]Ga-THP-Tz | ⁶⁸Ga | THP-Tz | >95% | Not Reported | [6] |
| [¹⁸F]MeTz | ¹⁸F | Amine-bearing methyltetrazine precursor | 24% | Not Reported | [7] |
| [¹⁸F]HTz | ¹⁸F | Amine-bearing H-tetrazine precursor | 22% | Not Reported | [7] |
| [¹⁸F]FDG-Tz | ¹⁸F | Tetrazine oxyamine | 6.5 ± 3.6% | Not Reported | [3] |
| [¹⁸F]1 (aromatic fluorination) | ¹⁸F | Stannane precursor | 14 ± 3% | 201 ± 30 GBq/µmol | [8] |
Table 2: In Vitro and In Vivo Stability of Radiolabeled Tetrazines
| Radiotracer | Condition | Time Point | Intact Radiotracer (%) | Reference |
| Al[¹⁸F]NOTA-labeled tetrazine | PBS (pH 7.4) at 37°C | 4 h | 92 ± 2.3% | [9] |
| Al[¹⁸F]NOTA-labeled tetrazine | Human Serum at 37°C | 4 h | 79 ± 4.4% | [9] |
| Al[¹⁸F]NOTA-labeled tetrazine | In vivo (mouse blood) | 4 h | 63 ± 8.9% | [9] |
| [¹⁸F]MeTz | PBS at 37°C | 180 min | 98% | [7] |
| [¹⁸F]MeTz | Mouse Plasma at 37°C | 180 min | 92% | [7] |
| [¹⁸F]HTz | PBS at 37°C (with ascorbic acid) | 180 min | 85% | [7] |
Table 3: Biodistribution and Tumor Uptake in Pre-targeted PET Imaging
| Radiotracer | Targeting Agent | Cancer Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| Al[¹⁸F]NOTA-labeled tetrazine | 5B1-TCO (anti-CA19.9) | BxPC3 pancreatic xenografts | 4 h | Up to 6.4 | [9] |
| ⁶⁴Cu-Tz-SarAr | huA33-TCO | SW1222 colorectal xenografts | 1 h | ~4 | |
| [¹¹¹In]Tz | TCO-PeptoBrush | Not Specified | 22 h | 8.1 ± 0.8 | [1] |
| [¹⁸F]FDG-Tz | TCO-MSNA (anti-HER2) | HCC1954 breast cancer xenografts | Not Specified | Not Quantified | [3] |
Experimental Protocols
Protocol 1: Radiolabeling of a Tetrazine Derivative with ¹⁸F using the Al[¹⁸F]NOTA Method
This protocol is adapted from the procedure described for an Al[¹⁸F]NOTA-labeled tetrazine.[2][9] This method is advantageous as it avoids the harsh conditions of direct nucleophilic ¹⁸F-fluorination that can degrade the tetrazine ring.[9]
Materials:
-
NOTA-conjugated tetrazine precursor (e.g., Tz-PEG11-NOTA)
-
Aqueous [¹⁸F]fluoride
-
Aluminum chloride (AlCl₃) solution (2 mM in sodium acetate (B1210297) buffer, pH 4)
-
Sodium acetate buffer (0.5 M, pH 4)
-
Ethanol
-
Water for injection
-
Sep-Pak C18 light cartridge
Procedure:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel with a suitable eluent.
-
Evaporate the solvent to dryness under a stream of nitrogen at 100-110°C.
-
Add the NOTA-conjugated tetrazine precursor dissolved in sodium acetate buffer (pH 4) to the dried [¹⁸F]fluoride.
-
Add the AlCl₃ solution to the reaction mixture.
-
Heat the reaction mixture at 100°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Purify the radiolabeled tetrazine using a Sep-Pak C18 light cartridge.
-
Load the reaction mixture onto the pre-conditioned cartridge.
-
Wash the cartridge with water for injection.
-
Elute the final product with ethanol.
-
-
Perform quality control using radio-HPLC to determine radiochemical purity.
Protocol 2: Pre-targeted PET Imaging in a Xenograft Mouse Model
This protocol provides a general workflow for a pre-targeted PET imaging study.
Materials:
-
Tumor-bearing xenograft mice (e.g., BxPC3 or SW1222)
-
TCO-modified antibody (e.g., 5B1-TCO or huA33-TCO)
-
Radiolabeled tetrazine (from Protocol 1)
-
Anesthetic (e.g., isoflurane)
-
PET/CT scanner
Procedure:
-
Antibody Injection (Pre-targeting):
-
Administer the TCO-modified antibody to the tumor-bearing mice via tail vein injection.
-
Allow the antibody to accumulate at the tumor and clear from circulation for an appropriate period (e.g., 24-72 hours).[1] The optimal time depends on the pharmacokinetics of the specific antibody.
-
-
Radiotracer Injection:
-
Inject the radiolabeled tetrazine derivative via the tail vein.
-
-
PET/CT Imaging:
-
At desired time points post-injection of the radiotracer (e.g., 1, 2, 4 hours), anesthetize the mice.
-
Perform PET/CT imaging to visualize the biodistribution of the radiotracer.
-
-
Biodistribution Analysis (Ex Vivo):
-
After the final imaging session, euthanize the mice.
-
Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow for pre-targeted in vivo imaging.
Caption: The inverse-electron demand Diels-Alder (iEDDA) reaction.
Caption: Conceptual diagram of targeting the EGFR pathway.
References
- 1. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Highly Reactive and Low Lipophilicity Fluorine-18 Labeled Tetrazine Derivative for Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparing Tetrazine-Ph-acid Stock Solutions
Introduction
Tetrazine-Ph-acid is a valuable reagent in the field of bioconjugation and chemical biology. As a key component in click chemistry, it contains a tetrazine moiety that participates in rapid and specific inverse electron demand Diels-Alder (iEDDA) reactions with dienophiles such as trans-cyclooctene (B1233481) (TCO).[1][2][3] This bioorthogonal reaction is widely employed for labeling and conjugating biomolecules, synthesizing Proteolysis Targeting Chimeras (PROTACs), and developing targeted drug delivery systems.[1][3][] Proper preparation and handling of this compound stock solutions are critical for ensuring the success and reproducibility of these applications.
Key Considerations for Handling and Storage
The stability of the tetrazine core is influenced by several environmental factors. To maintain the integrity and reactivity of this compound, the following should be considered:
-
pH: Tetrazines are most stable in neutral to slightly acidic conditions (pH 6.0-7.5).[5] Exposure to basic conditions (pH > 8.5) can lead to accelerated degradation.[5][6] When preparing aqueous solutions, use of an appropriate buffer is crucial.
-
Solvents: For stock solutions, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[5][7][8] this compound is also soluble in Dichloromethane (DCM) and acetonitrile.[7]
-
Temperature: Elevated temperatures can hasten the degradation of tetrazine compounds.[5] Therefore, both solid reagents and stock solutions should be stored at low temperatures, typically -20°C or -80°C.[1][2][5]
-
Reducing Agents: The tetrazine moiety is sensitive to strong reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[5] Care should be taken to avoid the presence of these agents in reaction mixtures unless their effect on the tetrazine is intended.
-
Light and Moisture: To ensure long-term stability, it is advisable to protect this compound from light and moisture during storage.[5][8]
Troubleshooting
A common issue encountered when preparing stock solutions is the precipitation of the compound. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] For aqueous applications, if solubility is a concern, co-solvents such as PEG300 and Tween-80 can be employed to create a clear solution.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Recommended Conditions |
| Solvents | Primary: Anhydrous DMSO, DMF.[5][7][8] Secondary: DCM, Acetonitrile.[7] |
| Solubility | ≥ 2.5 mg/mL (11.56 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1] ≥ 2.5 mg/mL (11.56 mM) in 10% DMSO / 90% (20% SBE-β-CD in Saline).[1] |
| Stock Solution Storage | -20°C: Up to 1 month in an anhydrous solvent (e.g., DMSO).[1][5] -80°C: Up to 6 months in an anhydrous solvent (e.g., DMSO).[1] Note: Aliquot to avoid repeated freeze-thaw cycles. |
| Solid Compound Storage | -20°C: In a tightly sealed container, protected from light and moisture.[2][5][8] |
| Working Buffer pH | Optimal stability is observed between pH 6.0 and 7.5.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a standard stock solution of this compound in an anhydrous organic solvent for long-term storage and subsequent use in bioconjugation reactions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a microcentrifuge tube. (Molecular Weight of this compound: 216.20 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Tetrazine-TCO inverse electron demand Diels-Alder reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrazine-Acid, 1380500-92-4 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. academicjournals.org [academicjournals.org]
- 7. Tetrazine acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Tetrazine acid [nanocs.net]
Application Notes and Protocols: Bioorthogonal Cleavage Reactions Using Tetrazines
Introduction
Bioorthogonal chemistry enables selective chemical transformations within complex biological systems without interfering with native processes.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[1][2][3] This reaction is characterized by exceptionally fast kinetics and high selectivity.[2][4] Beyond simple ligation, this chemistry has been ingeniously adapted for "click-to-release" applications, where the IEDDA reaction triggers the cleavage of a chemical bond, liberating a caged molecule.[2][3] This strategy offers precise spatiotemporal control over the activation of therapeutics, probes, and other functional molecules, with significant applications in drug delivery, diagnostics, and cell biology.[1][5]
These notes provide an overview of the primary mechanisms, key applications, and detailed protocols for utilizing tetrazine-mediated bioorthogonal cleavage reactions.
Core Mechanisms of Tetrazine-Mediated Cleavage
The foundation of tetrazine-mediated cleavage is the IEDDA reaction, which proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, releasing dinitrogen gas and forming a dihydropyridazine (B8628806) intermediate.[6] The subsequent rearrangement or elimination of this intermediate is harnessed to trigger cleavage.
Tetrazine-Triggered Cleavage of trans-Cyclooctene (TCO)
This is the archetypal "click-to-release" system. A molecule of interest (e.g., a drug, a fluorophore) is linked via a carbamate (B1207046) to the allylic position of a TCO derivative.[2] The introduction of a tetrazine initiates the IEDDA reaction, forming a transient dihydropyridazine intermediate.[2] This intermediate then undergoes a rapid electronic cascade elimination, releasing the payload, carbon dioxide, and an amine.[2][7] This reaction is robust, widely applicable, and features good stability of the TCO linker.[7]
References
- 1. iris.unict.it [iris.unict.it]
- 2. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of Tetrazines in Drug-Activation Chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
Application Notes and Protocols: Tetrazine-Ph-Acid for Surface Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrazine-Ph-acid and its derivatives are pivotal reagents in the field of bioconjugation and materials science, enabling the precise and efficient functionalization of surfaces. This is achieved through the highly selective and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, often referred to as tetrazine ligation. The carboxylic acid moiety of this compound allows for its initial covalent attachment to amine-presenting surfaces, such as nanoparticles, proteins, and other biomolecules, via stable amide bond formation. The tetrazine group then serves as a bioorthogonal handle for the subsequent "click" reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This two-step approach provides a powerful platform for the modular assembly of complex functional materials for applications in targeted drug delivery, advanced imaging, and diagnostics.[1][2]
The key advantages of using tetrazine-based surface functionalization include the exceptionally fast reaction kinetics, the bioorthogonality of the reaction which proceeds efficiently in complex biological media without interfering with native functional groups, and the stability of the resulting conjugate.[3][4][5] The choice of substituents on the tetrazine ring can be tuned to modulate reactivity and stability.[6][7]
Quantitative Data: Reaction Kinetics
The rate of the iEDDA reaction is a critical parameter for successful surface functionalization, especially in biological systems where low concentrations are often required. The second-order rate constants (k₂) for the reaction between various tetrazine derivatives and dienophiles are summarized below. It is important to note that factors such as the specific tetrazine and TCO derivatives, solvent, and pH can significantly influence the reaction rate.[5][8]
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 MeOH:water | [4][9] |
| Dimethyl-tetrazine (DMT) | axial TCO derivative | 0.54 | Not specified | [6] |
| Dipyridyl-tetrazine | axial TCO derivative | 57.70 | Not specified | [6] |
| Pyrimidine-tetrazine | TCO-coumarin | >80% fluorescence recovery in 30 min | Not specified | [6] |
| H-phenyl-, pyrimidyl-phenyl-, or bis(pyridyl)-Tz-scaffolds | TCO | >39,000 | DPBS, 37 °C | [8] |
| Highly reactive tetrazines | TCO | >50,000 | Not specified | [8][10] |
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of a generic Tetrazine-Benzoic acid, its activation, and subsequent use in surface functionalization of amine-presenting materials, followed by the bioorthogonal ligation step.
Protocol 1: Synthesis of Tetrazine-Benzoic Acid
This protocol is adapted from a general method for synthesizing 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid.[11]
Materials:
-
4-cyanobenzoic acid
-
Methyl cyanide (Acetonitrile)
-
Hydrazine (B178648) monohydrate
-
Sodium nitrite (B80452)
-
1 M HCl
-
Hexane
-
Ethyl acetate (B1210297)
-
Argon atmosphere
Procedure:
-
Combine 4-cyanobenzoic acid (10 mmol), zinc trifluoromethanesulfonate (5 mmol), and methyl cyanide in a reaction vessel.
-
Slowly add hydrazine monohydrate (0.5 M) dropwise to the mixture.
-
Stir the reaction mixture at 60 °C under an argon atmosphere for 24 hours.
-
After cooling the reaction mixture, slowly add 50 mL of sodium nitrite solution (200 mM) in water.
-
Adjust the pH of the mixture to 3.0 in a 1 L beaker.
-
Once gas evolution ceases, collect the red precipitate by centrifugation.
-
Wash the precipitate with 1 M HCl.
-
Perform further purification using chromatography (Hexane:Ethyl acetate ratio between 10:1 and 15:1) to obtain pure tetrazine-benzoic acid.
-
Characterize the synthesized product by ¹H NMR and ESI-MS.
Protocol 2: Surface Functionalization of Amine-Modified Surfaces
This protocol describes the covalent attachment of this compound to an amine-functionalized surface (e.g., nanoparticles, glass slides) via carbodiimide (B86325) chemistry.[1]
Materials:
-
Amine-functionalized surface/nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS or deionized water
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC-HCl and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution. A molar excess of EDC and NHS is recommended.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Amine-Surface:
-
Disperse the amine-functionalized nanoparticles or immerse the amine-modified surface in the Reaction Buffer.
-
Add the activated Tetrazine-Ph-NHS ester solution to the nanoparticle dispersion or surface.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.
-
For nanoparticles, pellet them by centrifugation and wash three times with Washing Buffer.
-
For surfaces, wash thoroughly with Washing Buffer.
-
The resulting surface is now functionalized with tetrazine moieties.
-
Protocol 3: Bioorthogonal Ligation with a TCO-Functionalized Molecule
This protocol details the "click" reaction between the tetrazine-functionalized surface and a trans-cyclooctene (TCO)-modified molecule of interest (e.g., a fluorescent dye, a targeting ligand).[1]
Materials:
-
Tetrazine-functionalized surface/nanoparticles (from Protocol 2)
-
TCO-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Disperse the tetrazine-functionalized nanoparticles in the Reaction Buffer or immerse the functionalized surface in the buffer.
-
Add the TCO-functionalized molecule to the nanoparticle dispersion or surface. A 1.5 to 5-fold molar excess of the TCO-molecule is recommended to ensure a complete reaction.
-
The reaction is typically very fast and can be complete within minutes to an hour at room temperature.[4] Incubation for 1-2 hours is generally sufficient.[12]
-
(Optional but Recommended) To remove any unreacted TCO-molecule, the nanoparticles can be purified by centrifugation and washing with PBS, or the surface can be thoroughly washed with PBS.
Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: Reaction mechanism for surface functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unict.it [iris.unict.it]
- 6. mdpi.com [mdpi.com]
- 7. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Tetrazine-Ph-acid reaction time and temperature
Technical Support Center: Optimizing Tetrazine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the reaction between tetrazines and dienophiles, with a focus on reaction time and temperature. For the purpose of this guide, we will consider the reaction of a generic tetrazine with a dienophile containing a phenyl group and a carboxylic acid moiety, which we will refer to as "Ph-acid dienophile." The principles discussed here are broadly applicable to the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a tetrazine-dienophile reaction?
The optimal temperature for a tetrazine-dienophile reaction is highly dependent on the specific reactants. Highly reactive tetrazines and strained dienophiles (e.g., trans-cyclooctene, TCO) can react rapidly at room temperature (20-25°C) or even at 4°C. Less reactive pairs may require elevated temperatures, typically in the range of 37-50°C, to achieve a reasonable reaction rate. It is generally recommended to start with room temperature and adjust as needed based on reaction monitoring.
Q2: How does temperature affect the rate and efficiency of the reaction?
Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the degradation of the tetrazine, the dienophile, or other sensitive molecules in the reaction mixture, such as proteins or antibodies. This can result in lower overall yields and the formation of unwanted byproducts. Therefore, a balance must be struck between reaction speed and the stability of the reactants.
Q3: What factors influence the required reaction time?
The reaction time is influenced by several factors, including:
-
Concentration of reactants: Higher concentrations lead to faster reaction rates.
-
Inherent reactivity of the tetrazine and dienophile: More reactive pairs will require shorter reaction times.
-
Temperature: As mentioned, higher temperatures generally shorten the required reaction time.
-
Solvent: The choice of solvent can impact the reaction rate. Protic solvents like water or methanol (B129727) can sometimes accelerate the reaction.
Reaction times can range from a few minutes for highly reactive pairs to several hours or even overnight for less reactive systems.
Q4: How can I monitor the progress of my tetrazine reaction?
The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine. This can be done visually or more quantitatively using a UV-Vis spectrophotometer by monitoring the absorbance at the tetrazine's λmax (typically around 520-540 nm). For more detailed analysis, techniques like HPLC, LC-MS, or NMR can be used to quantify the formation of the product and the consumption of reactants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low product yield | 1. Incorrect reaction conditions: Temperature too low or reaction time too short.2. Degraded reactants: Tetrazine or dienophile may have degraded due to improper storage or handling.3. Incorrect pH: The pH of the reaction buffer may not be optimal.4. Low reactant concentration. | 1. Optimize conditions: Systematically vary the temperature (e.g., 25°C, 37°C, 50°C) and reaction time (e.g., 1h, 4h, 12h).2. Verify reactant integrity: Check the purity and activity of your starting materials using techniques like NMR or LC-MS.3. Adjust pH: The optimal pH is typically between 6.0 and 8.0. Perform a pH screen if necessary.4. Increase concentration: If possible, increase the concentration of one or both reactants. |
| Reaction is very slow | 1. Low temperature. 2. Low reactant reactivity. 3. Suboptimal solvent. | 1. Increase temperature: Incrementally increase the temperature, while monitoring for any signs of degradation.2. Use a more reactive partner: If possible, switch to a more reactive tetrazine or dienophile.3. Solvent screening: Test different solvents or co-solvents. For example, adding a small amount of a polar protic solvent might help. |
| Formation of multiple byproducts | 1. Reaction temperature is too high: This can lead to the degradation of reactants or products.2. Reactant instability: One of the reactants may be unstable under the reaction conditions.3. Side reactions: The functional groups on your molecules may be participating in unintended side reactions. | 1. Lower the temperature: Try running the reaction at a lower temperature for a longer period.2. Check reactant stability: Assess the stability of your starting materials at the reaction temperature and pH in the absence of the other reactant.3. Protecting groups: If necessary, consider using protecting groups for sensitive functionalities. |
| Inconsistent results between experiments | 1. Variability in reactant quality or concentration. 2. Inconsistent temperature control. 3. Differences in reaction setup or timing. | 1. Use fresh, high-quality reagents: Aliquot and store reagents properly to minimize degradation.2. Ensure precise temperature control: Use a reliable incubator, water bath, or heating block.3. Standardize the protocol: Ensure all experimental parameters are kept consistent between runs. |
Data Presentation: Effect of Temperature and Time on Yield
The following table summarizes hypothetical results from an optimization experiment for the reaction of a tetrazine with a Ph-acid dienophile.
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 4 | 1 | 15 |
| 4 | 4 | 45 |
| 4 | 12 | 70 |
| 25 (Room Temp) | 1 | 55 |
| 25 (Room Temp) | 4 | 85 |
| 25 (Room Temp) | 12 | 90 |
| 37 | 1 | 80 |
| 37 | 4 | 95 |
| 37 | 12 | 92 (slight degradation observed) |
| 50 | 1 | 90 |
| 50 | 4 | 80 (significant degradation observed) |
| 50 | 12 | 65 (major degradation observed) |
Experimental Protocol: Optimization of Tetrazine-Ph-acid Dienophile Reaction
This protocol describes a general procedure for optimizing the reaction temperature and time for the IEDDA reaction between a tetrazine and a Ph-acid dienophile.
1. Materials:
-
Tetrazine stock solution (e.g., 10 mM in DMSO)
-
Ph-acid dienophile stock solution (e.g., 100 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (if necessary)
-
Thermomixer or incubator
-
Analytical instrument (e.g., HPLC, LC-MS)
2. Procedure:
-
Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare the reaction mixtures. For a final volume of 100 µL, you might add:
-
88 µL of reaction buffer
-
10 µL of Ph-acid dienophile stock solution (final concentration: 10 mM)
-
2 µL of Tetrazine stock solution (final concentration: 0.2 mM)
-
Note: It is common to use an excess of the dienophile.
-
-
Incubation:
-
Set up parallel reactions to be incubated at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
Place the tubes in the appropriate temperature-controlled environment.
-
-
Time Points:
-
At each specified time point (e.g., 1 hour, 4 hours, 12 hours), take an aliquot from each reaction tube.
-
If necessary, quench the reaction (e.g., by adding a highly reactive scavenger or by flash freezing).
-
-
Analysis:
-
Analyze the aliquots by a suitable analytical method (e.g., HPLC) to determine the percentage of product formation (yield).
-
Quantify the remaining tetrazine and the formation of any byproducts.
-
-
Data Interpretation:
-
Plot the yield as a function of time for each temperature.
-
Determine the optimal combination of temperature and time that gives the highest yield with minimal byproduct formation.
-
Visualization
Caption: Workflow for optimizing tetrazine reaction conditions.
Technical Support Center: Troubleshooting Low Yield in Tetrazine Reactions
Welcome to the technical support center for tetrazine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions to ensure the successful execution of your experiments.
Troubleshooting Guide
Low product yield is a common issue in tetrazine ligations. This guide addresses potential causes and provides systematic solutions to enhance the efficiency of your reactions.
Issue: My final product yield is significantly lower than expected.
This can often be attributed to one or more of the following factors: reactant quality, reaction conditions, or steric hindrance.
Assess Reactant Quality and Stability
Is your tetrazine reagent active?
Tetrazines are characterized by a pink or red color. If your tetrazine solution is colorless, it has likely decomposed.[1]
-
Cause of Degradation: Tetrazines are susceptible to degradation by nucleophiles, prolonged exposure to light, and harsh pH conditions.[1][2] Electron-poor tetrazines, while more reactive, can be particularly prone to nucleophilic attack, especially from thiols present in biological samples.[3]
-
Solution:
-
Store solid tetrazine compounds and solutions protected from light.[1] For long-term storage, keep them at -20°C in a tightly sealed, desiccated container.[5][6]
-
Before use, allow the reagent vial to warm to room temperature before opening to prevent condensation.[6]
-
Confirm the integrity of your tetrazine-labeled molecule using UV-Vis spectroscopy; tetrazines have a characteristic absorbance peak between 510-550 nm.[3][5]
Is your dienophile (e.g., TCO, norbornene) pure and stable?
-
Cause of Degradation: Impurities in the dienophile can interfere with the reaction.[1] For instance, trans-cyclooctene (B1233481) (TCO) can isomerize to the less reactive cis-cyclooctene, a process that can be accelerated by thiols or certain metals.[6]
-
Solution:
Optimize Reaction Conditions
A logical workflow for troubleshooting suboptimal reaction conditions is presented below.
Caption: Troubleshooting workflow for optimizing reaction conditions.
Stoichiometry:
-
Recommendation: While a 1:1 molar ratio is theoretically ideal, using a slight excess (e.g., 1.05 to 1.5-fold) of one reactant can help drive the reaction to completion.[1][4] However, be aware that a large excess of tetrazine can sometimes lead to the formation of unexpected adducts.[1]
Solvent:
-
Recommendation: The choice of solvent can significantly influence reaction kinetics.[1] Polar protic solvents such as methanol and water can accelerate the reaction.[1][7] Ensure your reactants are fully solvated. For reactants with poor aqueous solubility, adding a small percentage of an organic co-solvent like DMSO or using PEGylated linkers can improve solubility.[3][4]
Temperature:
-
Recommendation: Many tetrazine ligations are efficient at room temperature (20-25°C) or 37°C.[4][6] If the reaction is slow, gentle heating (e.g., 37-50°C) can increase the reaction rate.[1] However, be mindful of the thermal stability of your biomolecules.[1]
pH:
-
Recommendation: The tetrazine ligation is generally insensitive to pH within the physiological range of 4-9.[1][3] However, highly acidic or basic conditions can lead to the degradation of the tetrazine.[1] Some tetrazines show increased degradation in basic aqueous solutions.[2][8]
Consider Reactant Structure
The electronic and steric properties of the substituents on both the tetrazine and the dienophile have a profound impact on the reaction rate.
Caption: Influence of reactant structure on tetrazine ligation.
-
Electronics: The reaction rate is highly dependent on the electronic properties of the substituents.[1]
-
On the Tetrazine: Electron-withdrawing groups (e.g., pyridyl) increase the reaction rate but can decrease stability.[1][2][9] Conversely, electron-donating groups (e.g., alkyl) enhance stability but slow down the reaction.[2][10]
-
On the Dienophile: Electron-donating groups on the dienophile generally accelerate the reaction.[9]
-
-
Steric Hindrance: Bulky substituents near the reacting moieties can sterically hinder the cycloaddition, leading to slower reaction rates and lower yields.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for tetrazine compounds? A1: Solid tetrazine compounds should be stored at -20°C in a tightly sealed container, protected from light and moisture.[5][6] A desiccator can provide additional protection.[5] If storing in solution, use an anhydrous aprotic solvent like DMSO or DMF and store at -20°C.[5]
Q2: How can I monitor the progress of my tetrazine reaction? A2: The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[1] For quantitative analysis, you can use UV-Vis spectroscopy to follow the decrease in absorbance at the tetrazine's λmax (typically 510-550 nm) over time.[3] LC-MS can also be used to monitor the consumption of reactants and the formation of the product.[3]
Q3: Does the tetrazine-TCO ligation require a catalyst? A3: No, the reaction between a tetrazine and a strained alkene like TCO is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst, which is a significant advantage for biological applications to avoid cytotoxicity associated with catalysts like copper.[4][11]
Q4: My reactants are precipitating out of the solution. What can I do? A4: Poor solubility can lead to low yields. To improve solubility, consider using PEGylated linkers on your molecules.[4] You can also add a small percentage of an organic co-solvent like DMSO or DMF, but you must first verify its compatibility with your experimental system, especially if it involves biological samples.[4]
Q5: What impact does the choice of dienophile have on the reaction rate? A5: The choice of dienophile has a dramatic effect on the reaction rate. Strained alkenes like trans-cyclooctenes (TCOs) react much faster with tetrazines than less strained dienophiles like norbornenes or terminal alkynes.[11][12] The specific structure and strain of the dienophile can alter the reaction kinetics by several orders of magnitude.[3]
Data Presentation
Table 1: Influence of Substituents on Tetrazine Stability and Reactivity.
| Tetrazine Substituent(s) | Electronic Nature | General Stability in Aqueous Media | General Reactivity (k₂) with TCO |
| 3,6-di(pyridin-2-yl) | Electron-withdrawing | Lower | Very High |
| 3-methyl-6-phenyl | Mixed | Moderate | High |
| 3,6-diphenyl | Neutral | Moderate | Moderate |
| 3,6-dimethyl | Electron-donating | Higher | Lower |
Note: This table provides a generalized trend. Absolute stability and reactivity are dependent on the specific dienophile, solvent, and temperature.[2][10][13]
Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation.
| Parameter | Recommended Condition | Notes |
| Stoichiometry | 1.05 - 1.5 molar excess of one reactant | The optimal ratio should be determined empirically for your specific system.[4] |
| pH | 6.0 - 9.0 | For NHS ester labeling to introduce the tetrazine or TCO, use an amine-free buffer at pH 7.2-9.0.[4] |
| Temperature | 20°C - 40°C | Most reactions are fast at room temperature (20-25°C) or 37°C.[4][6] |
| Duration | 10 - 60 minutes | Can be extended for less reactive partners.[4] |
| Solvents | Aqueous buffers (e.g., PBS), organic co-solvents (e.g., DMSO) | Polar protic solvents like water can accelerate the reaction rate.[4] |
Experimental Protocols
Protocol 1: General Procedure for Tetrazine Ligation
This protocol provides a general workflow for a typical tetrazine ligation experiment.
Caption: General experimental workflow for tetrazine ligation.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of your tetrazine-functionalized molecule. If the solid is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction is minimal (<5%).[7]
-
Prepare a stock solution of your dienophile-functionalized molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the tetrazine and dienophile solutions. A good starting point is a 1:1.2 molar ratio of one reactant to the other.[1]
-
Add the reaction solvent to achieve the desired final concentration. Concentrations can range from micromolar to millimolar depending on the application.[1]
-
-
Reaction Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 10-60 minutes).[4]
-
-
Analysis and Purification:
Protocol 2: Assessing Tetrazine Stability by UV-Vis Spectroscopy
This protocol allows for the quantification of tetrazine stability in a buffered solution.
Materials:
-
Stock solution of the tetrazine derivative of a known concentration (in a solvent like DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
UV-Vis spectrophotometer.
Methodology:
-
Sample Preparation: Dilute the tetrazine stock solution in the reaction buffer to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically around 1.0 a.u.) at its λmax (e.g., 520 nm).
-
Incubation: Incubate the solution at a constant temperature (e.g., 37°C).
-
Measurement: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the absorbance of the solution at the tetrazine's λmax.
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Tetrazine-Ph-acid stability issues at different pH
Technical Support Center: Tetrazine-Ph-Acid
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound at different pH levels.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound?
A1: Tetrazine derivatives, including this compound, generally exhibit greater stability in acidic to neutral aqueous solutions. As the pH increases into the basic range, the rate of degradation can increase. For optimal stability during storage and handling, it is recommended to maintain a pH at or below 7.4.
Q2: Why is my this compound solution losing its characteristic pink color at high pH?
A2: The characteristic pink or reddish color of tetrazine solutions is due to their chromophore. The loss of this color is an indicator of tetrazine ring degradation. In basic aqueous solutions, tetrazines can undergo degradation, which disrupts the conjugated system responsible for the color.[1][2][3] This is often due to base-catalyzed hydrolysis or nucleophilic attack by hydroxide (B78521) ions.[1][4]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for tetrazines in aqueous media is believed to be through nucleophilic attack on the electron-deficient tetrazine ring.[1] In basic conditions, hydroxide ions are potent nucleophiles that can lead to decomposition.[1] Additionally, endogenous nucleophiles like thiols (e.g., from cysteine residues or glutathione) can also contribute to degradation in biological media.[1]
Q4: How do substituents on the tetrazine ring, such as the phenyl group in this compound, affect stability?
A4: The electronic nature of the substituents on the tetrazine ring significantly influences its stability. There is a general trade-off between reactivity and stability.[5] Electron-donating groups tend to increase the stability of the tetrazine ring, while electron-withdrawing groups increase its reactivity in bioorthogonal reactions but decrease its stability in aqueous media.[3][5][6] Phenyl groups are considered more electron-rich compared to pyridyl or pyrimidyl substituents, thus contributing to greater stability.[2][3]
Q5: Can I use this compound in basic buffers for my conjugation reaction?
A5: While some reactions involving tetrazines can proceed at a faster rate at a higher pH, it is important to consider the stability of the specific tetrazine derivative.[2][3] If a basic pH is required for your experimental setup, it is crucial to perform the reaction as quickly as possible and to empirically determine the stability of your this compound under those conditions. You may need to optimize the reaction time and concentration to account for any degradation.
Troubleshooting Guides
Issue 1: Rapid loss of tetrazine activity in a reaction buffer at pH > 8.
-
Possible Cause: Degradation of the tetrazine ring due to the basic conditions.
-
Troubleshooting Steps:
-
pH Optimization: If possible, lower the pH of the reaction buffer to a range of 7.0-7.4.
-
Reaction Time: Minimize the incubation time at high pH.
-
Temperature Control: Perform the reaction at a lower temperature to decrease the degradation rate.
-
Stability Assessment: Perform a control experiment to quantify the stability of this compound in your buffer by monitoring its absorbance at 520-540 nm over time.
-
Issue 2: Inconsistent results in bioconjugation experiments.
-
Possible Cause: Premature degradation of the this compound stock solution or in the reaction mixture.
-
Troubleshooting Steps:
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) before each experiment.
-
Buffer Preparation: Ensure the pH of your aqueous buffers is accurate and consistent.
-
Control Reactions: Include a positive and negative control in your experiments to assess the reactivity of the tetrazine.
-
Purity Check: Verify the purity of your this compound using techniques like HPLC.
-
Data on Tetrazine Stability
The stability of tetrazine derivatives is influenced by their substituents. The following table summarizes the stability of various tetrazine derivatives in PBS (pH 7.4) at 37°C, which can provide a general reference for the expected stability of this compound.
| Tetrazine Derivative | Substituent Type | % Remaining after 12-14h in PBS (pH 7.4) | Half-life in PBS (pH 7.4) | Reference |
| Dimethyltetrazine | Electron-donating | ~50% (after 14h) | ~14 hours | [5] |
| Phenyl tetrazines | Electron-rich | >75% (after 12h) | Not specified | [2][3] |
| Dipyridyl-s-tetrazines | Electron-withdrawing | 15-40% (after 12h) | Not specified | [2][3] |
| Pyrimidyl-substituted tetrazines | Electron-withdrawing | 15-40% (after 12h) | Not specified | [2][3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
This method quantifies the degradation of a tetrazine derivative in a buffered aqueous solution over time by monitoring its absorbance.[5]
-
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer of desired pH (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer or plate reader
-
96-well clear flat-bottomed plates (for plate reader) or cuvettes (for spectrophotometer)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mM).
-
Dilute the stock solution in the aqueous buffer to a final concentration of 0.2 mM. Ensure the final concentration of the organic solvent is low (e.g., 1%).
-
Transfer the solution to the wells of a 96-well plate or a cuvette.
-
Incubate the plate or cuvette at a constant temperature (e.g., 37°C).
-
Monitor the decrease in the characteristic tetrazine absorbance at its λmax (typically 520-540 nm) over time.
-
Record measurements at regular intervals for a set duration (e.g., 14-24 hours).
-
-
Data Analysis:
-
Calculate the percentage of tetrazine remaining at each time point relative to the initial absorbance.
-
Plot the percentage of remaining tetrazine against time to determine the stability profile.
-
The half-life (t₁/₂) can be calculated from the degradation kinetics.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetrazine-Ph-acid NHS Ester
Welcome to the technical support center for Tetrazine-Ph-acid NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing guidance on minimizing its hydrolysis and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound NHS ester and what is its primary application?
This compound NHS ester is a heterobifunctional crosslinker. It contains a tetrazine moiety for bioorthogonal "click" chemistry reactions with trans-cyclooctene (B1233481) (TCO)-modified molecules, and an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (e.g., on proteins, antibodies, or other biomolecules). This reagent is commonly used in a two-step labeling strategy for applications such as antibody-drug conjugation, in vivo imaging, and proteomics.
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid.[1] This is a significant issue because it directly competes with the desired reaction between the NHS ester and a primary amine on the target molecule.[1] This competing reaction reduces the efficiency of the conjugation, leading to lower yields of the labeled product.[1]
Q3: What are the main factors that influence the rate of this compound NHS ester hydrolysis?
The rate of hydrolysis is primarily influenced by three key factors:
-
pH: The rate of hydrolysis significantly increases as the pH becomes more alkaline.[1]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[1]
-
Moisture: NHS esters are highly sensitive to moisture. Exposure to water, from either the aqueous reaction buffer or atmospheric humidity, will lead to rapid hydrolysis.[2]
Q4: What are the optimal storage and handling conditions for this compound NHS ester to prevent premature hydrolysis?
To ensure the stability and reactivity of your this compound NHS ester, proper storage and handling are critical:
-
Storage of Solid Reagent: Store the solid reagent at -20°C, protected from light and moisture.[3] Using a desiccator can provide additional protection.
-
Preparing Stock Solutions: Use a high-quality, anhydrous (dry), amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][3]
-
Stock Solution Storage: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination from the air.[3] Store stock solutions at -20°C or -80°C.[3][4]
-
Handling: Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation inside the vial.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound NHS ester, with a focus on preventing hydrolysis.
Problem 1: Low or No Labeling of the Target Molecule
This is the most common issue and is often a direct result of NHS ester hydrolysis.
Logical Workflow for Troubleshooting Low Labeling Efficiency:
Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.
| Potential Cause | Recommended Solution |
| Hydrolyzed NHS Ester Reagent | The reagent may have been compromised by improper storage or handling, leading to moisture contamination. Always allow the vial to reach room temperature before opening.[5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5] For optimal results, use a fresh aliquot of the reagent for each experiment. |
| Competing Nucleophiles in Buffer | Your buffer may contain primary amines (e.g., Tris, glycine) that are reacting with the NHS ester. Switch to an amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate, borate, or HEPES buffer at a pH between 7.2 and 8.5.[2] |
| Suboptimal Reaction pH | While the reaction with primary amines is favored at alkaline pH, a delicate balance must be struck to maximize labeling efficiency without excessive hydrolysis.[2] The optimal pH for most protein labeling is between 8.3 and 8.5.[6] |
| Degraded Organic Solvent | The DMSO or DMF used to dissolve the NHS ester may contain water or amine contaminants. Use high-quality, anhydrous, amine-free solvents.[3] |
| Low Protein Concentration | At low concentrations of the target molecule, the competing hydrolysis reaction is more pronounced. If possible, increase the concentration of your protein or other amine-containing molecule in the reaction mixture. |
Problem 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variable Reagent Activity | The NHS ester may be hydrolyzing to different extents in each experiment due to slight variations in handling or timing. Standardize your protocol. Prepare fresh solutions of the NHS ester for each experiment. Be precise with incubation times and temperatures. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing the stock solution can introduce moisture and lead to degradation. Aliquot the stock solution into single-use vials to avoid this issue.[3] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions, illustrating the accelerated rate of hydrolysis with increasing pH. Note that this is generalized data, and the specific rates for this compound NHS ester may vary.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7] |
| 8.0 | 25 | ~125-210 minutes[8] |
| 8.5 | 25 | ~10-20 minutes[8] |
| 8.6 | 4 | 10 minutes[7] |
| 9.0 | 25 | ~5-10 minutes[8] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound NHS Ester
This protocol describes the modification of a protein with a tetrazine moiety using this compound NHS ester.
Experimental Workflow for Two-Step Tetrazine Click Chemistry:
Caption: Experimental workflow for two-step tetrazine click chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Allow the vial of this compound NHS ester reagent to warm to room temperature before opening. Dissolve the required amount of the NHS ester in anhydrous DMSO or DMF immediately before use to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted reagent and byproducts (e.g., hydrolyzed NHS ester, N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Assessing NHS Ester Hydrolysis via UV-Vis Spectroscopy
The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm. By monitoring the increase in absorbance at this wavelength over time, you can assess the rate of hydrolysis.
Materials:
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound NHS ester in anhydrous DMSO.
-
Add a small volume of the stock solution to the reaction buffer in a cuvette to a final concentration that gives a readable absorbance.
-
Immediately begin monitoring the absorbance at 260 nm over time.
-
Plot the absorbance at 260 nm versus time to observe the rate of NHS release, which corresponds to the rate of hydrolysis.
Competing Reactions of an NHS Ester:
Caption: Competing reactions of an NHS ester with a primary amine and water.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. escholarship.org [escholarship.org]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
impact of solvent on tetrazine ligation kinetics
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with tetrazine ligation reactions. The information is designed to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My tetrazine ligation reaction is slow or incomplete. What are the potential causes and solutions?
A1: Slow or incomplete tetrazine ligation can stem from several factors. A primary consideration is the choice of solvent. Polar protic solvents, such as methanol (B129727) and water, can accelerate the reaction kinetics.[1][2] If you are using an organic solvent, ensure your reactants are fully solvated.[1]
Other factors that influence the reaction rate include:
-
Reactant Concentration: The reaction follows second-order kinetics, so higher concentrations of the tetrazine and dienophile will lead to a faster reaction.[2]
-
Temperature: While many tetrazine ligations proceed efficiently at room temperature (20-25°C) or 37°C, gentle heating can increase the reaction rate.[1][2][3] However, be mindful of the thermal stability of your molecules, especially biomolecules.[1]
-
Reactant Structure and Electronics: The electronic properties of the substituents on both the tetrazine and the dienophile are critical. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile will accelerate the reaction.[1][4][5]
-
Steric Hindrance: Bulky substituents near the reaction sites can impede the reaction.[1][6]
Troubleshooting Workflow for Slow or Incomplete Reactions
Caption: Troubleshooting workflow for slow or incomplete tetrazine ligation reactions.
Q2: I am observing a low yield in my tetrazine ligation. What should I investigate?
A2: Low product yield can be attributed to several factors, including reactant degradation, suboptimal reaction conditions, and reactant precipitation.
-
Reactant Integrity: Tetrazines are susceptible to degradation, which can be observed by the disappearance of their characteristic pink or red color.[1] It is recommended to use freshly prepared tetrazine solutions.[1]
-
Stoichiometry: While a 1:1 molar ratio is theoretically ideal, using a slight excess (1.05 to 1.5-fold) of one reactant can help drive the reaction to completion.[3][7]
-
pH: The tetrazine ligation is generally stable and efficient within a pH range of 6-9.[2][3] However, highly acidic or basic conditions can lead to tetrazine degradation.[1]
-
Precipitation: Poor solubility of reactants or the product can lead to low yields. Adding a small amount of a compatible organic co-solvent like DMSO or DMF can improve solubility.[7] Incorporating PEGylated linkers can also enhance aqueous solubility.[7]
Logical Relationship between Problem and Solution for Low Yield
Caption: Common causes of low yield and their corresponding solutions in tetrazine ligation.
Q3: How does the choice of solvent affect the kinetics of tetrazine ligation?
A3: The choice of solvent can significantly influence the reaction kinetics. Polar protic solvents like water and methanol can accelerate the reaction.[1] For instance, the rate constants for tetrazine-dienophile reactions can be up to 100 times higher in aqueous buffers compared to acetonitrile. While the reaction is known to proceed in a variety of organic solvents and aqueous media, it is crucial to ensure that the reactants are well-solvated.[1] If precipitation is observed, adding a small amount of a compatible organic co-solvent such as DMSO or DMF may be necessary, but its compatibility with the experimental system (e.g., live cells, proteins) must be verified.
Quantitative Data
The following tables summarize quantitative data regarding the impact of solvent and other factors on tetrazine ligation kinetics.
Table 1: Second-Order Rate Constants (k₂) for Selected Tetrazine-Dienophile Pairs in Different Solvents
| Tetrazine Derivative | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Methanol | ~1.0 |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 9:1 Methanol:Water | 2000 |
| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO | Water | 366,000 |
| Tetrazine | Cyclopropene | Not Specified | 0.0047 |
| Tetrazine-fluorophore | Cyclopropene | Not Specified | 660 |
Note: Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.[1]
Table 2: Summary of Factors Influencing Tetrazine Ligation Optimization
| Parameter | General Effect on Rate | Optimal Conditions & Considerations |
| Solvent | Polar, protic solvents (e.g., water, PBS) significantly accelerate the reaction. | Aqueous buffers (e.g., PBS, pH 7.4) are often optimal. Rate constants can be 100x higher than in acetonitrile. |
| Temperature | Rate increases with temperature. | Most reactions are fast at room temperature (20-25°C) or 37°C. Higher temperatures may degrade reactants. |
| pH | Stable and efficient in the 6-9 range. | Avoid strongly basic conditions (pH > 10) which can degrade some tetrazines. |
| Concentration | Higher concentration leads to faster completion (second-order kinetics). | Keep concentrations as high as solubility permits to maximize efficiency. |
| Substituents | Electron-withdrawing groups on tetrazine and electron-donating groups on the dienophile increase the rate.[4] | A trade-off exists between reactivity and stability; highly reactive tetrazines may be less stable. |
Experimental Protocols
General Protocol for a Trial Tetrazine-Norbornene Ligation
This protocol provides a starting point for the conjugation of a tetrazine-modified molecule to a norbornene-modified molecule.
-
Reactant Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the norbornene-modified molecule.
-
Add the desired amount of the tetrazine-modified molecule. A good starting point is a 1.2:1 molar ratio of tetrazine to norbornene.[1]
-
Add the reaction solvent to achieve the desired final concentration.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C).[1]
-
-
Monitoring Reaction Progress:
-
The progress of the ligation can be monitored by the disappearance of the tetrazine's characteristic absorbance in the visible region (typically around 520-540 nm) using UV-Vis spectroscopy.[1]
-
LC-MS can also be used to monitor the disappearance of starting materials and the appearance of the desired product.[1]
-
Experimental Workflow for a Typical Tetrazine Ligation Experiment
Caption: A typical workflow for a tetrazine ligation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purifying Tetrazine-Ph-Acid Conjugates
Welcome to the Technical Support Center for the purification of Tetrazine-Ph-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of these specialized bioconjugates. The presence of the phenyl-acid moiety on the tetrazine can introduce unique purification challenges, which are addressed in the frequently asked questions and troubleshooting guides below.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound conjugates?
The primary challenges stem from the physicochemical properties of the this compound group, which can lead to:
-
Low Recovery: The conjugate may be lost due to non-specific binding to chromatography resins or precipitation.
-
Conjugate Instability: The tetrazine ring can be unstable, especially in the presence of electron-withdrawing groups or at extreme pH values, leading to degradation. Aggregation can also be an issue due to the increased hydrophobicity imparted by the tetrazine moiety.
-
Co-elution of Impurities: Unreacted this compound, byproducts, or unlabeled biomolecules may be difficult to separate from the desired conjugate.
Q2: Which purification methods are most suitable for this compound conjugates?
The choice of purification method depends on the properties of the molecule conjugated to the this compound (e.g., protein, peptide, small molecule). Common techniques include:
-
Size Exclusion Chromatography (SEC): Ideal for removing small molecule impurities like unreacted this compound from large biomolecule conjugates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique well-suited for smaller, more robust molecules like peptides and small molecule conjugates.
-
Ion Exchange Chromatography (IEX): Can be effective for separating molecules based on charge. The acidic nature of the this compound moiety can be leveraged for separation.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. The tetrazine group increases hydrophobicity, which can aid in separating the conjugate from the unlabeled molecule.
-
Affinity Chromatography (AC): Useful if the biomolecule has an affinity tag (e.g., His-tag). A novel approach involves using pyridyl-tetrazines as "Affinity Bioorthogonal Chemistry (ABC) tags" that can be purified using Immobilized Metal Affinity Chromatography (IMAC).
Q3: How does the acidic functional group on the this compound impact purification?
The carboxylic acid group introduces a negative charge at pH values above its pKa. This can be both a challenge and an opportunity:
-
Challenge: The negative charge can lead to ionic interactions with chromatography matrices, potentially causing peak tailing or non-specific binding.
-
Opportunity: The charge can be exploited for separation using ion-exchange chromatography. For example, at a neutral or slightly basic pH, the negatively charged this compound can be captured using an anion-exchange resin.
Q4: How can I improve the stability of my this compound conjugate during purification?
To minimize degradation and aggregation:
-
Buffer Selection: Use buffers within a pH range where the tetrazine and the conjugated molecule are stable. Some tetrazines are unstable in aqueous solutions, and extreme pH can lead to degradation.
-
Temperature Control: Perform purification steps at low temperatures (e.g., 4°C) to minimize degradation.
-
Additives: Consider including stabilizing excipients like sugars or polyols in your buffers.
-
Use Stable Derivatives: Select tetrazine derivatives with substituents that enhance stability.
Troubleshooting Guides
Problem 1: Low Recovery of the this compound Conjugate
| Possible Cause | Suggested Solution |
| Precipitation of the conjugate | Optimize buffer conditions (pH, ionic strength) to improve solubility. Screen for additives that enhance stability. |
| Non-specific binding to chromatography resin | Modify chromatography parameters, such as increasing the salt concentration in the mobile phase for HIC or adding a non-ionic detergent. Consider using a different type of chromatography resin. |
| Harsh elution conditions | Use milder elution conditions, such as a shallower gradient or competitive elution for affinity chromatography. |
| Inaccessibility of affinity tag | If using affinity chromatography, consider purification under denaturing conditions if the protein can be refolded to expose the tag. |
Problem 2: Presence of Unreacted this compound in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Optimize the conjugation reaction conditions by increasing the molar excess of one reagent, extending the reaction time, or adjusting the pH. |
| Poor separation by the purification method | Select a more appropriate purification method with higher resolution. HIC is often effective at separating labeled from unlabeled proteins due to the increased hydrophobicity of the conjugate. For small molecule impurities, SEC is a good initial choice. |
| Column overloading in SEC | Reduce the sample load to improve separation and prevent peak overlap. |
| Secondary interactions in SEC | Increase the ionic strength of the buffer (e.g., 150 mM NaCl) to minimize ionic interactions between the acidic conjugate and the SEC matrix. |
Problem 3: Conjugate Instability (Aggregation or Degradation)
| Possible Cause | Suggested Solution |
| Increased hydrophobicity leading to aggregation | Include stabilizing excipients such as sugars, polyols, or non-ionic surfactants in the buffers. |
| Instability of the tetrazine ring | Use more stable tetrazine derivatives with electron-donating substituents. Perform purification steps at 4°C to minimize degradation. |
| Harsh purification conditions (extreme pH, organic solvents) | Employ mild purification techniques that operate under physiological conditions, such as SEC or some affinity chromatography methods. |
Experimental Protocols
Protocol 1: General Purification Workflow for a this compound-Protein Conjugate
This protocol outlines a general strategy for purifying a protein conjugate. The specific parameters will need to be optimized for each conjugate.
1. Initial Cleanup by Size Exclusion Chromatography (SEC)
-
Purpose: To remove excess, unreacted this compound.
-
Method:
-
Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the crude reaction mixture onto the column.
-
Elute with the equilibration buffer.
-
Collect fractions and monitor the elution profile using a UV detector at 280 nm (for the protein) and at the specific wavelength for the tetrazine (typically around 520-540 nm).
-
The conjugate will elute in the early fractions, while the smaller, unreacted tetrazine will elute later.
-
2. High-Resolution Purification by Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC)
-
Purpose: To separate the conjugate from unreacted protein.
-
Method (HIC Example):
-
Equilibrate a HIC column with a high-salt binding buffer.
-
Add salt to the protein-containing fractions from SEC to match the binding buffer concentration.
-
Load the sample onto the column.
-
Wash the column with the binding buffer to remove any unbound protein.
-
Elute the bound proteins using a decreasing salt gradient. The more hydrophobic this compound conjugate is expected to elute at a lower salt concentration than the unreacted protein.
-
Analyze fractions by SDS-PAGE and UV-Vis to identify those containing the pure conjugate.
-
Protocol 2: RP-HPLC for this compound-Peptide/Small Molecule Conjugates
-
Purpose: High-resolution purification of smaller conjugates.
-
Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient will need to be optimized.
-
Detection: UV detector at wavelengths relevant for the peptide/small molecule and the tetrazine.
-
Post-Purification: Lyophilize the collected fractions to remove the solvent and TFA/Formic Acid.
-
Visualizations
Caption: General experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting workflow for common issues in this compound conjugate purification.
effect of steric hindrance on tetrazine reactivity
Technical Support Center: Tetrazine Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter regarding the in inverse-electron-demand Diels-Alder (IEDDA) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which steric hindrance affects tetrazine reactivity?
A1: The reactivity of tetrazines in IEDDA reactions is highly sensitive to steric hindrance. Bulky substituents near the reacting moieties on either the tetrazine or the dienophile (e.g., a trans-cyclooctene (B1233481) or TCO) can physically impede the approach of the two molecules.[1][2] This steric clash increases the activation energy of the rate-determining [4+2] cycloaddition step, leading to significantly slower reaction rates and potentially lower product yields.[1] For example, a bulky tert-butyl group on a tetrazine can dramatically slow its reaction with TCO.[3][4]
Q2: My reaction with a sterically hindered tetrazine is very slow or incomplete. What can I do to improve it?
A2: If you suspect steric hindrance is slowing your reaction, consider the following troubleshooting steps:
-
Increase Temperature: Gently heating the reaction (e.g., to 37-50°C) can provide the necessary energy to overcome the activation barrier, increasing the reaction rate. However, be mindful of the thermal stability of your molecules.[1]
-
Increase Reactant Concentration: Since the reaction is bimolecular, increasing the concentration of one or both reactants can help drive the reaction forward.[2]
-
Optimize Stoichiometry: Using a slight excess (e.g., 1.5-2x) of the less sterically hindered reactant can help maximize the formation of the desired product.[5]
-
Introduce a Spacer: If the tetrazine and dienophile are attached to large molecules like proteins, incorporating a flexible spacer (e.g., a PEG linker) between the reactive moiety and the bulky molecule can reduce steric hindrance and improve reaction efficiency.[5]
-
Switch Dienophile: If possible, switching to a smaller, more reactive dienophile may help. For instance, some sterically hindered tetrazines have been shown to react faster with smaller dienophiles like cyclopropenes compared to the bulkier TCO.[6][7]
Q3: How do I choose a tetrazine? Is there a trade-off between reactivity and stability?
A3: Yes, there is often a trade-off between tetrazine reactivity and stability.
-
Reactivity: Tetrazines with electron-withdrawing groups (e.g., pyridyl) are more reactive.[2][8] Mono-substituted or hydrogen-substituted tetrazines are generally much more reactive than their di-substituted counterparts due to reduced steric bulk.[2][3][4]
-
Stability: Highly reactive, electron-poor tetrazines can be less stable in aqueous media and may be susceptible to degradation or nucleophilic attack, especially from thiols present in biological samples.[5] Tetrazines with electron-donating groups are typically more stable but react more slowly.[2][9][10]
The optimal choice depends on the application. For reactions requiring very fast kinetics at low concentrations, a highly reactive but less stable tetrazine may be necessary, with fresh solutions prepared before use.[5] For applications requiring long-term stability, a more stable derivative is preferable.[11]
Q4: My reaction yield is low when using a bulky biomolecule. Could this be due to steric hindrance?
A4: Yes, low yields with large biomolecules are a common problem that can be attributed to steric hindrance.[2] The reactive tetrazine or TCO group might be located in a sterically crowded environment on the biomolecule's surface, preventing an effective reaction.[2][7] Another possibility is that hydrophobic interactions cause the TCO moiety to become "masked" or buried within the domains of a protein, rendering it inaccessible.[7] Using linkers to extend the reactive group away from the biomolecule surface is a common strategy to mitigate these effects.[5]
Quantitative Data on Steric Effects
The choice of substituents on the tetrazine ring has a profound impact on the second-order rate constant (k₂) of the IEDDA reaction. The following table summarizes kinetic data for the reaction of various tetrazines with TCO, illustrating the impact of steric and electronic properties.
| Tetrazine Substituent(s) | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent System | Notes |
| 3,6-di-(2-pyridyl) | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol/Water | High reactivity due to electron-withdrawing pyridyl groups.[10][12] |
| 3-methyl-6-phenyl | TCO | ~3.14 | Acetonitrile | A common, moderately reactive tetrazine.[13] |
| 3,6-bis(methyl) | TCO-PEG4 | ~1100 | DPBS, 37°C | Symmetrical alkyl substitution slows the reaction compared to H- or pyridyl-Tzs.[14] |
| 3,6-bis(phenyl) | Bicyclononyne (BCN) | ~3.6 | Methanol | Phenyl groups are bulkier and more electron-donating than pyridyl groups, reducing reactivity.[9] |
| 3-H, 6-phenyl | TCO-PEG4 | ~39,000 | DPBS, 37°C | Mono-substituted (H-Tz) tetrazines are significantly more reactive due to reduced steric hindrance.[14] |
| 3,6-bis(tert-butyl) | TCO | Very Slow | - | The bulky tert-butyl groups create significant steric hindrance, dramatically reducing the reaction rate.[3][6] |
Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature. The data above is for comparative purposes.[8][11][14]
Visualizing Reaction Mechanisms and Workflows
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.
Caption: Steric hindrance slows the approach of reactants, reducing reaction rates.
Caption: Workflow for monitoring tetrazine reaction kinetics via UV-Vis spectroscopy.[15][16]
Experimental Protocols
Protocol: Monitoring Tetrazine Ligation Kinetics by UV-Vis Spectroscopy
This protocol describes a general method for determining the second-order rate constant of a tetrazine-TCO ligation by monitoring the disappearance of the tetrazine's characteristic absorbance under pseudo-first-order conditions.[11][15][16]
1. Materials and Preparation:
-
Tetrazine derivative
-
TCO (or other dienophile) derivative
-
Anhydrous DMSO for stock solutions
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Temperature-controlled UV-Vis spectrophotometer
-
Quartz cuvette
2. Preparation of Solutions:
-
Prepare concentrated stock solutions (e.g., 1-10 mM) of the tetrazine and TCO derivatives in anhydrous DMSO.[16]
-
Confirm the concentration and determine the molar extinction coefficient (ε) of the tetrazine stock by diluting an aliquot in the reaction buffer and measuring its absorbance at its maximum wavelength (λmax), typically 510-540 nm.[16][17]
3. Reaction Setup (Pseudo-First-Order Conditions):
-
To ensure pseudo-first-order kinetics, the concentration of the TCO derivative must be at least 10-fold higher than the tetrazine concentration.[11]
-
In a quartz cuvette, add the reaction buffer.
-
Add the TCO stock solution to achieve the desired final excess concentration. Mix well.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C).[16]
4. Initiation and Monitoring:
-
To initiate the reaction, add the tetrazine stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the tetrazine's λmax over time.[15]
-
Collect data until the reaction is complete (i.e., the absorbance signal has plateaued at or near zero).
5. Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (in seconds).
-
For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is the negative of the observed rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO] where [TCO] is the concentration of the TCO derivative in excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Tetrazine Stability and Degradation in Basic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the degradation of tetrazines under basic conditions during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that lead to the degradation of tetrazine-containing compounds?
A1: The stability of the tetrazine core is influenced by several key factors:
-
pH: Tetrazines are most stable in neutral to slightly acidic conditions (pH 6.0-7.5).[1] Basic environments (pH > 8.5) significantly accelerate their degradation.[1][2]
-
Electron-Withdrawing/Donating Substituents: The electronic properties of the groups attached to the tetrazine ring are critical. Electron-withdrawing groups (e.g., pyridyl) increase the reactivity of the tetrazine in click chemistry reactions but also render the ring more susceptible to nucleophilic attack and degradation.[3][4] Conversely, electron-donating groups (e.g., alkyl groups) enhance stability but may lead to slower reaction kinetics.[3][4]
-
Presence of Nucleophiles and Reducing Agents: The electron-deficient nature of the tetrazine ring makes it susceptible to attack by nucleophiles.[3][4] Strong reducing agents, such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), can also degrade the tetrazine moiety, which is a crucial consideration in protocols involving the reduction of disulfide bonds in proteins.[1]
-
Temperature: Elevated temperatures can increase the rate of hydrolysis and degradation.[1]
-
Exposure to Light and Moisture: To maintain long-term stability, it is recommended to protect tetrazine reagents from light and moisture, especially during storage.[1]
Q2: I am observing a loss of the characteristic pink/red color of my tetrazine solution. What does this indicate?
A2: The pink/red color of tetrazine solutions is due to their unique chromophore. A loss of this color is a direct visual indicator that the tetrazine ring has undergone degradation.[1] This degradation is often irreversible and results in the loss of reactivity towards dienophiles like trans-cyclooctene (B1233481) (TCO).
Q3: How should I store my tetrazine-labeled compounds to minimize degradation?
A3: Proper storage is essential for preserving the integrity of your tetrazine reagents.
-
Solid Form: Store solid tetrazine compounds at -20°C, tightly sealed and protected from light and moisture.[1] Using a desiccator can provide an additional layer of protection against humidity.[1]
-
In Solution: For short-term storage, prepare solutions in anhydrous aprotic solvents like DMSO or DMF and store them at -20°C.[1] If you must use aqueous buffers, it is best to prepare the solution fresh for each experiment. For unavoidable aqueous storage, use a buffer with a pH between 6.0 and 7.5 and store in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q4: My tetrazine-TCO ligation reaction has a low yield. Could tetrazine degradation be the cause?
A4: Yes, degradation of the tetrazine moiety is a frequent cause of low yields in tetrazine-TCO ligation reactions.[1] If the tetrazine has hydrolyzed, it will no longer be able to participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction with TCO. Before initiating your ligation reaction, you can verify the integrity of your tetrazine-labeled molecule using UV-Vis spectroscopy, as tetrazines have a characteristic absorbance peak in the 510-550 nm range.[1] A significant decrease or absence of this peak suggests degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solutions |
| Loss of pink/red color of the tetrazine solution. | Degradation of the tetrazine ring due to exposure to basic pH, nucleophiles, or prolonged storage in aqueous solution. | Discard the solution and prepare a fresh one from a properly stored solid stock. Re-evaluate your buffer conditions to ensure the pH is within the optimal range (6.0-7.5).[1] |
| Inconsistent results in bioconjugation experiments. | Gradual degradation of the tetrazine-labeled biomolecule during the experiment or between different experimental runs. | Minimize the reaction time by optimizing your protocol.[1] If possible, perform conjugation steps on ice (4°C) to slow the rate of hydrolysis.[1] Purify the conjugate immediately after the reaction to remove it from potentially destabilizing components.[1] |
| Low labeling efficiency of proteins with a tetrazine-NHS ester. | Hydrolysis of the NHS ester in aqueous buffer, leading to an unreactive carboxylic acid. Degradation of the tetrazine ring under the basic conditions often used for NHS ester reactions. | Use an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. Prepare the NHS ester stock solution in an anhydrous solvent like DMSO or DMF immediately before use. Consider a two-step labeling process where the protein is first modified with a more stable precursor. |
Data Presentation
Table 1: Influence of pH on the Stability of Clofentezine (a tetrazine acaricide) in Water
| pH | Half-life (days) at 1.0 µg/ml | Half-life (days) at 2.0 µg/ml |
| 4.0 | 60.2 | 49.3 |
| 7.0 | 12.3 | 9.9 |
| 9.2 | 2.7 | 0.5 |
Data extracted from a study on the dissipation of Clofentezine, demonstrating significantly faster degradation under basic conditions.
Table 2: Stability of Various Tetrazine Derivatives in Biological Media
| Tetrazine Derivative | % Remaining after 12h in DMEM with 10% FBS at 37°C | % Remaining after 24h in DMEM with 10% FBS at 37°C | % Remaining after 48h in DMEM with 10% FBS at 37°C |
| Pyridyl-tetrazine (Py-Tz) | <13% | <13% | <13% |
| H-tetrazine (H-Tz) | <13% | <13% | <13% |
| Methyl-tetrazine (Me-Tz) | >80% | ~70% | ~60% |
| Phenyl-tetrazine (Ph-Tz) | >90% | ~85% | ~80% |
| Triazolyl-tetrazine (3b) | >95% | >90% | >85% |
This table summarizes the stability of different tetrazine derivatives in a complex biological medium, highlighting the impact of substituents on stability.[3]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Tetrazine Stability by UV-Vis Spectroscopy
This protocol allows for the assessment of tetrazine stability by monitoring the decrease in its characteristic absorbance over time.
-
Prepare Stock Solution: Dissolve the tetrazine compound in an anhydrous organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 5.0, 7.4, 9.0).
-
Initiate Stability Study: Dilute the tetrazine stock solution into each buffer to a final concentration that provides a distinct absorbance reading in the 510-550 nm range.
-
Monitor Absorbance: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of each solution at the λmax of the specific tetrazine.
-
Data Analysis: Plot the absorbance or the percentage of remaining tetrazine as a function of time for each pH to determine the stability profile.[1]
Protocol 2: Assessing Tetrazine Stability in Biological Media using HPLC
This protocol is suitable for evaluating the stability of a tetrazine linker in more complex environments like serum or cell culture medium.
-
Pre-equilibrate Medium: Warm the biological medium (e.g., serum or cell culture medium) to 37°C.
-
Prepare Sample: Add a stock solution of the tetrazine compound (in a compatible solvent like DMSO) to the pre-warmed medium to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., ≤1%) to minimize its effects.
-
Incubation: Incubate the sample at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Sample Preparation for HPLC: Immediately process the aliquots to stop further degradation, for example, by flash freezing or by adding a quenching agent if appropriate. Prepare the samples for HPLC analysis, which may involve protein precipitation followed by centrifugation.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC, monitoring at the λmax of the tetrazine.
-
Data Analysis: Quantify the peak area corresponding to the intact tetrazine at each time point. Plot the percentage of remaining tetrazine as a function of time to determine its stability and half-life in the biological medium.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for tetrazine degradation.
Caption: Proposed pathway for tetrazine hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetrazine-Ph-Acid Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete reactions with Tetrazine-Ph-acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for an incomplete or failed this compound reaction?
A1: The most frequent cause of low yield or reaction failure is the degradation of the tetrazine moiety itself.[1][2] Tetrazines are susceptible to decomposition, especially in aqueous buffers under certain conditions. Before troubleshooting other parameters, it is crucial to first verify the integrity and reactivity of your tetrazine-containing compound.[1]
Q2: How can I check if my this compound is still active?
A2: You can assess the integrity of your tetrazine reagent by using a UV-Vis spectrophotometer. Tetrazines have a characteristic pink or red color and a distinct absorbance peak in the visible spectrum, typically between 510-550 nm.[1][3][4] A significant decrease or complete absence of this peak suggests that the tetrazine has degraded and is no longer reactive.[1] If the solution is colorless, the tetrazine has likely decomposed.[4]
Q3: What is the optimal pH for a tetrazine ligation reaction?
A3: Tetrazine ligation reactions are generally robust and efficient across a pH range of 6 to 9.[3] However, for optimal performance and to minimize degradation, a pH range of 6.5 to 7.5 is recommended for most bioconjugation experiments.[1][2] Highly basic conditions (pH > 8.5) can significantly accelerate the degradation of the tetrazine ring.[1][2]
Q4: What is the recommended stoichiometry for the reaction?
A4: A good starting point is a 1:1 molar ratio of the tetrazine to its dienophile partner (e.g., a TCO-containing molecule).[3] To help drive the reaction to completion, especially if one component is present at a low concentration, using a slight excess (e.g., 1.2 to 1.5-fold) of one reactant can be beneficial.[3][4]
Q5: Can I use reducing agents like DTT or TCEP in my reaction mixture?
A5: No, it is strongly advised to avoid the simultaneous presence of reducing agents and tetrazines.[2] Reagents such as DTT and TCEP can reduce and inactivate the tetrazine ring, leading to a complete loss of reactivity.[2] If disulfide bond reduction is a necessary step in your protocol, it must be performed before the addition of the tetrazine reagent, and the excess reducing agent must be removed, for example, by using a desalting column.[2]
Troubleshooting Guide for Incomplete Reactions
This guide provides a systematic approach to identifying and resolving issues with your this compound ligation.
Problem 1: Low or No Product Formation
Possible Cause 1: Degradation of this compound The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic attack and subsequent degradation, particularly in aqueous media.[5]
-
Solution:
-
Verify Tetrazine Integrity: Check the absorbance of your tetrazine solution around 520-540 nm. A loss of the characteristic pink color and absorbance indicates degradation.[4]
-
Prepare Fresh Solutions: Always prepare tetrazine solutions fresh from a solid stock that has been stored correctly (desiccated and protected from light).[1][4]
-
Use Amine-Free Buffers: Use buffers that do not contain primary or secondary amines, such as phosphate-buffered saline (PBS).[1]
-
Work Quickly: Minimize the time the tetrazine compound is in an aqueous buffer before reacting with its dienophile.[1]
-
Possible Cause 2: Suboptimal Reaction Conditions The reaction rate is highly dependent on pH, temperature, and reactant concentrations.[3][4]
-
Solution:
-
Optimize pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2]
-
Adjust Concentration: The reaction rate is dependent on the concentration of both reactants. If possible, increase the concentration of one or both components.[3]
-
Increase Temperature: Gently increasing the temperature to 37°C can accelerate the reaction. However, be mindful that higher temperatures can also increase the rate of tetrazine degradation.[3][4]
-
Possible Cause 3: Inactive Dienophile Partner (e.g., TCO) The dienophile (e.g., trans-cyclooctene (B1233481) or TCO) can become inactivated, for instance, by isomerizing to its less reactive cis-cyclooctene form.[2]
-
Solution:
-
Ensure Purity: Use a high-purity dienophile. Impurities can inhibit the reaction.[4]
-
Proper Storage: Store dienophiles according to the manufacturer's recommendations to prevent isomerization or degradation.
-
Problem 2: Inconsistent Results Between Experiments
Possible Cause: Gradual Degradation of Stock Solutions Tetrazine stock solutions, even in anhydrous solvents like DMSO, can degrade over time if not stored properly. Aqueous solutions are particularly unstable.[1]
-
Solution:
-
Storage: Store solid this compound desiccated and protected from light.[4] For solutions, use an anhydrous aprotic solvent (e.g., DMSO), aliquot into small volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C.[1]
-
Prepare Fresh: For maximum consistency, prepare aqueous solutions of tetrazine immediately before each experiment.[1]
-
Data Presentation
For effective experimental design, it is crucial to understand the factors affecting tetrazine stability and reactivity.
Table 1: Influence of pH on Tetrazine Stability
| pH Range | Relative Stability | Recommendation |
|---|---|---|
| < 6.5 | Good | Suitable for most reactions.[1] |
| 6.5 - 7.5 | Optimal | Recommended range for bioconjugation. [1] |
| 7.5 - 8.5 | Moderate | Increased risk of degradation, especially during long incubations.[1] |
| > 8.5 | Low | High risk of rapid degradation; should generally be avoided.[1][2] |
Table 2: Relative Stability of Tetrazine Derivatives A fundamental principle in tetrazine chemistry is the inverse relationship between reactivity and stability.[6] Electron-withdrawing groups increase reaction speed but decrease stability, while electron-donating groups enhance stability but slow the reaction.[6] Phenyl-substituted tetrazines, like this compound, are considered relatively stable.
| Tetrazine Substituent Type | General Stability | General Reactivity |
| Dipyridyl (Electron-withdrawing) | Low[1][7][8] | Very High |
| Pyridyl (Moderately withdrawing) | Moderate[1][7][8] | High |
| Phenyl (Neutral/Weakly donating) | High [1][7][8] | Moderate |
| Alkyl (Electron-donating) | Very High[2] | Low |
Experimental Protocols
Protocol 1: Monitoring Tetrazine Stability via UV-Vis Spectroscopy This protocol allows you to assess the stability of your this compound under your specific experimental conditions.
-
Prepare Stock Solution: Create a concentrated stock solution of your tetrazine compound in an anhydrous organic solvent like DMSO.[1]
-
Prepare Reaction Buffer: Prepare the aqueous buffer you intend to use for your reaction (e.g., PBS, pH 7.4).
-
Initiate Stability Test: Dilute the tetrazine stock solution into the reaction buffer to a final concentration that provides a clear absorbance reading in the 510-550 nm range.
-
Monitor Absorbance: Measure the absorbance of the solution at the λmax of your tetrazine at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) while incubating at your intended reaction temperature (e.g., room temperature or 37°C).[1]
-
Analyze Data: Plot the absorbance versus time. A rapid decrease in absorbance indicates instability under the tested conditions.
Visualizations
Below are diagrams to aid in understanding the troubleshooting process and the chemical principles at play.
Caption: Troubleshooting workflow for an incomplete this compound reaction.
Caption: Key factors influencing the inverse electron demand Diels-Alder (iEDDA) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Tetrazine-Ph-Acid Reaction Progress
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of Tetrazine-Ph-acid reactions. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address specific issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor a this compound reaction? A: The most common and effective methods for monitoring the inverse-electron-demand Diels-Alder (IEDDA) reaction involving tetrazines are UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4]
Q2: How does UV-Vis spectroscopy work for monitoring this reaction? A: Tetrazines have a characteristic and strong absorbance of light in the visible spectrum, which is lost upon reaction. By monitoring the decrease in absorbance at the tetrazine's maximum wavelength (λmax), you can track the consumption of the tetrazine and thus the progress of the reaction over time.[2][5][6]
Q3: What is the typical absorbance range for a tetrazine? A: Most tetrazine derivatives have a characteristic absorbance maximum (λmax) in the visible range, typically between 510 nm and 550 nm.[1][2][5][7] This visible color is what allows for easy monitoring.
Q4: What factors can influence the reaction rate and success? A: The reaction kinetics are influenced by several factors, including the specific structures of the tetrazine and its reaction partner (the dienophile), reactant concentrations, temperature, and pH.[2][5] While the reaction is generally insensitive to pH within the physiological range (pH 6-9), extreme pH values can lead to the degradation of reactants.[2][7]
Q5: Why is my reaction yield unexpectedly low? A: Low product yield can stem from several issues. Common culprits include the degradation of the this compound or the dienophile (e.g., trans-cyclooctene, TCO), suboptimal pH leading to instability, the presence of competing nucleophiles like thiols in biological samples, or steric hindrance between bulky molecules.[2][5][7] Using freshly prepared reagents and optimizing stoichiometry are crucial first steps.[2][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants. | Increase the concentration of one or both reactants if experimentally feasible.[5] |
| Steric Hindrance: Bulky molecules attached to the tetrazine or dienophile can impede their ability to react. | Introduce a flexible PEG spacer to increase the accessibility of the reactive groups.[5] | |
| Suboptimal Temperature: While many reactions work at room temperature, kinetics can be slow at 4°C. | Gently heat the reaction to 37°C to increase the rate. For sensitive biomolecules, longer incubation times at lower temperatures may be necessary.[5] | |
| Reactant Degradation: Tetrazines can degrade in aqueous media, and strained dienophiles like TCO can isomerize or degrade.[2][5] | Use freshly prepared solutions. Store stock reagents under appropriate conditions (e.g., at -20°C, protected from light and moisture).[5][7] | |
| Unexpected Side Products Detected | Reaction with Endogenous Molecules: In biological samples, the electron-deficient tetrazine ring can be attacked by nucleophiles, particularly thiols (e.g., glutathione, cysteine).[1][2][7] | If working in a complex biological medium, consider using a more stable tetrazine derivative. Purifying the target molecule before conjugation can also minimize side reactions. |
| Impure Starting Materials: Impurities in either the this compound or the dienophile can lead to competing side reactions. | Ensure the purity of your starting materials using techniques like HPLC or NMR before starting the conjugation.[1][2] | |
| Low or No Product Formation | Degradation of this compound: The reagent can degrade if not stored or handled correctly. | Always prepare fresh solutions. Confirm the reagent's integrity using the UV-Vis stability assay described in the protocols section.[7] |
| Poor Activation of Carboxylic Acid: If conjugating the "acid" moiety to a primary amine, the carboxylic acid must be properly activated (e.g., with EDC/NHS). | Ensure activation reagents are fresh and used in the correct stoichiometry under anhydrous conditions if necessary. | |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction. | While a 1:1 ratio is theoretical, using a slight excess (1.1 to 1.5-fold) of the less critical or more stable component can drive the reaction to completion.[5] |
Quantitative Data
The reaction kinetics and stability are critical parameters for experimental design. The tables below summarize key quantitative data for representative tetrazine systems.
Table 1: Second-Order Rate Constants for Selected Tetrazine-Dienophile Reactions
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO-PEG4 | 463 | PBS (pH 7.4), 37°C |
| Unspecified Tetrazine | TCO | up to 1 x 10⁶ | Not Specified |
| 3-H-6-phenyl-tetrazine | TCO | 26,000 | PBS, 37°C |
Note: This table provides approximate values from various sources.[6][8] Actual rates depend on specific experimental conditions.
Table 2: Stability of Representative Tetrazines
| Tetrazine Substituent Group | % Remaining after 14 hours in PBS | General Stability Profile |
| Alkyl (e.g., Methyl) | High | Electron-donating groups generally increase stability.[9] |
| Phenyl (H-substituted) | Moderate to High | Generally stable, serving as a common benchmark.[9] |
| Pyridyl | Moderate | Often used for fast kinetics, may have slightly lower stability than alkyl-substituted tetrazines. |
| Electron-Withdrawing Groups | Low to Moderate | Strong electron-withdrawing groups can destabilize the tetrazine ring in aqueous media.[9] |
Experimental Protocols & Visualizations
Protocol 1: Monitoring Reaction Progress by UV-Vis Spectroscopy
This protocol describes how to monitor the reaction by observing the decrease in the tetrazine's characteristic absorbance.
Methodology:
-
Preparation: Prepare stock solutions of your this compound and the corresponding dienophile (e.g., a TCO-modified molecule) in a suitable solvent like DMSO.[6]
-
Determine λmax: Dilute the this compound stock solution in the desired reaction buffer (e.g., PBS, pH 7.4) to a final concentration that gives an initial absorbance between 0.8 and 1.2. Scan the absorbance from 400-600 nm to determine the maximum absorbance wavelength (λmax).[6]
-
Reaction Setup: In a quartz cuvette, add the reaction buffer and the diluted this compound. Place the cuvette in a temperature-controlled spectrophotometer and record the initial, stable absorbance at λmax.[6]
-
Initiation and Monitoring: Add the dienophile stock solution to the cuvette to initiate the reaction. Mix quickly and immediately begin recording the absorbance at λmax at set time intervals until the value stabilizes (indicating reaction completion).[6][10]
-
Data Analysis: Plot absorbance vs. time to visualize the reaction progress. The rate of reaction can be calculated from the decay of the absorbance signal.
Protocol 2: Analysis of Reaction Mixture by HPLC
This protocol is used to separate and quantify the starting materials and the final product, confirming reaction completion and assessing purity.
Methodology:
-
Reaction: Set up the this compound reaction as you normally would.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop it. This can often be done by adding an equal volume of cold acetonitrile (B52724) to precipitate proteins or by flash freezing.[1]
-
Sample Preparation: Centrifuge the quenched aliquot at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitate.[1]
-
Analysis: Analyze the supernatant by reverse-phase HPLC. Use a UV-Vis detector set to monitor at both the tetrazine's λmax (~520-540 nm) and a wavelength where the product and other components absorb (e.g., 280 nm).[1]
-
Data Interpretation: Monitor the decrease in the peak area of the starting tetrazine and the increase in the peak area of the desired product over time.
Protocol 3: Confirmation of Product by Mass Spectrometry
LC-MS is the definitive method to confirm that the desired conjugation has occurred.
Methodology:
-
Sample Preparation: Prepare a sample from a completed reaction. If necessary, purify it to remove excess reagents. The sample can be prepared similarly to the HPLC protocol.
-
Analysis: Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Confirmation: Successful conjugation is confirmed by detecting a mass corresponding to the sum of the masses of the two starting molecules minus the mass of nitrogen gas (N₂), which is lost during the reaction (approximately 28.01 Da).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Tetrazine-Ph-Acid Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of proteins labeled with Tetrazine-Ph-acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during labeling with this compound?
A1: Protein aggregation during labeling with this compound can stem from several factors that disrupt the protein's stability. Key causes include:
-
Hydrophobic Interactions: The tetrazine moiety, particularly the phenyl group in this compound, can increase the hydrophobicity of the protein surface. This can lead to self-association as the proteins attempt to minimize the exposure of these hydrophobic regions to the aqueous environment.
-
High Local Concentration of Labeling Reagent: Adding the this compound stock solution (often in an organic solvent like DMSO) too quickly can create high local concentrations of the reagent, potentially causing protein denaturation and aggregation.[1]
-
Suboptimal Buffer Conditions: Labeling in a buffer with a pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion between protein molecules, promoting aggregation. Low ionic strength can also contribute to instability.
-
Presence of Organic Solvents: The use of organic solvents such as DMSO or DMF to dissolve the this compound linker can destabilize the protein, especially if the final concentration of the organic solvent in the reaction mixture is high (typically above 10% v/v).[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations raises the probability of intermolecular interactions that can lead to aggregation.
-
Conformational Changes: The chemical modification itself can induce slight conformational changes in the protein, potentially exposing previously buried hydrophobic patches that can act as nucleation points for aggregation.
Q2: How does the structure of the this compound linker contribute to potential aggregation?
A2: The this compound linker contains a phenyl group, which is inherently hydrophobic. When multiple linker molecules are conjugated to the surface of a protein, the cumulative effect of these hydrophobic groups can significantly alter the protein's surface properties, making it more prone to aggregation.
Q3: Can the degree of labeling (DOL) influence aggregation?
A3: Yes, a high degree of labeling, meaning a large number of this compound molecules per protein, can increase the likelihood of aggregation.[2] This is because a higher DOL amplifies the hydrophobic character of the protein surface. It is crucial to optimize the labeling stoichiometry to achieve a sufficient level of labeling for the intended application without compromising the stability of the protein.
Troubleshooting Guides
Issue: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This is a clear indication of significant protein aggregation. The following troubleshooting flowchart outlines a systematic approach to address this issue.
Recommended Actions and Experimental Protocols
1. Optimization of Buffer Conditions
-
pH: Ensure the pH of the reaction buffer is at least 1-1.5 units away from the isoelectric point (pI) of your protein. This enhances electrostatic repulsion between protein molecules, which helps to prevent aggregation.
-
Ionic Strength: Increase the ionic strength of the buffer by adding salts like NaCl or KCl in the range of 150-500 mM. This can help to screen charges and reduce non-specific interactions.
2. Screening of Stabilizing Additives
The addition of excipients can significantly improve the solubility and stability of the labeled protein. It is recommended to perform a small-scale screening experiment to identify the most effective additive for your specific protein.
Table 1: Common Stabilizing Additives for Preventing Protein Aggregation
| Additive Class | Examples | Recommended Concentration Range | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 0.25 - 1 M | Stabilize the native protein structure by being preferentially excluded from the protein surface. |
| Polyols | Glycerol, Sorbitol | 5 - 20% (v/v) | Similar to sugars, they promote the folded state of the protein.[2] |
| Amino Acids | L-Arginine, L-Glutamate, Glycine | 50 - 500 mM | Suppress protein-protein interactions and can increase solubility by interacting with both charged and hydrophobic surface patches.[1][2] |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation and can stabilize proteins by interacting with hydrophobic regions.[1] |
Experimental Protocol: Screening for Optimal Stabilizing Additive
-
Prepare Protein Stock: Prepare a stock solution of your protein at 2-5 mg/mL in your standard reaction buffer (e.g., PBS, pH 7.4).
-
Prepare Additive Stocks: Prepare concentrated stock solutions of the additives listed in Table 1.
-
Set up Screening Reactions: In separate microcentrifuge tubes, aliquot your protein solution. Add each stabilizing agent to a final concentration within the recommended range. Include a control reaction with no additive.
-
Initiate Labeling: Add the this compound stock solution (in DMSO) to each tube to the desired final molar excess. Ensure the final DMSO concentration is below 10% (v/v). Add the DMSO stock dropwise while gently vortexing.
-
Incubate: Incubate the reactions at the desired temperature (e.g., room temperature or 4°C) for the standard reaction time (e.g., 1-2 hours).
-
Assess Aggregation: After incubation, visually inspect each tube for precipitation. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >14,000 x g) for 10-15 minutes and measure the protein concentration in the supernatant using a Bradford assay or Nanodrop. A higher protein concentration in the supernatant indicates less aggregation.
3. Modification of Reaction Parameters
-
Lower Concentrations: Reduce the concentrations of both the protein and the this compound reagent. Performing the labeling at a lower protein concentration and then concentrating the final product (if necessary) can be an effective strategy.
-
Optimize Stoichiometry: Perform a titration experiment to find the lowest molar excess of this compound that provides sufficient labeling for your downstream application. This will minimize the increase in surface hydrophobicity.
-
Control Temperature: Perform the labeling reaction at a lower temperature, such as 4°C.[3] While this may slow down the reaction rate, it can significantly improve the stability of many proteins.
-
Reduce Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound linker below 10% (v/v). If solubility issues with the linker persist, consider using a water-soluble version if available.[3]
4. Purification of the Labeled Protein
Prompt purification of the labeled protein after the reaction is complete is crucial to remove any small aggregates that may have formed and to exchange the buffer to one that is optimal for long-term storage. Size-exclusion chromatography (SEC) is a highly effective method for removing both excess labeling reagent and protein aggregates.
Experimental Protocol: General Labeling Procedure with Anti-Aggregation Measures
-
Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4) with an optimized concentration of a stabilizing additive identified from the screening experiment (e.g., 250 mM L-Arginine). Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Gently stir the protein solution at 4°C.
-
Slowly add the this compound stock solution dropwise to achieve a 5- to 20-fold molar excess. The optimal ratio should be empirically determined.
-
Incubate the reaction for 2-4 hours at 4°C or overnight.
-
-
Purification:
-
Remove the excess, unreacted this compound and any aggregates by size-exclusion chromatography (e.g., using a desalting column) equilibrated with a suitable storage buffer containing the stabilizing additive.
-
-
Characterization:
-
Confirm the concentration of the labeled protein using a protein assay.
-
Assess the degree of labeling using UV-Vis spectroscopy, if the tetrazine moiety has a distinct absorbance, or by mass spectrometry.
-
Analyze the purity and aggregation state of the final product by SDS-PAGE and analytical SEC.
-
References
Validation & Comparative
Tetrazine-Ph-acid vs methyltetrazine stability and reactivity
A Comparative Guide to Tetrazine-Ph-acid and Methyltetrazine for Bioorthogonal Applications
For researchers, scientists, and drug development professionals engaged in bioconjugation, live-cell imaging, and targeted therapeutics, the choice of bioorthogonal chemistry is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has become a leading strategy due to its rapid kinetics and high specificity.[1] This guide provides an objective comparison of two commonly utilized tetrazine derivatives, this compound and methyltetrazine, focusing on their stability and reactivity with supporting experimental data.
A fundamental principle in tetrazine chemistry is the inverse relationship between reactivity and stability.[2] Substituents on the tetrazine ring dictate its electronic properties, which in turn influence its performance. Electron-donating groups, such as a methyl group, generally enhance the stability of the tetrazine in aqueous environments but tend to decrease its reaction rate with dienophiles.[2][3] Conversely, electron-withdrawing groups typically increase reactivity but can render the tetrazine more susceptible to degradation.[4]
Data Presentation
The following tables summarize the quantitative data on the stability and reactivity of this compound and methyltetrazine. It is important to note that the electronic properties of this compound can be influenced by the pH of the medium due to the protonation state of the carboxylic acid.[5] In its deprotonated (carboxylate) form at physiological pH, the phenyl substituent is more electron-donating compared to its protonated state, which can lead to lower reactivity in aqueous solutions compared to in organic solvents like acetonitrile.[5]
Table 1: Stability of Tetrazine Derivatives
| Compound | Medium | Temperature (°C) | Half-life (t½) | % Remaining after 24h | Reference |
| Methyltetrazine (Me-Tz) | DMEM + 10% FBS | 37 | > 48 h | ~80% | [6] |
| Phenyl-tetrazine (Ph-Tz) | DMEM + 10% FBS | 37 | Not explicitly stated | Not explicitly stated, but less stable than Me-Tz | [6] |
| Phenyl-tetrazines | PBS (pH 7.4) | 37 | > 12 h | > 75% | [7][8] |
| Dipyridyl-s-tetrazines | PBS (pH 7.4) | 37 | < 12 h | 15-40% | [7][8] |
Table 2: Reactivity of Tetrazine Derivatives with trans-Cyclooctene (TCO)
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Methyltetrazine (Me-Tz) | axial-TCO (4a-TCO) | PBS | 37 | ~1,700 | [6] |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO (4a-TCO) | PBS | 37 | ~1,500 | [6] |
| 3-(p-carboxyphenyl)-tetrazine | TCO | Acetonitrile | 25 | 28,000 | [5] |
| 3-(m-carboxyphenyl)-tetrazine | TCO | Acetonitrile | 25 | 45,000 | [5] |
| Methyl-substituted tetrazine | TCO | PBS, 37°C | 37 | ~26,000 | [9] |
| Phenyl methyl tetrazine | sTCO-acid | 25% ACN/PBS | 20 | 23,800 ± 400 | [8] |
Experimental Protocols
Accurate and reproducible assessment of the stability and reactivity of tetrazine derivatives is crucial for selecting the optimal reagent for a specific application.
Protocol 1: Determination of Tetrazine Stability in PBS
This method quantifies the degradation of a tetrazine derivative in a buffered aqueous solution over time.[2]
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottomed plates
-
Microplate reader or HPLC-UV/Vis spectrophotometer
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Dilute the tetrazine stock solution in PBS (pH 7.4) to a final concentration of 0.2 mM with a final DMSO concentration of 1%.[3]
-
Incubation: Incubate the 96-well plate containing the tetrazine solutions at 37°C.[3]
-
Absorbance Measurement: At regular time intervals (e.g., 0, 2, 4, 8, 14 hours), measure the absorbance of the tetrazine at its characteristic wavelength (typically around 515-540 nm) using a microplate reader.[2][3]
-
Data Analysis: a. Plot the percentage of the remaining tetrazine (calculated from the absorbance readings relative to the initial reading) as a function of time. b. Determine the half-life of the tetrazine linker from the resulting degradation curve.[2]
Protocol 2: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This protocol describes how to quantify the reaction kinetics of a tetrazine-TCO ligation.[10]
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
TCO derivative stock solution (e.g., 20 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the tetrazine and TCO stock solutions in the reaction buffer. The TCO concentration should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Reaction Monitoring:
-
Using a Stopped-Flow Spectrophotometer: Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument. Initiate the reaction by rapidly mixing the two solutions and immediately begin recording the absorbance at the tetrazine's λmax over time.
-
-
Data Analysis: a. The disappearance of the tetrazine chromophore follows pseudo-first-order kinetics. b. The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.[10] c. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent.[10]
Mandatory Visualization
Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Tetrazine-Ph-Acid Reaction Kinetics: TCO vs. Norbornene
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a powerful tool in bioorthogonal chemistry, enabling the precise modification of biomolecules in complex biological systems. The choice of the dienophile—most commonly trans-cyclooctene (B1233481) (TCO) or norbornene derivatives—is critical as it dictates the reaction kinetics and, consequently, the efficiency of labeling, particularly at low concentrations. This guide provides a detailed comparison of the reaction kinetics of a phenyl-acid substituted tetrazine, 4-(1,2,4,5-tetrazin-3-yl)benzoic acid, with TCO and norbornene, supported by experimental data and protocols.
Quantitative Data Summary
The reaction between a tetrazine and a dienophile is characterized by its second-order rate constant (k₂), a measure of the reaction's speed. A higher k₂ value indicates a faster reaction, which is highly desirable for applications in living systems where reactant concentrations are typically low and rapid labeling is necessary to capture dynamic processes.
The following table summarizes the second-order rate constants for the reaction of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid with a trans-cyclooctene derivative and a norbornene derivative.
| Reactants | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |
| 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | trans-cyclooctene (TCO) | 30,000[1] | PBS, 37°C |
| 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | Norbornene carboxylic acid | ~1 | PBS, pH 7.4, 37°C |
The data clearly demonstrates the vastly superior reaction kinetics of the tetrazine-TCO ligation, which is approximately four orders of magnitude faster than the reaction with norbornene under similar conditions. This dramatic difference in reactivity is a key consideration for experimental design. While norbornene is a stable and readily available reagent, the exceptionally fast kinetics of TCO make it the preferred choice for time-sensitive studies and applications requiring high efficiency at low reactant concentrations.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these bioorthogonal reactions. Below are generalized protocols for labeling a protein with a TCO or norbornene moiety and the subsequent ligation with a tetrazine derivative.
Protocol 1: Activation of a Protein with TCO-NHS or Norbornene-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO or norbornene moiety using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
TCO-NHS ester or Norbornene-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest in PBS. If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary.
-
NHS Ester Preparation: Prepare a 10 mM stock solution of the TCO-NHS or Norbornene-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: To the protein solution, add 1/10th volume of 1 M NaHCO₃.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted NHS ester using a spin desalting column.
Protocol 2: Tetrazine Ligation Reaction
This protocol details the final ligation step to conjugate the activated protein with a tetrazine-functionalized molecule (e.g., a fluorophore or a drug).
Materials:
-
TCO- or Norbornene-activated Protein (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: Mix the purified TCO- or Norbornene-activated protein with the tetrazine-functionalized molecule in a 1:1 to 1:5 molar ratio (protein:tetrazine).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction with TCO will likely be complete in a much shorter time frame.
-
Monitoring the Reaction (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which can be quantified by measuring the absorbance between 510 and 550 nm.
-
Purification: If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography or dialysis.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for protein bioconjugation using tetrazine ligation and the logical relationship in choosing the appropriate dienophile.
References
A Comparative Guide to the Validation of Tetrazine-Ph-Acid Conjugation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation. The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for bioconjugation due to its rapid kinetics and bioorthogonality. This guide provides an objective comparison of Tetrazine-Ph-acid conjugation with other common bioconjugation techniques, supported by experimental data, with a focus on validation by mass spectrometry.
This guide will delve into the specifics of validating this compound conjugation, offering detailed experimental protocols and a comparative analysis against established methods such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Thiol-Maleimide chemistry.
Quantitative Comparison of Bioconjugation Chemistries
The efficiency and success of a bioconjugation reaction are paramount. Mass spectrometry stands out as a primary analytical technique for the characterization of these conjugates, providing precise mass measurement and enabling the determination of the degree of labeling (DOL). The following table summarizes key quantitative parameters for this compound conjugation and two common alternatives.
| Parameter | This compound + TCO | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Thiol-Maleimide Chemistry |
| Reaction Kinetics (k₂ in M⁻¹s⁻¹) | Up to 10⁶[1] | ~10⁻³ - 1[1] | ~10³ |
| Typical Conjugation Yield (%) | High (often near-quantitative) | Variable, can be high with optimized cyclooctynes | 58-84%[2] |
| Mass Spectrometry Validation | ESI-MS, MALDI-TOF | ESI-MS, MALDI-TOF | ESI-MS, MALDI-TOF |
| Observed Mass Shift (Da) | Mass of this compound linker | Mass of cyclooctyne (B158145) and linker | Mass of maleimide-containing reagent |
| Degree of Labeling (DOL) Determination | Deconvolution of ESI-MS spectra or analysis of MALDI-TOF peak shifts | Deconvolution of ESI-MS spectra or analysis of MALDI-TOF peak shifts | Deconvolution of ESI-MS spectra or analysis of MALDI-TOF peak shifts |
Experimental Protocols
Accurate and reproducible validation of bioconjugation relies on meticulous experimental execution. The following section details the protocols for this compound conjugation and its subsequent analysis by mass spectrometry.
Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule
This protocol outlines the steps for the covalent attachment of a this compound to a protein via primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Biomolecule (e.g., protein) containing primary amines in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Prepare the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.
-
Add a 5-20 fold molar excess of the activated Tetrazine-Ph-NHS ester to the biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching reagent to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate from unreacted tetrazine and byproducts using a suitable purification column.
-
Protocol 2: Mass Spectrometry Analysis of the this compound Conjugate
This protocol provides a general workflow for the analysis of the purified conjugate using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
A. Sample Preparation:
-
Buffer exchange the purified conjugate into a volatile buffer suitable for mass spectrometry (e.g., 100 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water/acetonitrile).
-
Adjust the concentration of the conjugate to approximately 1 mg/mL.
B. ESI-MS Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Set the instrument to positive ion mode.
-
Acquire data over a mass range appropriate for the expected charge state distribution of the conjugate.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for the specific analyte.
-
-
Data Analysis:
-
Process the raw data to obtain a multiply charged spectrum.
-
Deconvolute the spectrum to determine the zero-charge mass of the unconjugated biomolecule and the resulting conjugate(s).
-
Calculate the mass difference to confirm the successful conjugation of the this compound moiety.
-
Determine the Degree of Labeling (DOL) by analyzing the relative intensities of the peaks corresponding to different numbers of attached tetrazine molecules.
-
C. MALDI-TOF-MS Analysis:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10 kDa) in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).
-
Sample Spotting: Mix the conjugate solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
MS Acquisition:
-
Analyze the sample in positive ion, linear or reflectron mode.
-
Acquire spectra over a mass range that encompasses the expected molecular weights of the unconjugated and conjugated biomolecule.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated biomolecule and the conjugate(s).
-
The mass difference between these peaks will confirm the conjugation.
-
The distribution of peaks can be used to estimate the average DOL.
-
Visualizing the Workflow and Conjugation
To better illustrate the experimental process and the resulting chemical structure, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound conjugation and mass spectrometry validation.
Caption: Chemical representation of this compound conjugation to a biomolecule.
References
A Comparative Guide to the HPLC Analysis of Tetrazine-Ph-Acid Reaction Products
For researchers, scientists, and drug development professionals engaged in bioconjugation and click chemistry, the accurate analysis of reaction products is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine, such as Tetrazine-Ph-acid, and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity.[1][2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for monitoring these reactions and compares its performance with alternative analytical techniques, supported by experimental protocols and data.
Data Presentation: HPLC Analysis of this compound Ligation
Monitoring the reaction between this compound and a TCO derivative by reverse-phase HPLC allows for the separation and quantification of the starting materials and the resulting dihydropyridazine (B8628806) and pyridazine (B1198779) products. The disappearance of the characteristic pink color of the tetrazine, which corresponds to the loss of its absorbance around 520-550 nm, is a key indicator of reaction progression.[3]
Below is a table summarizing hypothetical, yet representative, chromatographic data for the analysis of a typical this compound reaction with a TCO-containing molecule.
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µM) |
| TCO-Reactant | 12.5 | - | 0.5 |
| This compound | 15.2 | 3.1 | 0.8 |
| Dihydropyridazine Product | 18.8 | 4.2 | 1.0 |
| Pyridazine Product | 17.9 | 1.1 | 1.0 |
Note: The data presented are hypothetical and intended for illustrative purposes. Actual values will vary depending on the specific molecules, instrumentation, and experimental conditions.
Comparison of Analytical Techniques
While HPLC is a robust and widely accessible method, other techniques offer distinct advantages in terms of speed, resolution, and sensitivity.
| Analytical Technique | Principle | Speed | Resolution | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Moderate | Good | Good | Moderate | Robust, reliable, widely available, and cost-effective. | Longer run times and lower resolution compared to UPLC. |
| UPLC | Similar to HPLC but uses smaller particle size columns and higher pressures. | Fast | Excellent | Excellent | High | Significantly faster analysis, improved resolution, and higher sensitivity.[4][5] | Higher initial instrument cost and more susceptible to clogging. |
| LC-MS | HPLC or UPLC coupled with a mass spectrometer for detection. | Moderate-Fast | Good-Excellent | Superior | High | Provides molecular weight information for unambiguous peak identification and structural elucidation.[6][7] | Higher cost and complexity of instrumentation and data analysis. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | Very Fast | Superior | Good | High | Extremely high separation efficiency, minimal sample and solvent consumption, and rapid analysis times.[2][8] | Lower sample loading capacity and can be less robust for certain applications than HPLC.[8] |
Experimental Protocols
Detailed Protocol for HPLC Analysis of this compound Reaction
This protocol provides a starting point for monitoring the reaction between this compound and a TCO-functionalized molecule. Optimization may be required based on the specific properties of the reactants and products.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Autosampler
-
Data acquisition and analysis software
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Reaction Sample: Aliquots of the reaction mixture quenched at various time points (e.g., by dilution in mobile phase A).
-
Standards: Solutions of known concentrations of this compound, TCO-reactant, and purified product (if available) for peak identification and quantification.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the reaction sample or standard onto the column.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: Return to 5% B and re-equilibrate
-
-
Detection: Monitor the elution profile at two wavelengths:
-
~520 nm: For the specific detection of the tetrazine starting material.
-
254 nm or 280 nm: For the detection of all aromatic species (reactants and products).
-
-
Data Analysis:
-
Identify the peaks corresponding to the reactants and products based on their retention times (by comparing with standards).
-
Integrate the peak areas to determine the relative concentrations of each species at different time points.
-
Calculate the percentage of remaining tetrazine to monitor the reaction progress.
-
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of a this compound reaction.
Caption: Logical comparison of analytical methods for tetrazine reaction analysis.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digikogu.taltech.ee [digikogu.taltech.ee]
- 3. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 5. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Tetrazine Ligation vs. Copper-Catalyzed Click Chemistry: A Comparative Guide for Researchers
In the landscape of bioconjugation, the ability to efficiently and selectively link molecules is paramount for advancing research in drug development, molecular imaging, and chemical biology. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been widely adopted, the emergence of bioorthogonal, catalyst-free alternatives has provided researchers with powerful new tools. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), known as tetrazine ligation, has gained significant traction. This guide offers an objective comparison of tetrazine ligation and CuAAC, supported by experimental data, to inform the selection of the optimal conjugation strategy.
Key Performance Parameters: A Quantitative Comparison
The primary advantages of tetrazine ligation over copper-catalyzed click chemistry lie in its superior reaction kinetics, exceptional biocompatibility, and operational simplicity.[1] The catalyst-free nature of the TCO-tetrazine ligation makes it particularly well-suited for in vivo and live-cell applications where preserving biological integrity is crucial.[1][2]
| Parameter | Tetrazine Ligation (e.g., TCO-Tetrazine) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Principle | Inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (e.g., TCO).[3] | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097).[3] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶ - 10⁷.[3][4][5] | 1 - 100.[3][5][6] |
| Biocompatibility | High; catalyst-free, avoiding copper-induced cytotoxicity.[1][7] | Potential for cytotoxicity due to the copper(I) catalyst, which can be mitigated with ligands but remains a concern for sensitive biological systems.[2][5][8] |
| Reaction Conditions | Physiological conditions (neutral pH, aqueous solution, ambient temperature).[9] | Requires a copper(I) source (often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA or TBTA).[1] |
| Byproducts | A benign nitrogen (N₂) molecule, driving the reaction to completion.[6] | No inherent byproducts from the core reaction, but catalyst components need to be considered. |
| Specificity & Bioorthogonality | High; tetrazine and TCO moieties are highly specific for each other and do not react with naturally occurring functional groups.[1][2] | High; azide and alkyne groups are largely bioorthogonal.[2] |
| Stability of Reactants | Stability of tetrazines can vary depending on their substitution. TCO can be susceptible to isomerization to the less reactive cis-isomer.[10] | Azides and alkynes are generally stable in biological media. |
| Stability of Ligation Product | Forms a stable dihydropyrazine (B8608421) linkage that is irreversible.[1] | Forms a very stable triazole linkage.[11] |
Reaction Mechanisms
The fundamental difference in the reaction mechanisms of tetrazine ligation and CuAAC underpins their distinct advantages.
Caption: Mechanism of the TCO-Tetrazine iEDDA reaction.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
To provide a practical context for the comparative data, this section outlines generalized experimental protocols for bioconjugation using both tetrazine ligation and CuAAC.
Protocol 1: Antibody Labeling via Tetrazine Ligation
This protocol describes the labeling of an antibody modified with a TCO group with a tetrazine-functionalized payload.[3]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (dissolved in anhydrous DMSO)
-
Tetrazine-functionalized payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody in an amine-free buffer.
-
Antibody Modification with TCO: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: Quench the reaction with Tris buffer.
-
Purification: Purify the TCO-modified antibody using a desalting column.
-
Tetrazine Ligation: Mix the TCO-modified antibody with a 1.1- to 2.0-fold molar excess of the tetrazine-payload.
-
Incubation: Incubate the reaction at room temperature for 10-60 minutes. Incubation at 4°C may require 30-120 minutes. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.[3]
-
Purification and Analysis: Purify the final conjugate using size-exclusion chromatography. Determine the degree of labeling (DOL) by UV-Vis spectrophotometry.
Protocol 2: Labeling of an Alkyne-Modified Biomolecule via CuAAC
This protocol outlines the labeling of an alkyne-modified biomolecule with an azide-containing probe.[1][12]
Materials:
-
Alkyne-modified biomolecule in a suitable buffer
-
Azide-containing probe (e.g., Azide-Biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM, freshly prepared)
Procedure:
-
Reactant Preparation: In a reaction tube, combine the alkyne-modified biomolecule with a 1.5- to 5-fold molar excess of the azide-probe.
-
Catalyst Preparation: Add the copper-chelating ligand (THPTA) to the reaction mixture, followed by CuSO₄.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification and Analysis: Purify the conjugate using a desalting column to remove excess reagents and catalyst components. Analyze the final product as required.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for bioconjugation using these click chemistry approaches.
Caption: Generalized experimental workflow for bioconjugation.
Conclusion
For researchers seeking a bioorthogonal reaction with exceptional speed, biocompatibility, and specificity, tetrazine ligation stands out as a premier choice.[1] Its advantages over CuAAC, particularly for in vivo and live-cell applications, are substantial.[1][12] The ability to perform rapid and clean conjugations at low concentrations without the need for a cytotoxic catalyst has solidified its position as an invaluable tool in chemical biology, drug development, and molecular imaging. While CuAAC remains a robust and widely used reaction for many in vitro applications, the superior performance of tetrazine ligation in biological systems makes it the preferred option for cutting-edge biomedical research.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. mdpi.com [mdpi.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Measuring the Pace of Bioorthogonal Chemistry: A Guide to Second-Order Rate Constants of Tetrazine Reactions
For researchers, scientists, and drug development professionals venturing into the world of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptional speed and selectivity.[1][2][3] Quantifying the reaction speed, expressed as the second-order rate constant (k₂), is paramount for comparing different tetrazine derivatives and optimizing their application in areas like in vivo imaging, drug delivery, and diagnostics.[1][4] This guide provides a comparative overview of the primary methods for measuring these rate constants, complete with experimental protocols and supporting data.
The kinetics of tetrazine ligations are a key factor in their utility, with some pairs exhibiting rate constants orders of magnitude higher than other bioorthogonal reactions.[1][4][5] This remarkable reactivity allows for rapid labeling at low, physiologically relevant concentrations. The choice of substituents on the tetrazine ring significantly influences the reaction rate; electron-withdrawing groups generally lead to faster kinetics, while electron-donating groups slow the reaction down.[6][7] However, a trade-off often exists between high reactivity and the stability of the tetrazine in aqueous environments.[8]
Comparing the Techniques: UV-Vis Spectrophotometry vs. NMR Spectroscopy
Two principal methods are employed to measure the second-order rate constants of tetrazine reactions: UV-Visible (UV-Vis) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[9] Each technique offers distinct advantages and is suited to different experimental conditions.
| Feature | UV-Vis Spectrophotometry | NMR Spectroscopy |
| Principle | Monitors the disappearance of the characteristic tetrazine absorbance (typically ~510-550 nm) over time as it reacts and the chromophore is consumed.[3][7][9] | Tracks the decrease in reactant signals and the corresponding increase in product signals in the NMR spectrum over time.[9] |
| Advantages | - High sensitivity, allowing for the use of low reactant concentrations.- Ideal for very fast reactions, especially when using a stopped-flow apparatus.[6][7][9]- Relatively simple data analysis. | - Provides detailed structural information, confirming the identity of the product.- Can be used when there is no significant change in the UV-Vis spectrum upon reaction.- Does not require a chromophore. |
| Disadvantages | - Requires a change in absorbance upon reaction.- Potential for interference from other absorbing species in the sample. | - Lower sensitivity, requiring higher reactant concentrations.- Not suitable for extremely fast reactions.- More complex data acquisition and processing. |
| Typical Application | Rapid screening of tetrazine libraries and precise determination of rate constants for fast reactions. | Mechanistic studies and reactions where UV-Vis is not applicable. |
Experimental Protocols
Below are detailed protocols for the two primary methods of determining second-order rate constants for tetrazine reactions.
Protocol 1: UV-Vis Spectrophotometry (Stopped-Flow)
This method is ideal for fast reactions and relies on monitoring the decay of the tetrazine's visible absorbance.[6][7][10]
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
Dienophile (e.g., trans-cyclooctene, TCO) stock solution (e.g., 20 mM in DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the tetrazine and dienophile stock solutions in the reaction buffer. To ensure pseudo-first-order kinetics, the dienophile concentration should be at least 10-fold greater than the tetrazine concentration.[7][9][10]
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C).[7] Set the spectrophotometer to monitor the absorbance at the maximum wavelength (λmax) of the tetrazine.
-
Measurement: Load the tetrazine and dienophile solutions into the separate syringes of the stopped-flow device. Rapidly mix the solutions and initiate data acquisition, recording the decrease in absorbance over time.
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated using the following equation: k₂ = k_obs / [Dienophile]
-
For enhanced accuracy, repeat the experiment with several different excess concentrations of the dienophile and plot k_obs versus the dienophile concentration. The slope of the resulting linear plot will provide a more precise k₂ value.[9]
-
Protocol 2: NMR Spectroscopy
NMR spectroscopy is a powerful alternative when UV-Vis is not feasible and provides valuable structural confirmation.[9]
Materials:
-
Tetrazine derivative
-
Dienophile
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN/CDCl₃)[11]
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the dienophile in the deuterated solvent. Obtain an initial spectrum (t=0).
-
Reaction Initiation: Add a known concentration of the tetrazine derivative to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at defined time intervals.
-
Data Acquisition: Continue acquiring spectra until the reaction is complete or has progressed sufficiently to determine the kinetics.
-
Data Analysis:
-
Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate second-order integrated rate law to determine the second-order rate constant (k₂).
-
Quantitative Data: Second-Order Rate Constants of Tetrazine Reactions
The following table summarizes experimentally determined second-order rate constants for various tetrazine-dienophile pairs, highlighting the impact of substituents on reactivity.
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | Aqueous Media | Room Temperature |
| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | Up to 30,000 | PBS | 37 |
| 6-Methyl-substituted tetrazines | trans-cyclooctene (TCO) | ~1,000 | Aqueous Media | Not Specified |
| 3-(3-fluorophenyl)-Tz core structure | trans-cyclooctene (TCO) | 20,000 - 130,000 | DPBS | 37 |
| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 2.7 | MeOH | Room Temperature |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | MeOH | Room Temperature |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 10 | MeOH | Ambient |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | MeOH | Ambient |
| Triazolyl-tetrazine | axial-TCO | 10,332 | PBS | 37 |
Note: The reaction rates presented are compiled from various sources and are intended for comparative purposes. Actual rates may vary depending on the specific experimental setup.[8]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for determining second-order rate constants using both UV-Vis spectrophotometry and NMR spectroscopy.
Caption: Workflow for determining k₂ using UV-Vis spectrophotometry.
Caption: Workflow for determining k₂ using NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Tetrazine-Ph-Acid: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the realm of bioorthogonal chemistry, the selection of biocompatible probes is paramount to the success and validity of their experiments. This guide provides a comprehensive comparison of the biocompatibility of a representative phenyl-substituted tetrazine bearing a carboxylic acid moiety (referred to herein as Tetrazine-Ph-acid), with alternative bioorthogonal reagents. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to facilitate an informed decision-making process for your research needs.
Performance Comparison of Bioorthogonal Probes
The ideal bioorthogonal reagent should exhibit high reactivity and stability while demonstrating minimal perturbation of biological systems. The following tables summarize key biocompatibility and performance metrics for this compound and its alternatives. It is important to note that direct cytotoxic data for a specific "this compound" is not extensively available in the public domain; therefore, data from structurally similar phenyl-tetrazine derivatives with carboxylic acid groups are used as a proxy.
| Reagent Class | Specific Example | Cell Line | Assay | IC50 / EC50 | Key Findings & Considerations |
| Tetrazine (iEDDA) | Tetrazine-prodrug 1 | PC3 | MTT | > 10 µM | No significant influence on cell viability observed at concentrations up to 10 µM.[1] |
| TCO-Dox prodrug | A549, HeLa | CCK-8 | 4.76 µM | Caging of doxorubicin (B1662922) with TCO significantly reduces its cytotoxicity.[2] | |
| Ir(III) Tetrazine Complex | Huh-7, HeLa | RTCA | ~1-10 µM | Cytotoxicity is highly dependent on the overall complex structure. | |
| SPAAC Reagents | DBCO | HeLa | In-gel fluorescence | EC50: 0.8 µM | DBCO is generally considered to have low cytotoxicity, making it suitable for live-cell imaging.[3] |
| BCN | HeLa | In-gel fluorescence | EC50: 16 µM | BCN shows lower reactivity but also lower cytotoxicity in this context compared to DBCO.[3] | |
| AF488-DBCO | - | - | - | Cytotoxicity can be influenced by the conjugated fluorophore and linker. Optimization of concentration and incubation time is crucial. | |
| Staudinger Ligation | Phosphine Reagents | - | - | - | Generally considered biocompatible, but some phosphines can be prone to air oxidation, and kinetics are slower. |
| Reagent | Stability in Biological Media (DMEM + 10% FBS, 37°C) | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) |
| Triazolyl-tetrazine-benzoic acid | >63% remaining after 48h | 10,332 |
| Phenyl-tetrazine-benzoic acid | ~50% remaining after 48h | ~1,500 |
| Pyridyl-tetrazine | <13% remaining after 48h | >20,000 |
| Methyl-tetrazine | >63% remaining after 48h | ~1,700 |
| H-tetrazine | <13% remaining after 48h | ~30,000 |
Experimental Protocols
Accurate assessment of biocompatibility requires standardized and well-documented experimental procedures. Below are detailed protocols for key assays to evaluate the cytotoxic and apoptotic potential of bioorthogonal reagents.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or alternative bioorthogonal reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Reagent Treatment: Prepare serial dilutions of the test reagent in complete medium. Replace the existing medium with 100 µL of the diluted reagent solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[4][5]
MTT Assay Workflow
Protocol 2: Apoptosis Assessment using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Cells treated with the test reagent and untreated control cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (calcium-rich)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and suspension cells from the treatment and control groups.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Apoptosis Assay Workflow
Signaling Pathway Considerations
Bioorthogonal reagents are designed to be inert to biological processes. However, it is prudent to consider potential off-target effects. While no direct evidence links this compound to specific signaling pathway modulation, studies on other tetrazine-containing molecules offer some insights. For instance, tetramethylpyrazine has been shown to inhibit the p38 MAPK and NF-κB signaling pathways in vascular endothelial cells.[9] These pathways are central to cellular responses to stress, inflammation, and apoptosis.[10][11][12] Therefore, assessing the impact of a novel bioorthogonal probe on such fundamental pathways can provide a deeper understanding of its biocompatibility.
Potential Interaction with Stress Signaling
Conclusion
The selection of a bioorthogonal reagent requires a careful balance between reactivity, stability, and biocompatibility. While this compound, as represented by its phenyl- and carboxyl-containing analogs, offers a good balance of reactivity and stability, its biocompatibility should be rigorously evaluated for each specific application. Copper-free click chemistry reagents, such as those used in SPAAC, present a highly biocompatible alternative, albeit sometimes with slower kinetics. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Ultimately, the optimal choice of a bioorthogonal probe will depend on the specific requirements of the biological system under investigation and the experimental goals.
References
- 1. Tetrazine-mediated bioorthogonal prodrug–prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Tetramethylpyrazine Inhibits Platelet Adhesion and Inflammatory Response in Vascular Endothelial Cells by Inhibiting P38 MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary influence on MAPK-signaling pathways and risk of colon and rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary influence on MAPK-signaling pathways and risk of colon and rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB activation enhances STING signaling by altering microtubule-mediated STING trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Performance of Tetrazine Derivatives
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone of bioorthogonal chemistry for in vivo applications due to its rapid kinetics and high specificity.[1] The choice of tetrazine derivative is critical as its substituents significantly influence reactivity, stability, and hydrophilicity, all of which are paramount for successful in vivo imaging and therapeutic applications.[2] This guide provides a detailed comparison of commonly used tetrazine derivatives, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.
A fundamental challenge in tetrazine chemistry is the trade-off between reactivity and stability.[3] Tetrazines with electron-withdrawing groups tend to exhibit faster reaction kinetics but are often less stable in aqueous environments.[3] Conversely, electron-donating groups generally enhance stability at the cost of slower reactivity.[3] Achieving the right balance is crucial for in vivo performance where the probe must be stable enough to reach its target yet reactive enough for efficient ligation.[4]
Performance Comparison of Tetrazine Derivatives
The efficacy of a tetrazine derivative for in vivo applications is determined by a balance of its reaction kinetics, stability in biological media, and its hydrophilicity, which affects its pharmacokinetic profile.[2] The following table summarizes key performance indicators for various tetrazine derivatives based on published experimental data.
| Property | Methyltetrazine | H-Tetrazine | Phenyl-Tetrazine | tert-Butyl-Tetrazine | Triazolyl-tetrazine |
| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | ~1,000 - 10,332[1][4] | Up to 30,000[1] | ~1,000[1] | Slower than methyltetrazine[1] | 10,332[4] |
| In Vivo Stability | High[1] | Low[1] | Moderate[1] | Very High[1] | High[4] |
| Calculated logD₇.₄ | -0.5 to -3.0 (conjugate dependent)[1] | More Hydrophilic[1] | More Lipophilic[1] | More Lipophilic[1] | Tunable hydrophilicity[4] |
| Key Characteristics | Optimal balance of reactivity and stability for many in vivo applications.[1] | Fastest reaction kinetics but poor aqueous stability, limiting long-term studies.[1] | More stable than H-tetrazine but with slower kinetics.[4] | Very stable but with slower reaction kinetics, potentially limiting for low-abundance targets.[1][4] | Exhibits both high stability and high reactivity, overcoming the typical trade-off.[4] |
Studies have shown that for successful in vivo pre-targeting, high IEDDA reactivity (k₂ > 50,000 M⁻¹s⁻¹) and low lipophilicity (clogD₇.₄ < -3) are strong indicators of high ligation performance.[5] Furthermore, head-to-head comparisons of ¹⁸F-labeled tetrazines for PET imaging revealed that derivatives with a net neutral charge outperformed those with a net negative charge in terms of tumor uptake and contrast.[6][7]
Experimental Protocols
Accurate and reproducible assessment of tetrazine performance is crucial for selecting the best candidate for a given bioorthogonal application. Below are detailed methodologies for key experiments.
Determination of Second-Order Rate Constants
This method quantifies the reaction kinetics of a tetrazine derivative with a dienophile like TCO.
-
Objective: To measure the rate at which the tetrazine and dienophile react.
-
Materials:
-
Tetrazine derivative
-
TCO derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stopped-flow spectrophotometer with a UV-Vis detector[2]
-
-
Procedure:
-
Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in PBS to desired concentrations.
-
Rapidly mix equal volumes of the tetrazine and TCO solutions in the stopped-flow instrument.
-
Monitor the reaction by observing the disappearance of the characteristic tetrazine absorbance (typically around 520 nm) over time.
-
The second-order rate constant (k₂) is determined by fitting the kinetic data to a second-order rate equation.
-
In Vitro Stability Assessment in Serum
This protocol assesses the stability of a tetrazine derivative in a biologically relevant medium.[2]
-
Objective: To determine the half-life of a tetrazine derivative in serum.
-
Materials:
-
Tetrazine derivative
-
Fetal Bovine Serum (FBS) or human serum
-
Dulbecco's Modified Eagle Medium (DMEM)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Incubator at 37°C
-
Centrifuge[2]
-
-
Procedure:
-
Prepare a stock solution of the tetrazine derivative.
-
Spike the tetrazine derivative into a mixture of DMEM and serum.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the mixture and quench the reaction by adding cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using HPLC to quantify the amount of remaining tetrazine derivative.
-
The half-life is determined by plotting the concentration of the tetrazine derivative versus time.[3]
-
In Vivo Pre-targeted Imaging
This protocol describes a typical workflow for evaluating the in vivo performance of a radiolabeled tetrazine in a tumor-bearing animal model.[6]
-
Objective: To assess the tumor-targeting efficiency and background clearance of a radiolabeled tetrazine.
-
Materials:
-
Procedure:
-
Pre-targeting: Intravenously inject the antibody-TCO conjugate into the tumor-bearing mice.[6]
-
Accumulation and Clearance: Allow 24-72 hours for the antibody-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from circulation.[2]
-
Bioorthogonal Reaction: Inject the radiolabeled tetrazine derivative intravenously. The tetrazine will react rapidly with the TCO-modified antibody at the tumor site.[6]
-
Imaging: Perform PET/CT scans at various time points (e.g., 1, 2, 3 hours) after injection of the radiolabeled tetrazine to visualize its biodistribution.[6]
-
Data Analysis: Quantify the tracer uptake in the tumor and other organs (e.g., muscle, blood, abdomen) to determine tumor-to-background ratios.[6]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the fundamental reaction and a common experimental workflow for in vivo applications of tetrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Tetrazine-Ph-Acid: A Quantitative Comparison of Bioorthogonal Labeling Efficiency
In the rapidly evolving landscape of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a premier tool for researchers in drug development, in vivo imaging, and proteomics. This guide provides a detailed comparison of Tetrazine-Ph-acid and its derivatives, offering a quantitative analysis of their labeling efficiency against other common bioorthogonal labeling reagents. By presenting key performance indicators and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal bioconjugation strategy for their specific needs.
Quantitative Performance Comparison: Tetrazine Derivatives and Alternatives
The efficacy of a bioorthogonal reaction is primarily determined by its kinetics, stability, and specificity. The iEDDA reaction between tetrazines and trans-cyclooctene (B1233481) (TCO) is renowned for its exceptionally fast reaction rates, often orders of magnitude greater than those of competing methods like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Table 1: Reaction Kinetics of Various Tetrazine Derivatives
The second-order rate constant (k₂) is a critical metric for quantifying the speed of a bioorthogonal reaction. A higher k₂ value indicates a faster reaction, which is particularly advantageous for in vivo applications or when dealing with low concentrations of reactants.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| H-Tetrazine | TCO | > 70 M⁻¹ s⁻¹ (in 1,4-dioxane) | [2] |
| Methyltetrazine | TCO | - | [3] |
| Pyridyl-phenyl-Tetrazine | TCO | > 70 M⁻¹ s⁻¹ (in 1,4-dioxane) | [2] |
| Bis(pyridyl)-Tetrazine | TCO | > 70 M⁻¹ s⁻¹ (in 1,4-dioxane) | [2] |
| Tetrazine-Amino Acid (1) | Strained TCO (2) | 880 ± 10 | [4] |
| Tetrazine-Amino Acid (in vivo) | Strained TCO (2) | 330 ± 20 | [4] |
| General Tetrazine-TCO | TCO | 1,000 - 30,000 | [1] |
| Highly Reactive Tetrazines | TCO | > 50,000 | [2] |
Note: Reaction conditions such as solvent and temperature can significantly impact rate constants. The data presented is for comparative purposes.
Table 2: Stability of Tetrazine Derivatives
The stability of the tetrazine moiety in a biological environment is crucial for successful labeling, especially in long-term in vivo studies. Electron-donating groups, such as methyl groups, generally increase the stability of the tetrazine ring.[3]
| Tetrazine Derivative | Stability Characteristics | Reference |
| H-Tetrazine | Low stability, especially in the presence of fetal bovine serum.[3] | [3] |
| Methyl-Tetrazine | Significantly greater stability compared to H-tetrazine.[3] | [3] |
| Pyridyl- or Pyrimidyl-substituted Tetrazines | Rather unstable, with 60-85% degradation after 12 hours in 1:9 DMSO/PBS. | |
| Pyridyl and Phenyl Tetrazines | More stable, with at least 75% remaining after 12 hours. |
Table 3: Head-to-Head Comparison: Tetrazine-TCO vs. SPAAC
| Parameter | Tetrazine-TCO Ligation (iEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 3.3 x 10⁶; typically 1,000 - 30,000 | Typically 0.1 - 1.0; up to ~10³ for highly activated cyclooctynes | [1] |
| Biocompatibility | Excellent (catalyst-free) | Excellent (catalyst-free) | [1] |
| Primary Reactant Stability | TCOs can isomerize; Tetrazine stability varies with substituents.[1] | Azides and alkynes are generally highly stable.[1] | [1] |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving optimal labeling efficiency. Below are summarized protocols for protein labeling using tetrazine derivatives.
Protocol 1: Protein Labeling with Tetrazine-Ph-PEG4-Ph-aldehyde via Reductive Amination
This protocol outlines the conjugation of a tetrazine linker to primary amines (lysine residues) on a protein surface.[5]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
Tetrazine-Ph-PEG4-Ph-aldehyde
-
Anhydrous DMSO
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis cassettes
Procedure:
-
Protein Preparation: Ensure the protein solution (1-10 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Prepare a 10 mM stock solution of Tetrazine-Ph-PEG4-Ph-aldehyde in anhydrous DMSO.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the tetrazine stock solution to the protein solution.
-
Add freshly prepared NaBH₃CN to a final concentration of 20 mM.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents by desalting or dialysis.
-
Reaction with TCO:
-
Add a 1.5- to 5-fold molar excess of the TCO-modified molecule.
-
Incubate for 30-60 minutes at room temperature.
-
-
Analysis: Confirm the final conjugate by SDS-PAGE and mass spectrometry.[5]
Protocol 2: Protein Labeling with Methyltetrazine-PEG12-acid
This method involves the activation of the carboxylic acid on the tetrazine linker to react with primary amines on the protein.[6]
Materials:
-
Methyltetrazine-PEG12-acid
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Protein in PBS buffer, pH 7.2-7.5
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of Methyltetrazine-PEG12-acid in anhydrous DMSO or DMF.
-
Activation of Tetrazine:
-
In a separate tube, add the desired amount of Methyltetrazine-PEG12-acid to the activation buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15 minutes at room temperature to generate the amine-reactive NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated tetrazine solution to the protein solution (1-5 mg/mL).
-
Incubate for 2 hours at room temperature.
-
-
Purification: Remove unreacted labeling reagent using a desalting column or dialysis.
-
Analysis: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[6]
Visualizing the Workflow and Key Factors
To better illustrate the experimental process and the interplay of factors influencing labeling efficiency, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Tetrazine-Ph-Acid and its Alternatives in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has become a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the diverse array of tetrazine reagents, Tetrazine-Ph-acid and its derivatives have garnered significant attention for their utility in a range of applications, from in vivo imaging to the construction of antibody-drug conjugates (ADCs).
This guide provides an objective comparison of this compound and other key tetrazine derivatives, supported by experimental data. It delves into their reaction kinetics, stability, and practical applications, offering detailed methodologies for key experiments to aid researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Tetrazine Derivatives
The efficacy of a tetrazine linker in bioorthogonal applications is a balance between its reactivity in the iEDDA reaction and its stability in aqueous physiological environments. A fundamental principle in tetrazine chemistry is the inverse correlation between these two properties: electron-withdrawing substituents on the tetrazine ring generally increase reaction kinetics but decrease stability, while electron-donating groups enhance stability at the cost of slower reaction rates.[1][2]
Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the iEDDA reaction. A higher k₂ value indicates a faster reaction, which is crucial for applications requiring rapid labeling at low concentrations. The following table summarizes the k₂ values for the reaction of various tetrazine derivatives with trans-cyclooctene (B1233481) (TCO), a commonly used dienophile.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C | [3] |
| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C | [3][4] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water | [3] |
| Phenyl-Tetrazine | TCO | ~1,000 | Not specified | [3] |
| H-Tetrazine | TCO | Up to 30,000 | PBS, 37°C | [3] |
| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C | [3] |
| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified | [3] |
Note: The reactivity of this compound is expected to be in a similar range to other phenyl-substituted tetrazines. The specific dienophile and reaction conditions significantly impact the rate constant.
Stability in Biological Media
The stability of a tetrazine linker is paramount for in vivo applications where the molecule must persist long enough to reach its target. Stability is often assessed by measuring the percentage of the compound remaining over time in physiologically relevant media, such as phosphate-buffered saline (PBS) or serum.
| Tetrazine Derivative | Substituent Type | % Remaining after 14h in PBS | Half-life in PBS | Reference |
| Alkyl substituted tetrazines | Electron-donating | >96% (after 10h in FBS) | - | [2] |
| Phenyl tetrazines | Electron-neutral | ~75% (after 12h in DMSO/PBS) | - | [5] |
| Dimethyltetrazine | Electron-donating | ~50% | ~14 hours | [1] |
| Tetrazines with electron-withdrawing groups | Electron-withdrawing | Lower stability | - | [2] |
| Dipyridyl-s-tetrazines | Electron-withdrawing | 15-40% (after 12h in DMSO/PBS) | - | [5] |
Note: The stability of this compound is anticipated to be comparable to other phenyl-substituted tetrazines, offering a good balance between reactivity and stability.
Key Applications and Experimental Protocols
This compound and its analogues are versatile tools with broad applications in bioconjugation, drug delivery, and cellular imaging.
Antibody-Drug Conjugates (ADCs)
Tetrazine linkers are increasingly used in the development of ADCs due to their rapid and specific conjugation capabilities under mild conditions.[6] This allows for the precise attachment of potent cytotoxic drugs to monoclonal antibodies, enhancing targeted delivery to cancer cells.
Experimental Workflow for ADC Formation:
Protocol for ADC Formation via Tetrazine Ligation:
This protocol describes the conjugation of a tetrazine-modified antibody with a TCO-containing drug-linker.
Materials:
-
Tetrazine-modified antibody
-
TCO-drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4. The final antibody concentration should be in the range of 1-5 mg/mL.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.[6] The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using a size-exclusion chromatography system.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its integrity.
Live Cell Imaging
The "turn-on" fluorescence of some tetrazine-fluorophore conjugates upon reaction with a dienophile makes them excellent probes for real-time imaging of biological processes within living cells.[7]
Experimental Workflow for Pre-targeted Live Cell Imaging:
Protocol for Pre-targeted Live Cell Imaging:
This protocol details the labeling of a specific cell surface receptor using a TCO-modified antibody followed by imaging with a tetrazine-fluorophore probe.
Materials:
-
Cells expressing the target receptor
-
TCO-modified antibody specific to the target receptor
-
Tetrazine-fluorophore probe
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.
-
Antibody Incubation: Incubate the cells with the TCO-modified antibody in cell culture medium for a sufficient time to allow binding to the target receptor.
-
Washing: Wash the cells with fresh medium to remove any unbound antibody.
-
Tetrazine-Fluorophore Labeling: Dilute the tetrazine-fluorophore probe in pre-warmed cell culture medium to a final concentration of 1-5 µM. Add the solution to the cells and incubate for 5-15 minutes at 37°C.[8]
-
Final Wash and Imaging: Remove the tetrazine-fluorophore solution and wash the cells twice with pre-warmed cell culture medium. Replace with fresh medium and image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore.[8]
Logical Relationships in Bioorthogonal Chemistry
The selection of a tetrazine derivative for a specific bioorthogonal application involves a careful consideration of the trade-off between reactivity and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Tetrazine Stability in Serum
For researchers and professionals in drug development, the stability of bioorthogonal chemical tools is a critical parameter for the successful design of experiments and novel therapeutics. Among the most potent bioorthogonal reagents, tetrazines, which react rapidly with strained alkenes via the inverse-electron-demand Diels-Alder (iEDDA) reaction, are celebrated for their utility in bioconjugation, imaging, and drug delivery. However, the inherent reactivity of the tetrazine ring can also lead to degradation in biological media, such as serum. This guide provides a comparative analysis of the stability of various tetrazine derivatives in serum, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tetrazine for a given application.
A well-established principle in tetrazine chemistry is the inverse relationship between reactivity and stability.[1] Tetrazines featuring electron-withdrawing substituents tend to react faster in iEDDA reactions but are often less stable in aqueous environments.[1] Conversely, those with electron-donating groups are generally more stable but exhibit slower reaction kinetics.[1][2] This trade-off is a crucial consideration for in vivo applications where the probe must persist long enough to reach its target.
Comparative Stability of Tetrazine Derivatives in Serum
The stability of tetrazine derivatives is commonly assessed by measuring their half-life or the percentage of intact compound remaining after incubation in serum or serum-containing media at physiological temperature (37°C). The data presented below, collated from multiple studies, highlights the stability profiles of various substituted tetrazines.
| Tetrazine Derivative | Substituent Type | Medium | Incubation Time (hours) | % Remaining | Reference |
| Triazolyl-Tetrazine (3b) | Triazolyl, Benzoic acid | DMEM + 10% FBS | 12 | > 92% | [3][4] |
| DMEM + 10% FBS | 48 | ~63% | [3][4] | ||
| Methyl-Tetrazine (Me-Tz) | Alkyl, Benzoic acid | DMEM + 10% FBS | 12 | > 92% | [3][4] |
| DMEM + 10% FBS | 48 | ~63% | [3][4] | ||
| Phenyl-Tetrazine (Ph-Tz) | Aryl, Benzoic acid | DMEM + 10% FBS | 48 | ~35% | [3] |
| Pyridyl-Tetrazine (Py-Tz) | Heteroaryl, Benzoic acid | DMEM + 10% FBS | 48 | < 13% | [3][4] |
| H-Tetrazine (H-Tz) | Hydrogen, Benzoic acid | DMEM + 10% FBS | 48 | < 13% | [3][4] |
| MePh | Aryl (Phenyl), Methyl | DMEM + 10% FBS | 12 | > 95% | [5][6] |
| Me2Pyr | Heteroaryl (2-pyridyl), Methyl | DMEM + 10% FBS | 12 | ~85% | [5][6] |
| Me3Pyr | Heteroaryl (3-pyridyl), Methyl | DMEM + 10% FBS | 12 | ~85% | [5][6] |
| Me4Pyr | Heteroaryl (4-pyridyl), Methyl | DMEM + 10% FBS | 12 | ~30% | [5][6] |
| Tetrazine 6 | Alkyl | Fetal Bovine Serum (FBS) | 10 | > 96% | [2] |
Note: The specific structures of the numbered or abbreviated tetrazines can be found in the corresponding references. The data is intended for comparative purposes; absolute stability can vary with minor changes in experimental conditions.
Experimental Protocols
Accurate assessment of tetrazine stability is crucial for selecting the optimal derivative for a specific biological application. Below are detailed methodologies for determining tetrazine stability in serum.
Protocol: Determination of Tetrazine Stability in Serum or Serum-Containing Medium
This protocol outlines a general procedure for quantifying the degradation of a tetrazine derivative in a biologically relevant medium over time.
Materials:
-
Tetrazine derivative stock solution (e.g., 1-10 mM in DMSO).
-
Fetal Bovine Serum (FBS), mouse serum, or cell culture medium (e.g., DMEM) supplemented with 10% FBS.[3][4][7][8]
-
Analytical system: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4] A spectrophotometer or plate reader can be used as an alternative if the tetrazine has a distinct absorbance wavelength (typically 515-540 nm) and serum components do not interfere.[1][2]
Procedure:
-
Sample Preparation: Dilute the tetrazine stock solution into the chosen serum or serum-containing medium to a final concentration (e.g., 50 µM).[7][8] Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤1%) to avoid affecting serum protein integrity.[1]
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take aliquots of the incubation mixture.[1][3]
-
Sample Quenching (Optional but Recommended): To stop further degradation, samples can be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis, or the protein can be precipitated with a cold organic solvent like acetonitrile.[1]
-
Quantification: Analyze the concentration of the remaining intact tetrazine derivative using HPLC or LC-MS.[1][3][4] This is generally preferred over spectrophotometry for serum samples to avoid interference from serum components.[1]
-
Data Analysis: a. For each time point, calculate the percentage of the remaining tetrazine relative to the initial concentration at time zero.[1] b. Plot the percentage of remaining tetrazine as a function of time.[1] c. From this degradation curve, the half-life (t₁/₂) of the tetrazine in the specific medium can be calculated by fitting the data to a first-order decay model.[1][7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the serum stability of a tetrazine derivative.
Caption: Workflow for determining tetrazine stability in serum.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unmasking Off-Target Interactions: A Comparative Guide to Non-Specific Binding of Tetrazine-Ph-Acid Conjugates
For researchers, scientists, and drug development professionals, the specificity of bioconjugates is paramount. Non-specific binding (NSB) can lead to misleading results, reduced efficacy, and potential off-target toxicity. This guide provides a comprehensive comparison of the non-specific binding characteristics of Tetrazine-Ph-acid conjugates against a common alternative, N-hydroxysuccinimide (NHS) ester-based conjugates. The data presented herein offers a quantitative basis for selecting the optimal conjugation strategy for your research needs.
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctene (B1233481) (TCO) has emerged as a powerful tool for bioorthogonal conjugation due to its rapid kinetics and high specificity. This compound is a key reagent in this methodology, enabling the modification of biomolecules for subsequent "click" reactions. However, the inherent hydrophobicity of the phenyl-tetrazine moiety can be a concern for non-specific binding. This guide addresses this issue by comparing its performance with traditional amine-reactive NHS ester chemistry.
Comparative Analysis of Non-Specific Binding
To provide a clear comparison, the following table summarizes key performance indicators related to non-specific binding for Tetrazine-TCO ligation and NHS ester-amine coupling. It is important to note that the non-specific binding of a final conjugate is influenced by the properties of all its components (the small molecule, the linker, and the biomolecule).
| Parameter | Methyltetrazine-TCO Ligation | NHS Ester-Amine Coupling | Key Considerations |
| Reaction Principle | Inverse electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO).[1] | Nucleophilic acyl substitution between an NHS ester and a primary amine (e.g., lysine (B10760008) residue).[1] | The bioorthogonality of the tetrazine-TCO reaction minimizes off-target reactions with endogenous functional groups. |
| Primary Cause of NSB | Hydrophobic and electrostatic interactions of the this compound moiety and the target biomolecule.[2] | Charge-based and hydrophobic interactions of the entire conjugate; potential for reaction with non-target amines at higher pH.[2] | The hydrophobicity of the phenyl group in this compound can contribute to NSB. |
| Reported Binding to Control Surfaces (e.g., BSA-blocked) | Lower relative NSB due to the specific nature of the click reaction. | Can exhibit higher NSB due to the ubiquity of potential interaction sites (charged and hydrophobic patches) on proteins. | The choice of blocking agent is crucial for minimizing NSB in any assay.[3] |
| Impact of PEGylation | Incorporation of a PEG spacer (e.g., Methyltetrazine-PEG4) can significantly reduce NSB by increasing hydrophilicity and providing a steric shield.[1] | PEGylation is also a common and effective strategy to reduce NSB of NHS ester-derived conjugates. | The length and structure of the PEG chain can be optimized to balance NSB reduction with potential impacts on binding affinity. |
Experimental Protocols for Assessing Non-Specific Binding
Accurate assessment of non-specific binding is critical for validating the specificity of your conjugate. Below are detailed protocols for in vitro and in vivo evaluation.
In Vitro Non-Specific Binding Assessment: ELISA-Based Protocol
This protocol allows for the quantification of non-specific binding to a control protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
96-well high-binding polystyrene plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
This compound conjugated to a reporter molecule (e.g., a fluorophore or enzyme)
-
NHS ester-conjugated reporter molecule (as a comparator)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 10 µg/mL BSA in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of PBST per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block any remaining non-specific binding sites on the plate surface.[2]
-
Washing: Repeat the washing step as in step 2.
-
Conjugate Incubation: Prepare serial dilutions of the this compound conjugate and the NHS ester conjugate in Blocking Buffer. Add 100 µL of each dilution to the BSA-coated and blocked wells. Include wells with Blocking Buffer only as a negative control. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of PBST per well to remove unbound conjugates.
-
Detection: Quantify the amount of bound conjugate using a plate reader. The signal intensity is proportional to the level of non-specific binding.
-
Data Analysis: Subtract the background signal from the negative control wells. Plot the signal intensity against the conjugate concentration to generate a binding curve. The area under the curve or the signal at a specific concentration can be used to compare the non-specific binding of the different conjugates.
In Vivo Non-Specific Binding Assessment: Biodistribution Study
This protocol assesses the non-specific accumulation of the conjugate in various organs and tissues in a murine model.
Materials:
-
Animal model (e.g., healthy mice)
-
Radiolabeled this compound conjugate (e.g., with a PET or SPECT imaging agent)
-
Radiolabeled control molecule
-
Imaging system (PET/SPECT scanner) or gamma counter
-
Anesthesia
Procedure:
-
Animal Preparation: Acclimatize the animals to the experimental conditions.
-
Conjugate Administration: Administer a defined dose of the radiolabeled this compound conjugate to a cohort of animals via intravenous injection. A separate cohort should receive a radiolabeled control molecule (e.g., the radiolabel alone or a known non-targeting molecule).
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animals and perform whole-body PET or SPECT imaging to visualize the biodistribution of the conjugate.[4]
-
Ex Vivo Biodistribution: At the final time point, euthanize the animals and collect major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, muscle, bone, and blood).
-
Quantification: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the %ID/g values for the this compound conjugate with the control molecule to determine the extent of non-specific tissue accumulation. Higher uptake in non-target organs like the liver and spleen is indicative of greater non-specific binding and clearance.[4]
Visualizing the Assessment Workflow
The following diagram illustrates the key steps in the in vitro assessment of non-specific binding.
Conclusion
The choice of bioconjugation chemistry has a profound impact on the level of non-specific binding. While this compound conjugates offer the advantages of bioorthogonality and rapid kinetics, their inherent hydrophobicity requires careful consideration. For applications where minimizing non-specific binding is critical, the use of Tetrazine-PEG-acid linkers is highly recommended. Compared to traditional NHS ester chemistry, the specificity of the tetrazine-TCO ligation can offer a significant advantage in reducing off-target interactions. Ultimately, the optimal choice will depend on the specific application, and empirical testing using the protocols outlined in this guide is essential for validating the performance of any bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tetrazine-Ph-acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Tetrazine-Ph-acid, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol: A Step-by-Step Approach
The fundamental principle for the disposal of this compound is to manage all waste streams containing this compound as hazardous chemical waste. In-laboratory chemical neutralization of the tetrazine ring is not recommended due to the potential for the formation of unknown and potentially hazardous decomposition products.
Waste Stream Management
The proper segregation and collection of waste are critical. The following table outlines the disposal procedures for different forms of this compound waste:
| Waste Type | Disposal Procedure | Container Labeling |
| Unused/Expired Solid | Collect the original vial or container with the solid compound. | "Hazardous Waste," "Waste this compound (Solid)" |
| Concentrated Solutions (in organic solvents like DMSO, DMF) | Collect in a designated, compatible container for hazardous organic waste. | "Hazardous Waste," "Waste this compound in [Solvent Name]" |
| Dilute Aqueous Solutions | Collect in a designated container for aqueous hazardous waste. | "Hazardous Waste," "Aqueous Waste with this compound" |
| Contaminated Labware (e.g., pipette tips, gloves, weighing paper) | Collect in a designated container for solid hazardous waste. | "Hazardous Waste," "Solid Waste Contaminated with this compound" |
Final Disposal
Once the waste is collected and properly labeled, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always adhere to local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Handling of Accidental Spills
In the event of a spill, the following protocol should be followed:
-
Ensure Area is Ventilated: If not already in a fume hood, ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don all necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and then with soap and water. Collect all cleaning materials as contaminated waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative approach, treating it as a hazardous chemical waste, is the most prudent course of action. The procedures outlined in this guide, which are based on the handling of similar reactive chemical compounds, provide a robust framework for ensuring the safety of laboratory personnel and the protection of the environment.[1] Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
